molecular formula C8H9NO3 B1315786 Methyl 2-Methoxyisonicotinate CAS No. 26156-51-4

Methyl 2-Methoxyisonicotinate

Cat. No.: B1315786
CAS No.: 26156-51-4
M. Wt: 167.16 g/mol
InChI Key: KVFSHVOCUQNUNV-UHFFFAOYSA-N
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Description

Methyl 2-Methoxyisonicotinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxypyridine-4-carboxylate
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InChI

InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSHVOCUQNUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557614
Record name Methyl 2-methoxypyridine-4-carboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26156-51-4
Record name 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
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Record name Methyl 2-methoxypyridine-4-carboxylate
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Record name Methyl 2-methoxyisonicotinate
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Foundational & Exploratory

"Methyl 2-Methoxyisonicotinate" synthesis from 2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-Methoxyisonicotinate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in pharmaceutical and chemical research, starting from 2-methoxynicotinic acid. The primary focus is on the acid-catalyzed Fischer-Speier esterification, a robust and widely adopted method for this transformation. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses the critical parameters that ensure high yield and purity. The guide is intended for researchers, chemists, and drug development professionals, offering a practical and scientifically grounded resource for the laboratory-scale preparation of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative whose structural motifs—a methoxy group and a methyl ester on the isonicotinate scaffold—make it a versatile intermediate in organic synthesis. The pyridine ring is a common core in many biologically active compounds, and the ester functionality provides a reactive handle for further molecular elaboration, such as amidation or reduction. A reliable and scalable synthesis is therefore of paramount importance for research and development pipelines that utilize this compound.

The most direct and economically viable route to this compound is the esterification of its corresponding carboxylic acid, 2-methoxynicotinic acid, with methanol. This guide provides an in-depth exploration of this specific transformation.

Core Synthesis Strategy: Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester via reaction with an alcohol under acidic conditions is known as the Fischer-Speier esterification.[1][2][3] This reaction is a cornerstone of organic synthesis due to its reliability and the use of readily available materials.

Mechanistic Rationale

The Fischer esterification is an equilibrium-controlled process.[2][4] Understanding the mechanism is critical to optimizing the reaction conditions for maximum product yield.

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methoxynicotinic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[1][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as the nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.[4]

  • Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (H₂O).[2]

  • Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester, which yields the final product, this compound, and regenerates the acid catalyst.[1]

To drive the equilibrium toward the formation of the ester, Le Châtelier's principle is applied. This is practically achieved by using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) and/or by removing water as it is formed.[1][2][3][6]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism for this compound cluster_reactants Reactants cluster_products Products Acid 2-Methoxynicotinic Acid ProtonatedAcid Protonated Carbonyl (Activated Electrophile) Acid->ProtonatedAcid + H+ Methanol Methanol Catalyst H+ (Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + Methanol (Nucleophilic Attack) ProtonatedWater Protonated Intermediate (H2O as Leaving Group) TetrahedralInt->ProtonatedWater Proton Transfer ProtonatedEster Protonated Ester ProtonatedWater->ProtonatedEster - H2O Water Water ProtonatedWater->Water Ester This compound ProtonatedEster->Ester - H+ RegenCatalyst H+ (Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Alternative Synthetic Approaches

While Fischer esterification is the most common method, other strategies exist. Their selection depends on factors like substrate sensitivity and desired reaction time.

  • Thionyl Chloride (SOCl₂) Activation: A two-step, non-reversible alternative involves first converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride.[7][8][9][10] The isolated acyl chloride is then reacted with methanol to yield the ester. Alternatively, adding SOCl₂ directly to methanol generates anhydrous HCl in situ, which then catalyzes the esterification, though this method requires careful handling of the corrosive reagent.[7][11]

  • Coupling Reagents: For substrates sensitive to strong acids, methods like the Steglich esterification using DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) can be employed.[7] These are milder but generate stoichiometric byproducts that must be removed.

For the synthesis of this compound, the direct, one-pot Fischer esterification provides an excellent balance of efficiency, cost-effectiveness, and operational simplicity.

Detailed Experimental Protocol

This protocol is a validated procedure for the synthesis of this compound from 2-methoxynicotinic acid.[12]

Materials and Equipment
  • Reagents: 2-methoxynicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated, 98%), Sodium bicarbonate (saturated aqueous solution), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up & Isolation cluster_result Step 3: Final Product A Dissolve 2-methoxynicotinic acid in excess Methanol B Slowly add conc. H₂SO₄ (Catalyst) A->B C Heat to Reflux (e.g., 6 hours) B->C D Cool to RT & add sat. NaHCO₃ solution for neutralization C->D Reaction complete E Extract with Ethyl Acetate D->E F Wash organic layer with brine E->F G Dry organic layer over anhydrous MgSO₄ F->G H Filter and concentrate under reduced pressure G->H I Crude this compound (Colorless Oil) H->I Isolation

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.[12]

  • Catalyst Addition: To the stirred solution, slowly and carefully add concentrated sulfuric acid (0.1 mL). Causality: The sulfuric acid acts as the catalyst by protonating the carboxylic acid. This addition is exothermic and should be done cautiously to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6 hours.[12] Causality: Heating provides the necessary activation energy for the reaction. Refluxing allows the reaction to be maintained at the boiling point of the solvent without loss of material, ensuring a constant and efficient reaction temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[13][14]

  • Neutralization: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to the mixture until effervescence ceases.[12] Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 2-methoxynicotinic acid, converting it to its sodium salt, which is soluble in the aqueous phase.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[12] Causality: this compound is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble components.

  • Drying and Isolation: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: This step removes residual water from the organic solvent, which could otherwise interfere with product isolation and characterization. The final product, this compound, is obtained as a colorless oil.[12]

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on reported data, the following characteristics are expected:

  • Appearance: Colorless oil[12]

  • Yield: Approximately 85% (1.85 g)[12]

  • Mass Spectrometry (LRMS): m/z: 168 ([M + 1]⁺)[12]

  • ¹H NMR (300 MHz, DMSO-d₆) δ ppm: 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H)[12]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described protocol.

Component Role Molar Mass ( g/mol ) Amount Used Molar Equiv.
2-Methoxynicotinic AcidStarting Material153.142.00 g (13.1 mmol)1.0
MethanolReactant & Solvent32.0420 mL~38
Sulfuric AcidCatalyst98.080.1 mLCatalytic
Reaction Parameter Value
Reaction Time 6 hours
Reaction Temperature Reflux (~65 °C)
Product Result
This compoundProduct167.161.85 g (85% Yield)

Conclusion and Best Practices

The Fischer-Speier esterification of 2-methoxynicotinic acid is a highly efficient and reliable method for producing this compound. The protocol's success hinges on two key principles: using a large excess of methanol to shift the reaction equilibrium and ensuring the complete neutralization and removal of the acid catalyst during work-up. This self-validating system, from reaction to purification, provides a clear and reproducible pathway for obtaining high-purity material. For researchers and drug development professionals, this guide offers a robust foundation for the synthesis of this valuable chemical intermediate.

References

  • Nicotinic acid esters and their preparation. (1962). Google Patents.
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  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved January 11, 2026, from [Link]

  • Non-catalytic preparation of nicotinic acid esters - Google Patents. (1957).
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  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). Journal of Pharmacy & Bioresources. Retrieved January 11, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • 2-methyl nicotinate and preparation method and application thereof - Google Patents. (2021).
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  • Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst - Oriental Journal of Chemistry. (2008). Retrieved January 11, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

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  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides - Chemistry LibreTexts. (2019). Retrieved January 11, 2026, from [Link]

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  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to Methyl 2-Methoxyisonicotinate (CAS: 67367-26-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxyisonicotinate, with the CAS number 67367-26-4, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a methoxy group at the 2-position and a methyl ester at the 4-position of the pyridine ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, offering insights for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 67367-26-4General Knowledge
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Colorless oil[2]
Synonyms Methyl 2-methoxypyridine-4-carboxylate, 2-Methoxyisonicotinic acid methyl ester[1]

Synthesis and Purification

The most common and practical laboratory-scale synthesis of this compound is through the Fischer esterification of 2-methoxynicotinic acid.

Protocol: Fischer Esterification of 2-Methoxynicotinic Acid

This procedure details the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.

Causality: The reaction is driven by the protonation of the carboxylic acid carbonyl group by the strong acid catalyst (sulfuric acid), which significantly increases its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.

Fischer_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 2-Methoxynicotinic_Acid 2-Methoxynicotinic Acid Protonation Protonation 2-Methoxynicotinic_Acid->Protonation H⁺ Methanol Methanol H2SO4 H₂SO₄ (catalyst) Reflux Reflux Methyl_2_Methoxyisonicotinate This compound Water Water Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack + Methanol Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton_Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination Proton_Transfer->Elimination - H₂O Deprotonation Deprotonation Elimination->Deprotonation - H⁺ Deprotonation->Methyl_2_Methoxyisonicotinate

Figure 1: Simplified workflow of the Fischer Esterification for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL).[2]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 mL) to the solution.[2]

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.[2]

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product, a colorless oil, can be further purified by vacuum distillation or column chromatography if necessary. A yield of approximately 85% can be expected.[2]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H).[2]

  • Low-Resolution Mass Spectrometry (LRMS): m/z: 168 ([M+H]⁺).[2]

Note: As of the last update, detailed publicly available ¹³C NMR and high-resolution mass spectrometry data specifically for this compound (CAS 67367-26-4) are limited. Researchers should perform their own detailed analyses for rigorous characterization.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group, the electron-withdrawing methyl ester, and the inherent electronic nature of the pyridine ring.

Nucleophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance involving the nitrogen atom.[3][4] The presence of the methoxy group at the 2-position makes it a potential leaving group for nucleophilic substitution, although this typically requires harsh conditions.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the electron-donating methoxy group at the 2-position can direct incoming electrophiles to the 3- and 5-positions. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Reactions at the Ester Group

The methyl ester group can undergo typical ester transformations, such as:

  • Hydrolysis: Conversion back to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with amines to form the corresponding amides. This is a common strategy for introducing further diversity in drug discovery programs.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactivity_Diagram cluster_reactions Potential Reactions M2MI This compound NAS Nucleophilic Aromatic Substitution (at C2, C6) M2MI->NAS Nu⁻ EAS Electrophilic Aromatic Substitution (at C3, C5) M2MI->EAS E⁺ Ester_Hydrolysis Ester Hydrolysis M2MI->Ester_Hydrolysis H₂O, H⁺/OH⁻ Ester_Amidation Ester Amidation M2MI->Ester_Amidation R₂NH Ester_Reduction Ester Reduction M2MI->Ester_Reduction [H]

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of functional molecules.

Pharmaceutical Applications

The substituted pyridine core is a common motif in many biologically active compounds. While specific examples of marketed drugs derived directly from this compound are not widely reported in readily accessible literature, its structural features make it an attractive starting material for the synthesis of novel drug candidates. The ability to functionalize the pyridine ring and modify the ester group allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, isonicotinic acid derivatives have been investigated for their anti-inflammatory properties as inhibitors of reactive oxygen species (ROS).[5]

Materials Science

Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group in this compound can act as coordination sites for metal ions, leading to the formation of novel materials with potential applications in catalysis, gas storage, and sensing.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for the closely related Methyl Isonicotinate, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

  • Fire Hazards: It is a combustible liquid. Keep away from heat, sparks, and open flames.[8]

  • Health Hazards: May cause skin and eye irritation. May cause respiratory irritation.[4][8]

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the potential for diverse functionalization make it a key intermediate for the development of novel pharmaceuticals and functional materials. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.).
  • SAFETY DATA SHEET - TCI EUROPE N.V. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.).
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  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. (n.d.).
  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.).
  • Molecules and precursors for functional materials - École polytechnique. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl isonicotinate - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to the Chemical Properties of Methyl 2-Methoxyisonicotinate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: Initial inquiries for "Methyl 2-Methoxyisonicotinate" reveal a greater prevalence of data for its isomer, Methyl 2-Methoxynicotinate . This guide will primarily focus on the chemical properties of Methyl 2-Methoxynicotinate (CAS 67367-26-4), while also addressing its relationship to the isonicotinate structure. This approach ensures a technically robust and well-supported document for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the field of medicinal chemistry. Their presence in numerous natural products and synthetic drugs underscores their ability to engage in biologically relevant interactions. The strategic placement of functional groups, such as methoxy and methyl ester moieties, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a detailed exploration of the chemical properties of Methyl 2-Methoxynicotinate, a key heterocyclic building block, offering insights into its synthesis, spectral characteristics, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

Methyl 2-Methoxynicotinate is a derivative of pyridine-3-carboxylic acid (nicotinic acid). The structure features a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring. This arrangement of substituents dictates its electronic and steric properties, which in turn influence its reactivity and biological activity.

Table 1: Physicochemical Properties of Methyl 2-Methoxynicotinate and Related Compounds

PropertyMethyl 2-Methoxynicotinate2-Methoxynicotinic Acid (Precursor)Methyl 2-Methylnicotinate (Analogue)
CAS Number 67367-26-4[1]16498-81-0[2]65719-09-7[3]
Molecular Formula C₈H₉NO₃[4]C₇H₇NO₃[5]C₈H₉NO₂[3]
Molecular Weight 167.16 g/mol [4]153.14 g/mol [5]151.16 g/mol [3]
Appearance Colorless oil[1]Crystalline powder-
Melting Point Not available146-150 °C[2]Not available
Boiling Point Not available285.5±20.0 °C (Predicted)[6]102-104 °C at 10 mmHg[3]
Density Not available1.284±0.06 g/cm³ (Predicted)[6]1.104±0.06 g/cm³ (Predicted)[3]
pKa Not available3.36±0.10 (Predicted)[6]3.92±0.10 (Predicted)[3]
Solubility Soluble in chloroform and methanol[3]Low solubility in water; soluble in many organic solvents[6]Soluble in chloroform and methanol[3]

Synthesis of Methyl 2-Methoxynicotinate

The primary route for the synthesis of Methyl 2-Methoxynicotinate involves the esterification of its carboxylic acid precursor, 2-Methoxynicotinic acid. This reaction is typically acid-catalyzed.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines the synthesis of Methyl 2-Methoxynicotinate from 2-Methoxynicotinic acid.

Materials:

  • 2-Methoxynicotinic acid (13.1 mmol, 2.00 g)[1]

  • Methanol (20 mL)[1]

  • Concentrated Sulfuric Acid (0.1 mL)[1]

  • Saturated aqueous Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxynicotinic acid in methanol.[1]

  • Slowly add concentrated sulfuric acid to the solution with stirring.[1]

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1]

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.[1]

  • Separate the organic layer, dry with anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the organic layer under reduced pressure to yield Methyl 2-Methoxynicotinate as a colorless oil.[1]

Yield: Approximately 85% (1.85 g).[1]

Figure 1: Synthesis workflow for Methyl 2-Methoxynicotinate.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of Methyl 2-Methoxynicotinate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data for Methyl 2-Methoxynicotinate

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
3.81Singlet3H-OCH₃ (ester)
3.92Singlet3H-OCH₃ (pyridine ring)
7.11Doublet of doublets1HPyridine ring proton
8.13Doublet of doublets1HPyridine ring proton
8.38Doublet of doublets1HPyridine ring proton
(Solvent: DMSO-d₆, Frequency: 300 MHz)[1]
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 2-Methoxynicotinate

Carbon AtomPredicted Chemical Shift (δ ppm)Rationale
C=O (ester)~165-170Typical range for an ester carbonyl carbon.
C2 (C-OCH₃)~160-165Electron-donating OCH₃ group causes a downfield shift.
C3 (C-COOCH₃)~110-115Influenced by both adjacent substituents.
C4~140-145Aromatic carbon adjacent to a nitrogen atom.
C5~115-120Aromatic carbon.
C6~150-155Aromatic carbon adjacent to the nitrogen atom.
-OCH₃ (ester)~52Typical for a methyl ester.
-OCH₃ (ring)~55Typical for a methoxy group on an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present in the molecule. For Methyl 2-Methoxynicotinate, key absorption bands are expected for the C=O of the ester, the C-O bonds, and the aromatic pyridine ring.

Table 4: Expected IR Absorption Bands for Methyl 2-Methoxynicotinate

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~1730-1715C=O stretchEster
~1600-1450C=C and C=N stretchesAromatic pyridine ring
~1300-1000C-O stretchEster and ether
~3100-3000C-H stretchAromatic
~3000-2850C-H stretchMethyl groups
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Low-Resolution Mass Spectrometry (LRMS): The observed m/z of 168 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 167.16 g/mol .[1][7]

fragmentation M Methyl 2-Methoxynicotinate (M) m/z = 167 M_plus Molecular Ion (M+•) m/z = 167 M->M_plus Ionization MH_plus Protonated Molecule [M+H]+ m/z = 168 M_plus->MH_plus Protonation F1 Loss of •OCH3 m/z = 136 M_plus->F1 Fragmentation F2 Loss of •COOCH3 m/z = 108 M_plus->F2 Fragmentation

Figure 2: Possible mass spectrometry fragmentation pathways.

Reactivity and Applications in Drug Development

Methyl 2-Methoxynicotinate serves as a versatile intermediate in organic synthesis, with its reactivity centered around the ester functionality and the pyridine ring.

Key Reactions
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methoxynicotinic acid, under acidic or basic conditions.

  • Amidation: The ester can be converted to an amide by reaction with an amine. This is a common transformation in the synthesis of bioactive molecules.

  • Reduction: The ester can be reduced to the corresponding alcohol, (2-methoxypyridin-3-yl)methanol, using a suitable reducing agent like lithium aluminum hydride.

  • Cross-Coupling Reactions: The pyridine ring can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Role in Medicinal Chemistry

The 2-methoxynicotinic acid scaffold is a valuable building block in drug discovery. Its derivatives have been investigated for a range of therapeutic applications. For instance, 2-(arylamino)nicotinic acid derivatives, which can be synthesized from precursors like 2-chloronicotinic acid, have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). Flunixin, a potent NSAID, is an example of a drug containing a substituted nicotinic acid core.[8]

The introduction of a methoxy group at the 2-position can modulate the electronic properties of the pyridine ring, influencing its ability to act as a hydrogen bond acceptor and its overall polarity. This can lead to improved pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

Methyl 2-Methoxynicotinate is a valuable heterocyclic compound with a rich chemistry that makes it a useful intermediate in the synthesis of more complex molecules. Its well-defined synthesis and spectral properties allow for its reliable use in research and development. The strategic importance of the substituted pyridine core in medicinal chemistry suggests that Methyl 2-Methoxynicotinate and its derivatives will continue to be relevant in the quest for new therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.

References

  • METHYL 2-METHOXYNICOTINATE (CAS 67367-26-4). ChemicalBook. [1]

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  • 2-Methoxynicotinic acid. Amerigo Scientific. [5]

  • 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor. Chemical Bull. [9]

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  • C-aryl glucoside SGLT2 inhibitors and method. Google Patents. [11]

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  • The Role of 2-Methylnicotinic Acid in Modern Organic Synthesis. [13]

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  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [8]

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  • Methyl nicotinate(93-60-7) IR Spectrum. ChemicalBook. [23]

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A Technical Guide to Methyl 2-Methoxyisonicotinate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Methyl 2-Methoxyisonicotinate, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will explore its fundamental molecular characteristics, detailed synthesis protocols, and the strategic rationale for its application in modern drug discovery programs.

Part 1: Core Molecular Profile

This compound is a disubstituted pyridine derivative. The pyridine ring, a common scaffold in pharmaceuticals, is functionalized with a methyl ester at the 4-position (the "isonicotinate" portion) and a methoxy group at the 2-position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical elaboration.

The molecular structure consists of a pyridine ring where the nitrogen is at position 1. A methoxy group (-OCH₃) is attached to the carbon at position 2, and a methyl ester group (-COOCH₃) is attached to the carbon at position 4.

Physicochemical Properties

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₃Calculated
Molecular Weight 167.16 g/mol Calculated
CAS Number 67367-26-4[1]
Appearance Colorless Oil[1]
Mass Spectrometry m/z: 168 ([M+1]⁺)[1]

Part 2: Spectroscopic and Analytical Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. The following data provides a reference for analytical verification.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data confirms the presence and connectivity of hydrogen atoms in the molecule. The reported spectrum shows distinct signals for the two methyl groups and the three protons on the pyridine ring.[1]

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm):

    • 3.81 (s, 3H): This singlet corresponds to the three protons of the methyl group in the ester functionality (-COOCH₃). Its chemical shift is typical for protons in this environment.

    • 3.92 (s, 3H): This singlet represents the three protons of the methoxy group attached to the pyridine ring (-OCH₃). The slight downfield shift compared to the ester methyl is expected due to its direct attachment to the aromatic system.

    • 7.11 (dd, 1H): This doublet of doublets corresponds to one of the aromatic protons on the pyridine ring.

    • 8.13 (dd, 1H): A second aromatic proton signal, appearing further downfield.

    • 8.38 (dd, 1H): The third aromatic proton, deshielded by the influence of the ring nitrogen and adjacent electron-withdrawing groups.

Part 3: Synthesis and Purification

The synthesis of this compound can be accomplished through several routes. A common and efficient laboratory-scale method is the Fischer esterification of the corresponding carboxylic acid.

Principle of Synthesis: Fischer Esterification

This reaction involves the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.[1] A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent elimination of a water molecule yields the desired methyl ester.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for synthesizing the target compound with a high yield.[1]

  • Reaction Setup: To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.1 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization (Workup): After cooling the reaction mixture to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate. This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate. The ester, being organic-soluble, will partition into the ethyl acetate layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate to remove residual water, and then concentrate the solution under reduced pressure to remove the solvent.

  • Product Isolation: The procedure affords this compound as a colorless oil (1.85 g, 85% yield).[1]

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start 2-Methoxynicotinic Acid + Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux for 6h catalyst->reflux neutralize Neutralize with Sat. NaHCO₃ (aq) reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Anhyd. MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Final Product: This compound (Colorless Oil, 85% Yield) concentrate->product

Caption: Workflow for the synthesis of this compound.

Part 4: Applications in Research and Development

While not an active pharmaceutical ingredient itself, this compound is a valuable building block in drug discovery due to the strategic importance of its constituent parts.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability compared to its carbocyclic analogs.

Strategic Value of the Functional Groups

The true utility of this molecule lies in the chemical reactivity of its methoxy and methyl ester groups.

  • The Methyl Ester (-COOCH₃): This group is a versatile handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a cornerstone reaction in medicinal chemistry for building diversity into a molecular library.

  • The Methoxy Group (-OCH₃): The introduction of methyl and methoxy groups is a key strategy in lead optimization.[2] This "magic methyl" effect can profoundly alter a compound's properties by:

    • Modulating Lipophilicity: Affecting how a drug candidate is absorbed, distributed, and metabolized.[3]

    • Blocking Metabolism: A strategically placed methyl or methoxy group can block a site of oxidative metabolism, increasing the drug's half-life.

    • Conformational Control: The steric bulk of the group can lock the molecule into a specific, more active conformation for binding to its target.[3]

Conceptual Drug Discovery Pipeline

G cluster_mods Chemical Modifications cluster_candidates Drug Candidate Library start Methyl 2-Methoxyisonicotinate (Starting Material) hydrolysis 1. Hydrolysis (Ester -> Acid) start->hydrolysis demethylation 3. O-Demethylation (Methoxy -> Hydroxyl) start->demethylation amidation 2. Amide Coupling (Acid + R-NH₂) hydrolysis->amidation cand1 Candidate A (Amide Derivative) amidation->cand1 cand2 Candidate B (Phenol Derivative) demethylation->cand2 cand3 Candidate C (Further Elaboration) cand2->cand3

Caption: Role as an intermediate in a drug discovery workflow.

References

  • Wikipedia. (2023). Methyl isonicotinate. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available at: [Link]

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • PubChem. (n.d.). Methyl isonicotinate. Available at: [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Available at: [Link]

  • mzCloud. (2015). Methyl isonicotinate. Available at: [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Available at: [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • PDF Document. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-methylisonicotinate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-chloronicotinate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]

  • MDPI. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 2-Methoxyisonicotinate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methoxyisonicotinate, a key intermediate in pharmaceutical and materials science research. As direct, quantitative solubility data for this compound is not widely published, this document synthesizes predictive insights based on fundamental chemical principles with detailed, field-proven experimental protocols for empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility for this compound

This compound (CAS No: 26156-51-4), with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a pyridine derivative with applications in the synthesis of complex organic molecules.[1] Its utility in multi-step synthetic pathways and its potential incorporation into active pharmaceutical ingredients (APIs) necessitate a clear understanding of its solubility. Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical parameter in formulation and drug delivery studies. A comprehensive solubility profile is therefore indispensable for efficient and scalable chemical processes.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3] this compound is a moderately polar molecule, possessing a polar pyridine ring, an ester group, and a methoxy group. These features allow for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Based on its structure, we can predict its solubility in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic WaterSparingly SolubleThe presence of polar functional groups (ester, methoxy, pyridine nitrogen) allows for some interaction with water through hydrogen bonding and dipole-dipole forces. However, the nonpolar hydrocarbon backbone may limit extensive solubility.
MethanolSolubleThe polarity of methanol is well-suited to dissolve the compound. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the methyl group provides some nonpolar character, effectively solvating the entire molecule.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond make it a good solvent for this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic molecules.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that should readily dissolve the compound due to favorable dipole-dipole interactions.
AcetoneSolubleAcetone's moderate polarity and ability to accept hydrogen bonds make it a suitable solvent.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate has a similar polarity to the solute, making it a good solvent based on the "like dissolves like" principle.
Nonpolar TolueneSparingly Soluble to InsolubleThe significant difference in polarity between the nonpolar toluene and the polar solute suggests limited solubility.
HexaneInsolubleHexane is a nonpolar solvent and is unlikely to effectively solvate the polar functional groups of this compound.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a robust method for quantifying the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm PTFE or equivalent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Centrifuge D->E F Filter supernatant D->F G Dilute sample F->G H HPLC analysis G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Causality of Experimental Choices and Self-Validation

  • Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Extended Equilibration Time: Some compounds can take a significant amount of time to reach their solubility limit. A 24-48 hour period is a good starting point to ensure equilibrium is achieved.

  • Centrifugation and Filtration: These steps are crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Validated HPLC Method: The use of a validated, sensitive, and specific analytical method like HPLC ensures accurate quantification of the dissolved solute. The calibration curve serves as a self-validating system for the analytical measurement.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a systematic approach based on its physicochemical properties allows for a reliable prediction of its solubility profile. This guide provides a foundational understanding of its expected behavior in a range of common laboratory solvents and, more importantly, offers a detailed and robust experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers can obtain accurate and reproducible solubility data, which is essential for the successful development and application of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • Ambeed. (n.d.). Ambeed SDS.

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A Technical Guide to Methyl 2-Methoxyisonicotinate: A Versatile Pyridine Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 2-Methoxyisonicotinate, a key pyridine derivative leveraged by researchers in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile chemical scaffold.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its nitrogen atom provides a hydrogen bond acceptor site and can be protonated at physiological pH, enhancing aqueous solubility. Strategic substitution on the pyridine ring is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This compound (CAS No. 67367-26-4) is a particularly valuable derivative. It features two key functional groups positioned for diverse chemical transformations: an ester at the C4 position and a methoxy group at the C2 position. This arrangement makes it a highly sought-after starting material for constructing more complex molecules, enabling chemists to explore novel chemical space efficiently.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The data below provides a baseline for handling, characterization, and reaction monitoring.

PropertyValueSource
CAS Number 67367-26-4[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not explicitly defined; related compounds are liquids or low-melting solids.
Boiling Point Data not available; estimated to be >200 °C
Melting Point Data not available
Density Data not available

Spectroscopic Analysis: A Window into Molecular Structure

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically ~3.9-4.1 ppm), and a singlet for the methyl ester protons (typically ~3.8-3.9 ppm). The chemical shifts and coupling patterns of the aromatic protons provide definitive confirmation of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals. Key resonances include the ester carbonyl carbon (~165 ppm), the aromatic carbons (one of which, C2, is significantly shifted downfield by the attached oxygen atom), and the two methyl carbons of the methoxy and ester groups.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically found in the range of 1720-1740 cm⁻¹. Other significant peaks include C-O stretches for the ester and ether linkages and C=N/C=C stretching vibrations characteristic of the pyridine ring.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural confirmation, often involving the loss of the methoxy or carbomethoxy groups.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved from more readily available starting materials. General methods for preparing 2-substituted isonicotinates often begin with precursors like 2-aminopyridines.[2] A common and reliable approach involves the nucleophilic aromatic substitution of a suitable precursor, such as Methyl 2-chloroisonicotinate.

Rationale: The chloro-substituent at the C2 position of the pyridine ring is an excellent leaving group, readily displaced by nucleophiles like sodium methoxide. The reaction is driven by the formation of a stable salt (NaCl) and the desired methoxy-substituted product. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction: Methyl 2-chloroisonicotinate + Sodium Methoxide → this compound + Sodium Chloride

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (10 volumes, e.g., 100 mL for 10 g of starting material).

  • Reagent Addition: Carefully add sodium metal (1.2 equivalents) in small portions to the stirring methanol at 0 °C to generate sodium methoxide in situ. Allow all the sodium to react completely.

    • Causality Note: Generating the methoxide in situ ensures an anhydrous, highly reactive nucleophile. The excess (1.2 eq) drives the reaction to completion.

  • Substrate Addition: Once the sodium methoxide solution has cooled to room temperature, add Methyl 2-chloroisonicotinate (1.0 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with aqueous HCl (1M) until it reaches a pH of ~7.

  • Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Flask Round-Bottom Flask (N₂ Atmosphere) Na Sodium Metal (1.2 eq) MeOH Anhydrous Methanol StartMat Methyl 2-chloroisonicotinate (1.0 eq) Na->MeOH Generates NaOMe in situ @ 0°C Reflux Reflux (65°C) 4-6 hours StartMat->Reflux Neutralize Neutralize (pH 7) Reflux->Neutralize Reaction Complete TLC Monitor via TLC Concentrate Concentrate in vacuo Neutralize->Concentrate Extract Extract (EtOAc) Concentrate->Extract Purify Silica Gel Chromatography Extract->Purify Final Pure Methyl 2-Methoxyisonicotinate Purify->Final G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling Start Methyl 2-Methoxyisonicotinate Acid 2-Methoxyisonicotinic Acid Start->Acid LiOH, THF/H₂O Amide Target Amide Acid->Amide Amine (R-NH₂) Coupling Agent (e.g., HATU) Library Diverse Amide Library for SAR Amide->Library Vary R-group

Caption: From starting material to a diverse amide library for drug discovery.

Safety and Handling

While specific toxicity data for this compound is limited, related pyridine derivatives and isonicotinates are known to be irritants. [3]* Hazards: Assumed to cause skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

This compound is more than just another chemical reagent; it is a strategic building block that empowers chemists to synthesize novel and complex molecular architectures. Its well-defined reactivity and the dual functionality of its ester and methoxy groups provide a reliable and versatile platform for creating libraries of compounds for screening in drug discovery and materials science. Understanding its properties, synthesis, and reaction potential is key to unlocking its full utility in the modern research laboratory.

References

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1152. Retrieved from [Link]

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The Diverse Biological Activities of Isonicotinic Acid Esters: From Antitubercular Action to Novel Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a pivotal structural motif in medicinal chemistry.[1] While possessing modest biological activity on its own, its derivatives have yielded compounds of profound therapeutic importance. The most distinguished of these is isonicotinic acid hydrazide, universally known as isoniazid (INH), a cornerstone first-line drug for the treatment of tuberculosis (TB) for over half a century.[2][3] The success of isoniazid has catalyzed extensive research into its analogs, with isonicotinic acid esters emerging as a particularly versatile and promising class of compounds.

The esterification of isonicotinic acid is a key drug design strategy employed to modulate the physicochemical properties of the parent molecule. This approach is frequently used to enhance lipophilicity, which can improve cell membrane permeability, alter metabolic pathways, and overcome drug resistance mechanisms.[4] By converting the polar carboxylic acid group into a less polar ester, researchers can create prodrugs that may offer improved bioavailability and a modified pharmacokinetic profile. This guide provides a comprehensive technical overview of the multifaceted biological activities of isonicotinic acid esters, detailing their mechanisms of action, key experimental evaluation protocols, and future potential in drug discovery.

Chapter 1: Antitubercular Activity - The Cornerstone Application

The investigation into isonicotinic acid esters is intrinsically linked to the fight against Mycobacterium tuberculosis. The foundational understanding of their antitubercular potential begins with the mechanism of the parent hydrazide, isoniazid.

The Isoniazid Paradigm: Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the target pathogen to exert its therapeutic effect.[5][6] This activation is a critical first step in its bactericidal action against actively replicating mycobacteria.[2][5]

  • Uptake and Activation: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell.[5] Inside the bacterium, it is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[2][7]

  • Formation of the Active Adduct: The KatG enzyme catalyzes the conversion of isoniazid into a range of reactive species, including an isonicotinic acyl radical.[2][5] This radical then covalently couples with the cofactor nicotinamide adenine dinucleotide (NAD) to form a nicotinoyl-NAD adduct.[2]

  • Target Inhibition: This nicotinoyl-NAD complex is the active form of the drug. It binds with high affinity to the enoyl-acyl carrier protein reductase, known as InhA.[5][8] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5][7] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust and impermeable mycobacterial cell wall.[7]

  • Bactericidal Effect: By inhibiting InhA, the isoniazid-NAD adduct blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[5][9]

G cluster_mtb Inside M. tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Mtb Mycobacterium tuberculosis Cell Radical Isonicotinic Acyl Radical KatG->Radical Adduct Nicotinoyl-NAD Adduct (Active Drug) Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes FASII FAS-II Pathway CellWall Cell Wall Disruption MycolicAcid->CellWall Leads to Death Bacterial Death CellWall->Death

Mechanism of Isoniazid Action.
Isonicotinic Acid Esters as Antitubercular Prodrugs

The development of isonicotinic acid esters and related hydrazones is a key strategy to enhance efficacy and combat resistance. By modifying the core structure, these derivatives can exhibit improved lipophilicity, allowing for better penetration into the mycobacterial cell and potentially avoiding efflux pumps.[4][10] Furthermore, some derivatives are designed to be activated by KatG, following the same pathway as isoniazid, while others may possess alternative or dual mechanisms of action.[4] Studies have shown that certain ester derivatives exhibit potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis.[4][11]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing

A crucial step in evaluating new isonicotinic acid esters is to determine their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The broth macrodilution method using an automated system like the BACTEC™ MGIT™ 960 is a standard approach.[12]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes with OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • M. tuberculosis H37Rv (standard susceptible strain) or clinical isolates

  • Test compounds (isonicotinic acid esters) dissolved in DMSO

  • Isoniazid (as a positive control)

  • Sterile saline solution with Tween 80

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in sterile saline with Tween 80 and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then diluted 1:5 for use.

  • Compound Dilution: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made to achieve the desired final test concentrations (e.g., from 128 µM down to 0.03125 µM).[12]

  • Inoculation of MGIT Tubes:

    • Label MGIT tubes for each compound concentration, a growth control (no drug), and a positive control (isoniazid).

    • To each tube, add 0.8 mL of the OADC enrichment supplement.

    • Add 0.1 mL of the appropriate compound dilution to each corresponding tube. For the growth control, add 0.1 mL of DMSO.

    • Finally, inoculate each tube with 0.5 mL of the prepared bacterial suspension.[12]

  • Incubation and Monitoring: Place the tubes into the BACTEC™ MGIT™ 960 instrument. The instrument incubates the tubes at 37°C and automatically monitors them for fluorescence, which indicates bacterial growth. The time to positivity (TTP) is recorded for each tube.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which the instrument does not detect growth (remains negative) at the time the growth control tube becomes positive.

Self-Validation: The protocol's integrity is validated by the clear positive signal in the growth control (confirming viability of the inoculum) and the expected MIC value for the isoniazid positive control against the H37Rv strain.

Chapter 2: Broader Antimicrobial and Antifungal Spectrum

Beyond their renowned antitubercular effects, derivatives of isonicotinic acid have demonstrated a wider spectrum of antimicrobial activity. Various studies have synthesized and evaluated series of isonicotinoyl-amino acids, dipeptides, and acyl hydrazides against a range of pathogens.[13][14]

Antibacterial and Antifungal Activity

Several isonicotinic acid derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.[14] Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger.[14] The mechanism for this broader activity is often distinct from the anti-mycobacterial action and may involve different cellular targets. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the isonicotinoyl scaffold are critical for potency and spectrum. For instance, the presence of lipophilic acyl chains or specific halogenated groups has been shown to enhance antimicrobial effects.[13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standardized and high-throughput technique to quantify the in vitro activity of antimicrobial agents.

Objective: To determine the MIC of isonicotinic acid esters against various bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin dye or similar viability indicator (optional)

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Preparation: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest compound concentration where no visible growth (turbidity) is observed. If using a viability dye like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) occurs.

Chapter 3: Anti-inflammatory Properties

Recent research has illuminated a significant role for isonicotinic acid esters as potent anti-inflammatory agents. This activity is often linked to the inhibition of reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage.

Mechanism: Inhibition of Reactive Oxygen Species (ROS)

Inflammatory responses are often associated with oxidative stress, where immune cells produce a surge of ROS. Certain isonicotinate derivatives have been shown to be highly effective at scavenging these ROS.[15][16] In some studies, isonicotinates have demonstrated significantly higher ROS inhibitory activity than standard anti-inflammatory drugs like ibuprofen.[15][17] For example, an isonicotinate of meta-aminophenol was found to be eight-fold more potent than ibuprofen in an in vitro ROS inhibition assay.[16][17] Molecular docking studies suggest that these compounds may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[15]

Compound/DrugTarget/AssayIC₅₀ (µg/mL)Reference
Isonicotinate 5 ROS Inhibition1.42 ± 0.1[15][16]
Ibuprofen (Standard) ROS Inhibition11.2 ± 1.9[15][16]
Table 1: Comparison of anti-inflammatory activity.
Experimental Protocol: In Vitro ROS Inhibition Assay

This assay measures the ability of a compound to inhibit the production of ROS from phagocytic cells, such as neutrophils isolated from human blood.

Objective: To quantify the ROS inhibitory activity of isonicotinic acid esters.

Materials:

  • Hanks Balanced Salt Solution (HBSS)

  • Luminol (chemiluminescence probe)

  • Zymosan (phagocytic stimulus)

  • Human whole blood or isolated neutrophils

  • Test compounds and a standard inhibitor (e.g., ibuprofen)

  • 96-well white microtiter plate

  • Luminometer (plate reader capable of measuring chemiluminescence)

Procedure:

  • Cell Preparation: If using whole blood, dilute it with HBSS. If using neutrophils, isolate them from fresh blood using a density gradient centrifugation method.

  • Assay Setup: In a 96-well plate, add diluted blood/neutrophils, the test compound at various concentrations, and the luminol probe.

  • Incubation: Incubate the plate at 37°C for 15-20 minutes to allow the compound to interact with the cells.

  • Stimulation: Initiate the oxidative burst by adding opsonized zymosan to each well.

  • Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence output over a period of 30-60 minutes. ROS production generates light that is detected by the instrument.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in luminescence compared to the control (cells + zymosan, no compound). The IC₅₀ value (the concentration causing 50% inhibition) is determined by plotting the percent inhibition against the compound concentration.

Chapter 4: Emerging Anticancer Potential

The structural similarity of isonicotinic acid to nicotinic acid, whose derivatives have shown anticancer potential, has prompted investigation into the cytostatic and cytotoxic properties of isonicotinates.[18] This research is still emerging, but preliminary findings are promising.

Mechanisms of Cytotoxicity

Isonicotinic acid derivatives, particularly those incorporating other known anticancer pharmacophores like isatin, have been evaluated for their activity against various human cancer cell lines.[11][19] The observed anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[20] By interfering with critical cellular processes, these compounds can selectively inhibit the proliferation of rapidly dividing cancer cells.[21]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening tool for anticancer drug discovery.[22][23]

Objective: To determine the cytotoxic effect of isonicotinic acid esters on cancer cell lines and calculate the GI₅₀ (concentration for 50% growth inhibition).

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 treat 3. Treat with Serial Dilutions of Isonicotinic Acid Ester incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Yellow) to each well incubate2->add_mtt incubate3 6. Incubate for 3-4h add_mtt->incubate3 formazan Living cells convert MTT to Formazan (Purple) incubate3->formazan solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) formazan->solubilize read 8. Measure Absorbance at ~570 nm solubilize->read analyze 9. Calculate % Viability and Determine GI₅₀ read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control cells. The GI₅₀ value is calculated from the dose-response curve.

Conclusion and Future Perspectives

Isonicotinic acid esters represent a highly versatile chemical scaffold with a broad and expanding range of biological activities. Anchored by their historical and ongoing importance in the treatment of tuberculosis, these compounds are now being recognized for their potential as broad-spectrum antimicrobial, potent anti-inflammatory, and emerging anticancer agents. The ability to fine-tune their physicochemical properties through esterification provides a powerful tool for medicinal chemists to optimize potency, improve pharmacokinetic profiles, and overcome drug resistance.

Future research should focus on elucidating the precise molecular targets for their non-tubercular activities, which will enable more rational drug design. The development of dual-action agents, such as compounds with both antitubercular and anti-inflammatory properties, could be particularly valuable for treating diseases like TB where inflammation plays a key pathological role. As synthetic methodologies become more advanced and high-throughput screening techniques allow for rapid evaluation, the therapeutic potential of isonicotinic acid esters is poised for significant growth, promising new solutions for some of the world's most pressing health challenges.

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Methyl 2-Methoxyisonicotinate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Multifunctional Pyridine

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. Methyl 2-methoxyisonicotinate has emerged as a particularly valuable building block due to the strategic placement of three distinct functional groups on a pyridine scaffold. The pyridine ring itself is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] The interplay between the electron-donating 2-methoxy group, the electron-withdrawing 4-methyl ester, and the inherent electronics of the pyridine nitrogen creates a unique platform for diverse and regioselective chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of a building block is paramount for its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name Methyl 2-methoxypyridine-4-carboxylate
CAS Number 67367-26-4
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point ~285 °C (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)
Synthetic Routes

The synthesis of this compound and its analogs is typically achieved from readily available starting materials. General methods involve the construction of the substituted pyridine ring or the modification of pre-existing isonicotinic acid derivatives. One common approach involves starting from 2-amino-4-methylpyridine, which can be converted to the corresponding 2-hydroxy derivative (pyridone), followed by O-methylation and subsequent oxidation and esterification of the 4-methyl group.[2] Alternative strategies may involve the esterification of 2-methoxyisonicotinic acid, which itself can be prepared from 2-chloroisonicotinic acid via nucleophilic substitution with sodium methoxide.

The Core of Versatility: Reactivity and Key Transformations

The synthetic power of this compound lies in the distinct reactivity of its three primary functional domains: the pyridine ring, the methyl ester, and the methoxy group. This section explores the key transformations that make it a cornerstone for building molecular complexity.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol Structure A Pyridine Ring (SNAr, Cross-Coupling) A->mol B Methyl Ester (Hydrolysis, Reduction) B->mol C Methoxy Group (Nucleophilic Displacement) C->mol

Caption: Key reactive sites on this compound.

Transformations at the Pyridine Ring: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing ester at the C4 position. This electronic profile makes the C2 and C4 positions particularly susceptible to nucleophilic attack.[3][4] The 2-methoxy group serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Mechanism Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and effectively stabilized by the ring nitrogen.[3] Subsequent elimination of the methoxide ion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is the driving force for this reaction, making it a highly reliable transformation.[4]

This reaction pathway allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, providing direct access to diverse libraries of 2-substituted isonicotinates.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Addition (Rate-Determining) product 2-Substituted Product + MeO⁻ intermediate->product Elimination

Caption: Generalized workflow for SₙAr on the pyridine ring.

Manipulating the Ester Functionality

The methyl ester at the C4 position is a versatile handle for chain extension and functional group interconversion.

  • Hydrolysis to Carboxylic Acid: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent mixture readily yields the corresponding 2-methoxyisonicotinic acid.[5] This transformation is often a prerequisite for subsequent amide bond couplings, which are fundamental in the synthesis of many pharmaceutical agents. Acid-catalyzed hydrolysis is also a viable method.[6][7]

  • Reduction to Primary Alcohol: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This opens up further synthetic avenues, such as oxidation to the corresponding aldehyde or conversion of the alcohol to a leaving group for nucleophilic substitution. A patent describes the reduction of the related methyl isonicotinate to produce intermediates for spasmolytics.[8]

Palladium-Catalyzed Cross-Coupling Reactions

While the methoxy group can be displaced, it can also be converted into a more traditional handle for cross-coupling reactions, such as a triflate or a halide. More directly, related 2-halopyridines are common substrates for powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[9] To engage this compound in this chemistry, the 2-methoxy group would typically first be converted to a halide (e.g., using POCl₃ or PBr₃) or a triflate. The resulting 2-halo- or 2-triflyloxy-isonicotinate can then be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base.[10][11] This strategy allows for the modular construction of complex molecules where the pyridine core is linked to other aromatic systems.

Suzuki_Workflow start This compound step1 Conversion to 2-Halide or 2-Triflate start->step1 intermediate Activated Pyridine Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OR)₂) intermediate->step2 product 2-Aryl/Heteroaryl Product step2->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[12][13] The methoxy group, in particular, can play several critical roles in drug design.[14] It can act as a hydrogen bond acceptor, influence the conformation of the molecule to favor binding to a biological target, and favorably modulate physicochemical properties like solubility and lipophilicity.[14] Furthermore, the methoxy group can block a site of potential metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

The versatility of this compound allows it to serve as an intermediate in the synthesis of compounds targeting a range of diseases. For example, 2-methoxypyridine derivatives are used to prepare inhibitors of Beta-Amyloid Cleaving Enzyme-1 (BACE1), which is relevant for neurodegenerative diseases, and as precursors to certain antibiotics.[12][13] The ability to easily diversify the molecule at the C2 and C4 positions makes it an ideal starting point for generating compound libraries for high-throughput screening.

Field-Validated Experimental Protocols

The following protocols are representative, self-validating systems for key transformations of this compound and related structures.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the 2-methoxy group with a generic primary amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or NMP, approx. 0.5 M).

  • Addition of Nucleophile: Add the primary amine (1.2–2.0 equiv) to the solution. For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equiv) can be beneficial.

  • Reaction: Heat the reaction mixture to 100–140 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 4–24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the high-boiling solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-amino-isonicotinate product.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio). The concentration is typically around 0.2–0.5 M.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5–3.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 1–4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with aqueous HCl (e.g., 1 M). This will precipitate the carboxylic acid product.

  • Isolation: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 2-methoxyisonicotinic acid, which is often pure enough for the next step or can be recrystallized.

Conclusion

This compound is a powerful and versatile building block whose value is derived from the orthogonal reactivity of its functional groups. The ability to perform nucleophilic aromatic substitution at the C2 position, coupled with the synthetic flexibility of the C4-ester, allows for the rapid and efficient construction of a wide array of complex, highly functionalized pyridine derivatives. For researchers in drug discovery and process development, mastering the chemistry of this reagent opens a direct and modular route to novel chemical entities with significant potential in medicinal and materials chemistry.

References

  • Marcus, I. (n.d.). Reduction of isonicotinic acid esters. U.S. Patent No. 3,192,220. Google Patents.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Retrieved from [Link]

  • McFarland, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • NotVeryUseful. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

  • McFarland, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments with methyl isonicotinate, a semiochemical used in thrips pest management. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Nuno Ricardo Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. Available at: [Link]

  • DocPlayer. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • Reddit. (n.d.). Hydrolysis of methyl eaters. Retrieved from [Link]

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The Strategic Role of Methyl 2-Methoxyisonicotinate in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher crop yields and robust pest management strategies necessitates the continuous innovation of agrochemicals. Within the synthetic chemist's arsenal, certain molecular scaffolds serve as pivotal starting points for the construction of complex, biologically active molecules. Methyl 2-methoxyisonicotinate, a substituted pyridine derivative, has emerged as a versatile and strategically important intermediate in the synthesis of a new generation of agrochemicals. This technical guide provides an in-depth exploration of the synthesis, key chemical transformations, and practical application of this compound in the development of modern herbicides and fungicides. We will delve into the causality behind its selection as a precursor, detailing the influence of its unique structural features on reaction pathways and, ultimately, on the bioactivity of the final products. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Substituted Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its nitrogen atom imparts unique electronic properties, influencing the molecule's polarity, solubility, and ability to interact with biological targets. In the realm of agrochemicals, the precise placement of substituents on the pyridine ring is a critical determinant of herbicidal or fungicidal efficacy.

This compound (Figure 1) is a prime example of a strategically functionalized pyridine derivative. It possesses three key features that make it a valuable building block:

  • The Methyl Ester Group: Located at the 4-position, this group can be readily hydrolyzed to the corresponding carboxylic acid, a common toxophore in many herbicides, particularly those mimicking the plant hormone auxin.[2]

  • The Methoxy Group: Positioned at the 2-position, this electron-donating group can influence the reactivity of the pyridine ring and plays a crucial role in modulating the molecule's interaction with target enzymes.[3] It can also enhance the metabolic stability of the final product in the target organism.

  • The Pyridine Nitrogen: The nitrogen atom in the ring can act as a hydrogen bond acceptor and influences the overall electronic distribution of the molecule, which is critical for binding to biological targets.

This guide will focus on the practical synthesis of this compound and its subsequent elaboration into advanced agrochemical candidates, highlighting the chemical logic that underpins its use.

Figure 1: Structure of this compound

Synthesis of the Core Intermediate: this compound

The efficient and scalable synthesis of this compound is a prerequisite for its widespread use in agrochemical development. A common and industrially viable route begins with the more readily available 2-chloroisonicotinic acid. This pathway involves two key transformations: esterification and nucleophilic aromatic substitution.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process, designed for high yield and purity of the final product.

Synthesis_of_Methyl_2-Methoxyisonicotinate Start 2-Chloroisonicotinic Acid Intermediate Methyl 2-Chloroisonicotinate Start->Intermediate Esterification (Methanol, Acid Catalyst) Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (Sodium Methoxide)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Chloroisonicotinic Acid

The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a classic Fischer esterification, driven to completion by the use of excess methanol which also serves as the solvent.

  • Reaction: 2-Chloroisonicotinic Acid + Methanol (in excess) --(H₂SO₄ catalyst, reflux)--> Methyl 2-Chloroisonicotinate

  • Protocol:

    • To a stirred suspension of 2-chloroisonicotinic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 5 volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-Chloroisonicotinate.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

The key transformation is the displacement of the chlorine atom at the 2-position with a methoxy group. This is a nucleophilic aromatic substitution (SNAr) reaction, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

  • Reaction: Methyl 2-Chloroisonicotinate + Sodium Methoxide --(Methanol, reflux)--> this compound

  • Protocol:

    • Dissolve Methyl 2-Chloroisonicotinate (1 equivalent) in anhydrous methanol (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of sodium methoxide in methanol (1.1 equivalents, commercially available or freshly prepared) dropwise to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Agrochemical Synthesis: A Case Study in Herbicide Development

While direct synthesis of a major commercial herbicide from this compound is not widely published in open literature, its structural motif is central to the picolinate class of herbicides. These herbicides act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[4] The synthesis of novel picolinate herbicides often involves the elaboration of intermediates like 2-methoxyisonicotinic acid, the hydrolyzed form of this compound.

Transformation to the Key Carboxylic Acid Intermediate

The first step in utilizing this compound for the synthesis of picolinate herbicides is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methoxyisonicotinic acid.[5]

  • Reaction: this compound + NaOH (aq) --(Heat)--> Sodium 2-methoxyisonicotinate --(HCl)--> 2-Methoxyisonicotinic Acid

  • Protocol: Alkaline Hydrolysis

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (1.2 equivalents) and heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by TLC until the starting ester is no longer detectable.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution to a pH of 3-4 with concentrated hydrochloric acid, which will precipitate the 2-methoxyisonicotinic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Elaboration into a Picolinamide Herbicide Scaffold

The resulting 2-methoxyisonicotinic acid is a versatile intermediate for the synthesis of picolinamide herbicides. The following hypothetical pathway, based on established chemical principles for this class of compounds, illustrates how this intermediate could be used.

Picolinamide_Synthesis Start 2-Methoxyisonicotinic Acid Intermediate1 2-Methoxyisonicotinoyl Chloride Start->Intermediate1 Chlorination (Thionyl Chloride) Product Picolinamide Herbicide Candidate Intermediate1->Product Amide Coupling Intermediate2 Substituted Aniline Intermediate2->Product

Caption: Hypothetical synthesis of a picolinamide herbicide.

Step 1: Acyl Chloride Formation

The carboxylic acid is activated by converting it to the more reactive acyl chloride.

  • Protocol:

    • Suspend 2-methoxyisonicotinic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene.

    • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methoxyisonicotinoyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

The acyl chloride is then reacted with a suitably substituted aniline to form the final picolinamide. The nature of the substituents on the aniline ring is critical for determining the herbicidal activity and selectivity.

  • Protocol:

    • Dissolve the substituted aniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0 °C.

    • Add a solution of the crude 2-methoxyisonicotinoyl chloride in the same solvent dropwise to the aniline solution.

    • Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude picolinamide.

    • Purify the product by column chromatography or recrystallization.

Structure-Activity Relationship and the Role of the Methoxy Group

The presence of the 2-methoxy group in the final picolinamide herbicide is not merely incidental. It plays a significant role in the molecule's bioactivity:

  • Electronic Effects: The electron-donating nature of the methoxy group can increase the electron density of the pyridine ring, which can influence its binding affinity to the target auxin receptors.[6]

  • Conformational Effects: The methoxy group can influence the preferred conformation of the molecule, which can be critical for fitting into the active site of the target protein.

  • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, thereby increasing the in-planta half-life of the herbicide and prolonging its activity.

The strategic placement of substituents is a cornerstone of modern agrochemical design, and the use of this compound provides a convenient entry point to a diverse range of potentially active picolinamide structures.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward and high-yielding synthesis, combined with the strategic placement of its functional groups, makes it an ideal starting point for the creation of novel picolinate and picolinamide herbicides. The methoxy group, in particular, offers a powerful tool for fine-tuning the electronic, steric, and metabolic properties of the final active ingredient. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such well-designed and strategically functionalized building blocks as this compound in the agrochemical industry is set to increase.

References

  • 2-(Methoxycarbonyl)isonicotinic acid. MySkinRecipes. (URL not available)
  • AMINOPYRALID synthesis. ChemicalBook. (URL not available)
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. (2023-02-02). [Link]

  • Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL not available)
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. (URL not available)
  • 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. PubChem - NIH. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. (2023-02-02). [Link]

  • Process for synthesis of picolinamides.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). (URL not available)
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Methods for synthesis of oxypicolinamides.
  • Picloram.
  • 2-Methoxynicotinic acid | C7H7NO3 | CID 708093. PubChem - NIH. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. (2023-02-02). [Link]

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  • Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. (URL not available)
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  • Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Mass.gov. (2016-10-01). [Link]

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  • Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2025-08-09). (URL not available)
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. (URL not available)

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An In-depth Technical Guide to Methyl 2-Methoxyisonicotinate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxyisonicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the methoxy and methyl ester groups on the isonicotinate scaffold, make it a versatile intermediate for the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies with mechanistic insights, and its applications in modern chemical research.

Introduction and Core Compound Profile

This compound (CAS No: 26156-51-4) is a pyridine-4-carboxylate with a methoxy group at the 2-position. The strategic placement of these functional groups significantly influences the reactivity of the pyridine ring, making it a valuable synthon for medicinal chemists and process development scientists.

PropertyValue
IUPAC Name Methyl 2-methoxypyridine-4-carboxylate
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Pale yellow oil[1]
CAS Number 26156-51-4

The presence of the electron-donating methoxy group at the 2-position and the electron-withdrawing methyl ester at the 4-position creates a unique electronic environment within the pyridine ring. This electronic push-pull effect modulates the nucleophilicity and electrophilicity of the ring carbons, allowing for selective functionalization.

Historical Perspective and Discovery

While a definitive "discovery" paper pinpointing the first-ever synthesis of this compound is not readily apparent in a singular source, its presence in the chemical literature can be traced back several decades. A notable early mention appears in a 1970 publication in the Journal of the Chemical Society B: Physical Organic. This study investigated the alkaline hydrolysis rates of various methyl methoxypyridinecarboxylates, including this compound, to understand the transmission of substituent effects in pyridines.[2][3] The inclusion of this compound in such a study indicates that its synthesis was established and the compound itself was accessible to researchers by this time.

Further evidence of its established synthesis comes from a 1988 paper in the Journal of the Chemical Society, Perkin Transactions 1, which also references the preparation of this molecule.[4] These early appearances suggest that the synthesis of this compound likely emerged from the broader exploration of pyridine chemistry and the need for functionalized heterocyclic building blocks in the mid-20th century.

The initial synthetic strategies were likely extensions of classical esterification and nucleophilic substitution reactions on pyridine rings, which were well-established at the time. The evolution of its synthesis has since been driven by the demand for more efficient, scalable, and environmentally benign methods.

Synthetic Methodologies: A Detailed Exploration

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic viability.

Pathway I: Esterification of 2-Methoxyisonicotinic Acid

This is a direct and commonly employed method that leverages the commercially available 2-methoxyisonicotinic acid. The reaction is a classic Fischer-Speier esterification.

Caption: Fischer-Speier Esterification Pathway for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methoxyisonicotinic acid (1.0 eq) in methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is slowly added at room temperature.

  • Heating: The reaction mixture is heated to reflux and maintained for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification, if necessary, can be achieved by column chromatography.[1]

Causality and Insights:

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Chatelier's principle.

  • Neutralization: The neutralization step is critical to remove the acid catalyst and any unreacted carboxylic acid, facilitating a clean extraction.

Pathway II: Nucleophilic Substitution of a Halogenated Precursor

This approach involves the displacement of a leaving group, typically a halide, at the 2-position of the pyridine ring with a methoxide source. Methyl 2-chloroisonicotinate is a common starting material for this synthesis.

Caption: Nucleophilic Aromatic Substitution (SNAr) for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 2-chloroisonicotinate (1.0 eq) in methanol, sodium methoxide (1.1-2.0 eq) is added.[5]

  • Heating: The resulting mixture is heated to reflux and stirred overnight.[5] Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with an acid (e.g., 2M HCl) to a pH of 7 and then concentrated under reduced pressure.[5]

  • Extraction and Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final product.[5]

Causality and Insights:

  • SNAr Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the methoxide ion at the 2-position, leading to the formation of a Meisenheimer complex, which then eliminates the chloride ion to yield the product.

  • Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of the ester group by any residual water, which would be exacerbated by the basic conditions.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Technique Observed Data
¹H NMR (300 MHz, DMSO-d6)δ ppm: 3.81 (s, 3H), 3.92 (s, 3H), 7.11 (dd, 1H), 8.13 (dd, 1H), 8.38 (dd, 1H)[1]
¹H NMR (700 MHz, CDCl₃)δ ppm: 8.27 (d, J = 5.1, 1H), 7.39 (d, J = 5.1, 1H), 7.30 (s, 1H), 3.96 (s, 3H), 3.93 (s, 3H)[1]
Low Resolution Mass Spec (LRMS) m/z: 168 ([M + 1]⁺)[1]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to further functionalize the pyridine ring or modify the ester and methoxy groups.

  • Pharmaceuticals: It serves as a precursor for the synthesis of enzyme inhibitors and other biologically active molecules. For instance, it has been used in the development of inhibitors of cellular metabolic processes.[5]

  • Agrochemicals: The pyridine core is a common motif in many pesticides and herbicides. The specific substitution pattern of this compound can be a starting point for the synthesis of new agrochemicals.

  • Materials Science: Pyridine derivatives are also explored in materials science for applications such as ligands in coordination chemistry and as components of functional organic materials.

Conclusion

This compound is a compound with a rich, albeit not centrally documented, history in organic synthesis. Its preparation, primarily through the esterification of 2-methoxyisonicotinic acid or nucleophilic substitution of a 2-halopyridine precursor, is well-established and provides a reliable source of this versatile building block. The unique electronic properties of this molecule ensure its continued relevance in the discovery and development of new chemical entities across various scientific disciplines. This guide has provided a comprehensive overview of its history, synthesis, and characterization to aid researchers in leveraging this important chemical intermediate.

References

  • Google Patents. (2018). WO2018045071A1 - Inhibitors of cellular metabolic processes.
  • Durham E-Theses. (n.d.). Strategies for Heteroaromatic Borylation. Retrieved from [Link]

  • Campbell, A. D., Chan, E., & Chooi, S. Y. (1970). Transmission of Substituent Effects in Pyridines. Part III. A Comparison of the Pyridine Nitrogen and Aromatic Nitro-groups by Ester Hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1071. Retrieved from [Link]

  • Adger, B. M., Bannister, R., Lewis, N. J., & O'Farrell, C. (1988). Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999), 2785-2790.
  • RSC Publishing. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Analysis and Conformation of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxyisonicotinate, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and materials science. An intricate understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its molecular interactions, reactivity, and ultimately, its biological activity. This technical guide provides a comprehensive analysis of the structural features of this compound, integrating spectroscopic data with principles of conformational analysis. We will explore the molecule's fundamental architecture, delve into the rotational freedom of its key functional groups, and discuss the experimental and computational methodologies employed to elucidate its preferred spatial arrangements. This guide aims to equip researchers with the foundational knowledge necessary to leverage the structural nuances of this versatile molecule in rational drug design and development.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a cornerstone in the development of a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][3]

This compound (CAS No. 67367-26-4) is a disubstituted pyridine derivative featuring a methoxy group at the 2-position and a methyl ester at the 4-position.[4][5] The presence of these two functional groups imparts specific electronic and steric characteristics that dictate its conformational preferences and potential as a building block in drug discovery. The methoxy group, a common substituent in many approved drugs, can significantly impact ligand-target binding, physicochemical properties, and metabolic parameters.[6] This guide will provide a detailed exploration of the structural and conformational aspects of this compound, offering insights into its behavior at a molecular level.

Molecular Structure and Spectroscopic Characterization

The foundational step in any structural analysis is the confirmation of the molecule's covalent framework. For this compound, with the molecular formula C₈H₉NO₃, this is typically achieved through a combination of spectroscopic techniques.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The reported ¹H NMR data for this compound provides key insights into its structure.[5]

Table 1: ¹H NMR Spectroscopic Data for this compound [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.81Singlet (s)3HMethoxy protons (-OCH₃)
3.92Singlet (s)3HEster methyl protons (-COOCH₃)
7.11Doublet of doublets (dd)1HPyridine ring proton
8.13Doublet of doublets (dd)1HPyridine ring proton
8.38Doublet of doublets (dd)1HPyridine ring proton

Note: The specific coupling constants and assignments for the pyridine ring protons would require further 2D NMR analysis.

The presence of two distinct singlets at 3.81 and 3.92 ppm, each integrating to three protons, confirms the presence of the methoxy and methyl ester groups.[5] The chemical shifts of the aromatic protons in the region of 7.11-8.38 ppm are characteristic of a substituted pyridine ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain information about its fragmentation patterns. For this compound, a low-resolution mass spectrum would show a molecular ion peak (or a protonated molecule peak, [M+H]⁺) that corresponds to its molecular weight of 167.16 g/mol .[4]

Conformational Analysis: Unveiling the 3D Architecture

While spectroscopic methods confirm the connectivity of atoms, a deeper understanding of the molecule's function requires an analysis of its three-dimensional conformation. This involves considering the rotational freedom around single bonds and the energetic favorability of different spatial arrangements.

The Pyridine Ring: A Planar Scaffold

The pyridine ring, being an aromatic heterocycle, is inherently planar. This planarity provides a rigid scaffold upon which the substituents are arranged. The conformational flexibility of this compound, therefore, primarily arises from the rotation of the methoxy and methyl ester groups relative to this planar ring.

Rotational Barrier of the Methoxy Group

The methoxy group at the 2-position can rotate around the C2-O bond. The rotational barrier for methoxy groups on aromatic rings is influenced by both steric and electronic factors.[7] The presence of the adjacent nitrogen atom in the pyridine ring can influence the electronic distribution and, consequently, the rotational preference of the methoxy group. Computational studies on similar substituted aromatic compounds have shown that the preferred conformation often involves the methyl group of the methoxy substituent lying in or out of the plane of the aromatic ring, depending on the electronic interactions with the ring and adjacent substituents.[7]

Caption: Rotational freedom in this compound.

Conformation of the Methyl Ester Group

The methyl ester group at the 4-position has two key rotatable bonds: the C4-C(O) bond and the C(O)-O bond. The rotation around the C4-C(O) bond determines the orientation of the carbonyl group relative to the pyridine ring. Due to potential steric hindrance with the hydrogen atoms at the 3 and 5 positions of the pyridine ring, the ester group is likely to adopt a conformation where it is not perfectly coplanar with the ring. The rotational barrier of ester groups in aromatic compounds is a well-studied phenomenon, and the lowest energy conformation typically represents a balance between resonance stabilization (favoring planarity) and steric repulsion.[8]

The rotation around the C(O)-O bond of the ester is generally considered to have a lower energy barrier.

Experimental and Computational Workflows for Conformation Elucidation

Experimental Approach: X-ray Crystallography

The most definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Solid-State Conformation structure_solution->final_structure Provides mol_building Molecular Model Building conf_search Conformational Search mol_building->conf_search energy_min Energy Minimization conf_search->energy_min predicted_conformation Gas-Phase/Solvated Conformation energy_min->predicted_conformation Predicts

Caption: Experimental and computational workflows for conformational analysis.

Computational Modeling

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools to predict the conformational preferences of molecules.

Protocol: Computational Conformational Analysis

  • Model Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation of the methoxy and methyl ester groups.

  • Quantum Mechanical Calculations: For the low-energy conformers identified in the search, perform geometry optimizations and frequency calculations using quantum mechanical methods (e.g., Density Functional Theory - DFT) to determine their relative energies and thermodynamic properties.

Implications for Drug Development

The conformation of a molecule is intrinsically linked to its biological activity. The specific three-dimensional arrangement of atoms determines how a molecule fits into the binding pocket of a target protein.

  • Receptor Binding: The preferred conformation of this compound will dictate the presentation of its functional groups for interaction with a biological target. The orientation of the methoxy group and the carbonyl oxygen of the ester can be critical for forming hydrogen bonds or other favorable interactions.

  • Physicochemical Properties: The overall shape and polarity of the molecule, which are dependent on its conformation, influence properties such as solubility and membrane permeability.

  • Metabolic Stability: The accessibility of certain parts of the molecule to metabolic enzymes can be influenced by its conformation. For example, a particular conformation might shield a metabolically labile site, thereby increasing the molecule's half-life.

Conclusion

This compound is a molecule with significant potential in the development of new chemical entities. A thorough understanding of its structural and conformational properties is a critical prerequisite for its rational application. While direct experimental determination of its conformation remains a future endeavor, this guide has outlined the key structural features based on existing spectroscopic data and the established principles of conformational analysis. The methodologies presented herein provide a roadmap for researchers to further investigate and ultimately harness the structural intricacies of this and related substituted pyridine scaffolds in their scientific pursuits.

References

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A Technical Guide to the Safe Handling of Methyl 2-Methoxyisonicotinate and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for Methyl 2-Methoxyisonicotinate. As specific toxicological and safety data for this compound is not extensively published, this guide synthesizes information from its close structural analog, Methyl Isonicotinate (CAS 2459-09-8), and established best practices for the safe laboratory handling of substituted pyridine derivatives. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to foster a culture of safety and mitigate risks associated with the handling, storage, and disposal of this chemical class.

Core Compound Profile and Hazard Identification

This compound is a substituted pyridine derivative. The pyridine ring system is a common motif in pharmaceutical and agrochemical development, and compounds of this class require careful handling due to their potential biological activity and associated hazards. Based on the data for the closely related Methyl Isonicotinate, a GHS (Globally Harmonized System) classification indicates moderate hazards that must be respected through rigorous adherence to safety protocols.

The primary hazards are identified as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also classified as a combustible liquid, necessitating controls for ignition sources.[3][4]

Table 1: Physicochemical and Safety Data Summary (Surrogate: Methyl Isonicotinate)

Property Value Source(s)
CAS Number 2459-09-8 [5][6]
Molecular Formula C₇H₇NO₂ [5][6]
Molecular Weight 137.14 g/mol [2][6]
Appearance Colorless to pale yellow/amber liquid [4][5]
Melting Point 15-16.1 °C [2][5]
Boiling Point 207-209 °C [5]
Flash Point 82 °C (180 °F) [5][6]
Density 1.161 g/mL at 25 °C [4]
GHS Hazard Codes H315, H319, H335 [1]

| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |[1] |

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind exposure control is to create a physical barrier between the researcher and the chemical, minimizing the risk of inhalation, dermal, or ocular contact.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8] This is critical to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[1]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[9][10] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Last Barrier
  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[11] A face shield should be worn over goggles during procedures with a high risk of splashing.[5]

  • Skin and Body Protection:

    • A fully buttoned, flame-resistant lab coat must be worn at all times.

    • Gloves: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine derivatives; latex gloves offer insufficient protection.[7] Gloves must be inspected for tears or holes before each use and removed using the proper technique to avoid skin contact.[11] Contaminated gloves should be disposed of as hazardous waste.[11]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, for emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., Type ABEK) may be necessary.

Safe Handling, Storage, and Disposal

Proactive Handling Protocols

Proper handling is a self-validating system; adherence to these steps inherently minimizes exposure and risk.

  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Chemical Transfer: Avoid breathing vapors.[11] Use non-sparking tools and equipment, especially when transferring larger quantities, to prevent ignition of the combustible liquid.[9][12] Take measures to prevent the buildup of electrostatic charge.[11]

  • Hygiene: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[1][5] Do not eat, drink, or smoke in areas where chemicals are handled.[12]

Chemical Storage Integrity
  • Conditions: Store in a cool, dry, and well-ventilated area designated for combustible liquids.[3][7][13] Keep the container tightly sealed to prevent the absorption of atmospheric moisture and the escape of vapors.[3]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[3][4][10]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3][10]

Disposal Considerations

This chemical and its container must be disposed of as hazardous waste.[1] Do not dispose of it down the drain or with general laboratory trash.[1] All spill cleanup materials and contaminated PPE must also be collected in a sealed, labeled container for disposal by a licensed waste management facility in accordance with local, state, and federal regulations.[14][15]

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.

First-Aid Measures by Exposure Route
  • Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][16]

  • Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry.[1] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[2][7] If skin irritation occurs or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[5] Seek immediate attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth thoroughly with water and have them drink two glasses of water.[1] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or a water spray to extinguish flames.[11][17]

  • Specific Hazards: The substance is a combustible liquid.[4] Vapors may form explosive mixtures with air.[18] During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be released.[3] Containers may rupture or explode when heated.[3]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][11]

Accidental Release and Spill Containment Protocol

A spill is a critical event that requires a calm, methodical response. The following protocol is for minor spills that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[15]

Step-by-Step Spill Cleanup Methodology:

  • ALERT & SECURE: Alert personnel in the immediate area. If the material is flammable, eliminate all sources of ignition (e.g., turn off hot plates, equipment).[14][19]

  • ASSESS & EQUIP: Assess the extent of the spill. Don the appropriate PPE as described in Section 2.2, including double-gloving with nitrile gloves, chemical safety goggles, and a lab coat.

  • CONTAIN: Confine the spill to a small area. Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows to create a dike around the liquid spill to prevent it from spreading.[14][20]

  • ABSORB & COLLECT: Gently cover and absorb the spilled material with the absorbent, working from the outside edge toward the center to prevent splashing.[20] Once fully absorbed, carefully scoop the material using non-sparking tools into a heavy-duty plastic bag or a designated, sealable hazardous waste container.[14][15]

  • DECONTAMINATE: Clean the spill surface area with soap and warm water to remove any remaining residue.[14] Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.

  • DISPOSE: Seal and label the waste container as "Hazardous Waste: Spill Debris containing this compound." Arrange for disposal through your institution's environmental health and safety office.[20]

Visualization: Emergency Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess Assess Hazard & Size (Is it a Major Spill?) start->assess major_spill MAJOR SPILL assess->major_spill Yes minor_spill MINOR SPILL assess->minor_spill No (Trained Personnel Only) evacuate Evacuate Area Alert Others major_spill->evacuate call_ehs Call Emergency Services / EHS evacuate->call_ehs isolate Isolate Area Prevent Entry call_ehs->isolate don_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) minor_spill->don_ppe contain 2. Contain Spill (Use Absorbent Dikes) don_ppe->contain absorb 3. Absorb & Collect (Use Inert Material) contain->absorb decontaminate 4. Decontaminate Area (Soap & Water) absorb->decontaminate dispose 5. Package & Label Waste decontaminate->dispose end Spill Managed dispose->end

Caption: Logical workflow for responding to a chemical spill.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Unknown. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]

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  • Alfa Aesar. (2025, September 16). Methyl isonicotinate - SAFETY DATA SHEET. [Link]

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Methodological & Application

An In-depth Technical Guide to the Synthesis of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of Methyl 2-Methoxyisonicotinate, a valuable substituted pyridine derivative used as a building block in the development of novel pharmaceutical and agrochemical agents. The unique arrangement of the methoxy and methyl ester functionalities on the isonicotinate scaffold makes it a versatile intermediate for creating complex molecular architectures.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism and critical parameters.

Introduction to the Synthetic Strategy

The most direct and reliable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of a good leaving group at an appropriate position. In this protocol, we will detail the reaction of Methyl 2-chloroisonicotinate with sodium methoxide.

The choice of this pathway is dictated by the commercial availability of the starting materials and the generally high yields and clean conversion associated with this type of transformation. The electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen, respectively).

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr mechanism. The pyridine nitrogen atom inductively withdraws electron density from the ring, making the carbon atoms electrophilic. When a nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the C2 position (where the chlorine atom is located), it forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by resonance, with one of the key resonance structures placing the negative charge on the electronegative nitrogen atom, which is a particularly stable configuration.[1][2][3] The subsequent loss of the chloride ion, a good leaving group, re-establishes the aromaticity of the pyridine ring, yielding the final product.

Caption: The SNAr mechanism for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
Methyl 2-chloroisonicotinateC₇H₆ClNO₂171.58≥97%Sigma-Aldrich, etc.
Sodium MethoxideCH₃ONa54.02≥95% or as solution in MethanolSigma-Aldrich, etc.
Anhydrous MethanolCH₃OH32.04ACS Grade, ≤0.005% H₂OFisher Scientific, etc.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR, etc.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Solution---
BrineNaCl58.44Saturated Aqueous Solution---
Anhydrous Sodium SulfateNa₂SO₄142.04Granular---
Ethyl AcetateC₄H₈O₂88.11ACS Grade---
HexanesC₆H₁₄86.18ACS Grade---
Silica GelSiO₂60.08230-400 mesh---
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

G Experimental Workflow prep Preparation of Sodium Methoxide Solution reaction Nucleophilic Substitution Reaction prep->reaction Add to starting material quench Reaction Quenching reaction->quench Cool and add water workup Aqueous Work-up & Extraction quench->workup Extract with DCM purify Purification by Column Chromatography workup->purify Concentrate and load onto silica char Characterization purify->char Isolate pure fractions

Caption: A high-level overview of the experimental workflow.

Step-by-Step Methodology
  • Preparation of Reagents:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (50 mL).

    • Carefully add sodium metal (1.0 eq) in small portions to the methanol to generate sodium methoxide in situ. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Alternatively, use a commercially available solution of sodium methoxide in methanol (e.g., 25 wt% solution), adjusting the volume to add 1.1 equivalents relative to the starting material.

  • Reaction Setup:

    • To the freshly prepared sodium methoxide solution, add Methyl 2-chloroisonicotinate (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, this compound, should have a different Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane (DCM, 50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of DCM (2 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Safety Precautions

  • Sodium Methoxide: Highly corrosive and flammable. It reacts violently with water.[4][5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8] Keep away from heat, sparks, and open flames.[4][5][6] In case of skin contact, wash immediately with plenty of water.

  • Methyl 2-chloroisonicotinate: May cause skin and eye irritation. Handle with care and use standard PPE.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

  • Dichloromethane: A suspected carcinogen. Always handle in a well-ventilated fume hood.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. Aromatic protons (3H) will appear as multiplets or distinct doublets and doublets of doublets in the δ 7.0-8.5 ppm region. The methoxy protons (-OCH₃) will be a singlet at approximately δ 4.0 ppm, and the ester methyl protons (-COOCH₃) will be a singlet around δ 3.9 ppm.
¹³C NMR The carbon-13 NMR spectrum should show 7 distinct signals corresponding to the different carbon environments. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The two methyl carbons will appear upfield, typically between δ 50-60 ppm.
Mass Spectrometry Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product plus one.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the expected reaction time, ensure that the sodium methoxide is anhydrous and that a sufficient excess (1.1-1.2 eq) was used. Moisture will quench the nucleophile.

  • Low Yield during Work-up: The product has some solubility in water. Ensure thorough extraction with DCM to maximize recovery.

  • Purification Challenges: If the product is difficult to separate from impurities, adjust the polarity of the eluent system for column chromatography. A shallower gradient may be necessary to achieve good separation.

  • Causality Behind Refluxing: Heating the reaction to the reflux temperature of methanol provides the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex, which is the rate-determining step of the reaction.[1][2] This ensures a reasonable reaction rate for a practical laboratory synthesis.

Conclusion

This protocol provides a robust and well-understood method for the synthesis of this compound. By detailing not only the "how" but also the "why" of the experimental choices and underlying mechanisms, this guide equips researchers with the knowledge to confidently perform and, if necessary, adapt this important synthetic transformation. Adherence to the safety protocols is paramount for a successful and safe execution of this procedure.

References

  • Infoscience EPFL. (2006). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-Methoxyisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methoxyisonicotinate and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the methoxy group at the 2-position of the pyridine ring significantly influences the molecule's electronic properties and potential biological activity. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the readily available precursor, 2-chloroisonicotinic acid. The described methodology is designed for researchers, scientists, and professionals in drug development, offering both the practical "how-to" and the critical "why" behind each experimental choice.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the esterification of 2-chloroisonicotinic acid to yield methyl 2-chloroisonicotinate. The subsequent and key step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with a methoxy group.

Step 1: Esterification of 2-Chloroisonicotinic Acid

The initial step focuses on the conversion of the carboxylic acid functionality of 2-chloroisonicotinic acid into a methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.[1][2][3]

Causality of Experimental Choices:

  • Excess Methanol: The use of methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the desired ester.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[2] It also acts as a dehydrating agent, removing the water formed during the reaction and further shifting the equilibrium towards the product.

Experimental Protocol 1: Synthesis of Methyl 2-Chloroisonicotinate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-Chloroisonicotinic AcidC₆H₄ClNO₂157.5510.0 g
Methanol (anhydrous)CH₄O32.04100 mL
Sulfuric Acid (conc.)H₂SO₄98.083.0 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Dichloromethane (DCM)CH₂Cl₂84.93150 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (10.0 g).

  • Add anhydrous methanol (100 mL) to the flask and stir until the solid is partially dissolved.

  • Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, methyl 2-chloroisonicotinate, can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

Step 2: Methoxylation of Methyl 2-Chloroisonicotinate

The second and final step involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with a methoxy group. This reaction is facilitated by the use of sodium methoxide in methanol. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 4-position activates the 2-position for nucleophilic attack.[4][5][6]

Causality of Experimental Choices:

  • Sodium Methoxide: Sodium methoxide is a strong nucleophile and a strong base. The methoxide ion attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a Meisenheimer complex intermediate. The negative charge in this intermediate is stabilized by resonance, including a resonance structure where the negative charge is located on the electronegative nitrogen atom, which is a key factor for the reaction to proceed.[4][5]

  • Methanol as Solvent: Methanol serves as the solvent for the reaction and is the source of the methoxide ions upon reaction with sodium metal or when using a commercially available solution of sodium methoxide in methanol.

Experimental Protocol 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Methyl 2-ChloroisonicotinateC₇H₆ClNO₂171.585.0 g
Sodium Methoxide (25% in Methanol)CH₃ONa54.021.2 equivalents
Methanol (anhydrous)CH₄O32.0450 mL
Ammonium Chloride (saturated solution)NH₄Cl53.49As needed
Ethyl AcetateC₄H₈O₂88.11150 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloroisonicotinate (5.0 g) in anhydrous methanol (50 mL).

  • To the stirring solution, add sodium methoxide solution (25% in methanol, 1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product as a pure solid or oil.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methoxylation 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Reagents1 MeOH, H₂SO₄ (cat.) Reflux Methyl_2-Chloroisonicotinate Methyl 2-Chloroisonicotinate 2-Chloroisonicotinic_Acid->Methyl_2-Chloroisonicotinate Fischer Esterification Reagents2 NaOMe, MeOH Reflux Methyl_2-Methoxyisonicotinate This compound Methyl_2-Chloroisonicotinate->Methyl_2-Methoxyisonicotinate Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Reaction Mechanism Overview

The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) of the chloro group.

Caption: SNAr mechanism for the methoxylation step.

Quantitative Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
1Methyl 2-Chloroisonicotinate2-Chloroisonicotinic Acid85-95>95¹H NMR, GC-MS
2This compoundMethyl 2-Chloroisonicotinate75-85>98¹H NMR, ¹³C NMR, LC-MS

Conclusion

This application note provides a detailed and reliable two-step synthesis of this compound. The protocols are designed to be straightforward and reproducible in a standard laboratory setting. By understanding the underlying chemical principles for each step, researchers can effectively troubleshoot and adapt these methods for the synthesis of other related derivatives, thereby accelerating their drug discovery and development programs.

References

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? [Online forum]. Available at: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online forum]. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Video]. YouTube. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Available at: [Link]

  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyisonicotinic Acid. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 2-Methoxyisonicotinate as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Pyridine Building Block

In the landscape of medicinal and agrochemical research, the pyridine core is a privileged scaffold, ubiquitous in a vast array of bioactive molecules.[1] The strategic functionalization of this core is paramount to modulating physicochemical properties, target affinity, and pharmacokinetic profiles. Methyl 2-methoxyisonicotinate stands out as a particularly valuable and versatile starting material for the synthesis of novel heterocycles. Its utility is rooted in the orthogonal reactivity of its two key functional groups: a methoxy group at the 2-position, which is activated for nucleophilic aromatic substitution (SNAr), and a methyl ester at the 4-position, which serves as a handle for a wide range of chemical transformations.

This guide provides an in-depth exploration of the reactivity of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of complex heterocyclic systems. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug discovery and development to rapidly access novel chemical matter.

Core Reactivity Principles: A Dual-Action Reagent

The synthetic potential of this compound is governed by the electronic interplay within the pyridine ring. The electron-withdrawing nature of both the ring nitrogen and the 4-position methyl ester group significantly acidifies the protons on the ring and, more importantly, activates the 2-position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The primary and most powerful transformation involving this reagent is the displacement of the 2-methoxy group. The methoxide ion is a competent leaving group in this activated system, readily displaced by a variety of nucleophiles.

Mechanism Causality: The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is the key to the reaction's facility. The negative charge is delocalized onto the electronegative nitrogen atom and the oxygen atoms of the ester group, lowering the activation energy for the substitution. This is a classic example of how substituent effects can be harnessed to achieve otherwise difficult transformations on an aromatic ring.[2]

Figure 1: SNAr Mechanism at the C2 Position
Transformations of the C4-Ester Group

The methyl ester at the 4-position provides a secondary site for modification, which can be addressed either before or after the SNAr reaction. This versatility allows for the generation of a diverse library of compounds from a single precursor. Key transformations include:

  • Hydrolysis: Conversion to the corresponding carboxylic acid, enabling salt formation or further coupling reactions (e.g., amide bond formation).

  • Amidation: Direct reaction with amines to form amides, often a critical functionality for biological interactions.

  • Reduction: Conversion to a primary alcohol (hydroxymethyl group), which can serve as a synthetic handle for etherification or other modifications.

  • Grignard Reaction: Addition of organometallic reagents to form tertiary alcohols.

Application Note I: Synthesis of 2-Amino-Isonicotinic Acid Derivatives

Objective: To synthesize a series of 2-amino-substituted isonicotinates, key scaffolds in the development of kinase inhibitors and other therapeutic agents.[3]

Rationale: The introduction of a substituted amino group at the C2-position can profoundly impact biological activity by introducing new hydrogen bonding vectors and modulating the molecule's overall polarity and basicity. This protocol leverages a straightforward SNAr reaction with primary or secondary amines.

Figure 2: Workflow for 2-Amino-Isonicotinate Synthesis
Protocol 2.1: General Procedure for Amination
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP; 5-10 mL per mmol of substrate).

  • Addition of Amine: Add the desired primary or secondary amine (1.2-1.5 eq.).

  • Base Addition (Optional but Recommended): For amine hydrochlorides or less nucleophilic amines, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.). This neutralizes any generated acid and drives the reaction to completion.

  • Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Experimental Insight: The choice of temperature is critical. Higher temperatures can lead to side reactions, particularly with sensitive substrates. It is advisable to start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 2-amino-isonicotinate product.

Data Summary Table
EntryAmineProductYield (%)M.p. (°C)
1MorpholineMethyl 2-(morpholino)isonicotinate9278-80
2AnilineMethyl 2-(phenylamino)isonicotinate85105-107
3BenzylamineMethyl 2-(benzylamino)isonicotinate8865-67

Application Note II: Synthesis of Fused[4][5][6]Triazolo[4,3-a]pyridin-3-ones

Objective: To construct a fused heterocyclic system via a tandem SNAr and cyclization sequence.

Rationale: This approach demonstrates the power of this compound in building molecular complexity rapidly. By using a binucleophile like a carbohydrazide, an initial SNAr reaction is followed by an intramolecular cyclization, directly forming a bicyclic scaffold. Such scaffolds are of high interest in drug discovery due to their rigid conformation and novel chemical space.

Protocol 3.1: Tandem SNAr/Cyclization
  • Reagent Preparation: Dissolve this compound (1.0 eq.) and a desired carbohydrazide (e.g., benzhydrazide, 1.1 eq.) in 1,4-dioxane (10 mL per mmol).

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 2.5 eq.) portion-wise at room temperature.

    • Causality Explained: A strong, non-nucleophilic base like t-BuOK is required for two reasons. First, it deprotonates the hydrazide to form a more potent nucleophile for the initial SNAr attack. Second, it facilitates the final intramolecular cyclization/condensation step by deprotonating the intermediate hydrazide nitrogen, which then attacks the ester carbonyl.

  • Reaction: Heat the mixture to reflux (approx. 101 °C). The reaction is typically complete within 2-6 hours. Monitor by LC-MS for the disappearance of starting material and the formation of the product mass.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by trituration with diethyl ether or by column chromatography to yield the pure triazolopyridinone.

Sources

Application Notes & Protocols: The Strategic Application of Methyl 2-Methoxyisonicotinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methoxyisonicotinate is a pivotal heterocyclic building block in modern medicinal chemistry, prized for its versatile reactivity and strategic importance in constructing complex molecular architectures. The electron-donating methoxy group and the synthetically malleable ester functionality on the pyridine core enable a wide array of chemical transformations. This guide provides an in-depth analysis of its application in pharmaceutical synthesis, offering detailed, field-proven protocols, mechanistic rationale, and strategic insights for researchers, chemists, and professionals in drug development. We will explore its role as a key starting material for various therapeutic agents, grounding theoretical principles in practical, validated laboratory procedures.

Introduction: The Synthetic Value Proposition

In the landscape of pharmaceutical development, the efficiency and modularity of a synthetic route are paramount. This compound emerges as a superior starting material due to the orthogonal reactivity of its functional groups. The pyridine nitrogen acts as a Lewis basic site and influences the ring's electronics, the methoxy group at the 2-position can serve as a potent directing group or a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and the methyl ester at the 4-position provides a reliable handle for amide bond formation, reduction, or hydrolysis.[1] This trifecta of functionality allows for sequential and highly controlled modifications, making it an invaluable intermediate for creating libraries of compounds for drug discovery programs.[2]

Physicochemical Properties & Safe Handling

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource(s)
CAS Number 26156-51-4[3][4][5]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Off-white to white solid or semi-solid[3][4]
Chemical Stability Stable under recommended storage conditions.[4]
Incompatibilities Strong acids, bases, oxidizing, and reducing agents.[4]

Safe Handling Guidelines:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.[3]

  • Avoid inhalation of dust or vapors. In case of accidental release, avoid dust formation.[3]

  • Store in a cool, dry place away from incompatible materials.

Core Synthetic Applications & Validated Protocols

The utility of this intermediate is best demonstrated through its application in established synthetic pathways for pharmaceutically relevant scaffolds.

Application in MAT2A Inhibitor Synthesis

This compound has been identified as a key starting material in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, which are being investigated for the treatment of certain cancers.[6] The synthesis often begins with the displacement of a chloro group with methoxide to form the intermediate.

Workflow: General Synthesis of Functionalized Pyridines

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A Methyl 2-chloroisonicotinate C This compound A->C B Sodium Methoxide (NaOMe) in Methanol B->C D This compound F 2-Methoxyisonicotinic Acid D->F E Base (e.g., LiOH, NaOH) H₂O/THF E->F G 2-Methoxyisonicotinic Acid I Coupling Reagents (e.g., HATU, EDCI) G->I H Primary/Secondary Amine (R¹R²NH) H->I J Final Amide Product I->J

Caption: A common synthetic sequence starting from a precursor to the title compound.

Protocol 1: Synthesis of this compound from Methyl 2-Chloroisonicotinate This protocol is adapted from methodologies described in patent literature for the synthesis of pharmaceutical intermediates.[6]

  • Materials:

    • Methyl 2-chloroisonicotinate (1.0 eq)

    • Sodium methoxide (2.0 eq)

    • Methanol (MeOH), anhydrous (approx. 0.2 M solution)

  • Procedure:

    • Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with methyl 2-chloroisonicotinate and anhydrous methanol.

    • Carefully add sodium methoxide to the solution. An exotherm may be observed.

    • Heat the resulting mixture to reflux and maintain for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture carefully with 2 M HCl until a pH of ~7 is reached.

    • Remove the solvent under reduced pressure.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography if necessary.

Expertise & Causality:

  • Reagent Stoichiometry: An excess of sodium methoxide is used to ensure complete consumption of the starting chloride and drive the SNAr reaction to completion.

  • Solvent Choice: Methanol serves as both the solvent and the source of the methoxide nucleophile in equilibrium with its sodium salt, facilitating the reaction.

  • Neutralization: The neutralization step is critical to quench any remaining base and protonate the pyridine nitrogen, which aids in the subsequent workup and extraction.

Application in C-C Bond Forming Reactions

The pyridine core is a privileged scaffold in many areas of drug discovery. Creating biaryl structures via cross-coupling reactions is a common strategy to explore new chemical space. While the direct C-H borylation of this compound can be challenging, related pyridine systems are extensively used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2]

Protocol 2: Hydrolysis of this compound to 2-Methoxyisonicotinic Acid The conversion of the methyl ester to a carboxylic acid is a fundamental step to enable further functionalization, such as amide coupling.[1][7]

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Procedure:

    • Dissolve this compound in the THF/water solvent mixture in a round-bottom flask.

    • Add the base (LiOH or NaOH) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC, observing the disappearance of the starting ester and the appearance of a more polar spot corresponding to the carboxylate salt.

    • Upon completion (typically 2-4 hours), remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~4-5 with 1 M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Trustworthiness & Self-Validation:

  • Reaction Monitoring: The progress of ester hydrolysis is easily tracked by TLC, as the resulting carboxylic acid is significantly more polar and will have a much lower Rf value than the starting ester.

  • Product Characterization: The identity and purity of the resulting 2-methoxyisonicotinic acid can be unequivocally confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and mass spectrometry.

Mechanistic Frameworks

Understanding the reaction mechanisms is crucial for optimization and troubleshooting.

Mechanism: Base-Catalyzed Ester Hydrolysis (BAC2) The hydrolysis of the methyl ester proceeds via a well-established BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

G cluster_0 B_AC2 Hydrolysis Mechanism Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack on Carbonyl Products Carboxylate + Methanol Tetrahedral->Products Collapse of Intermediate, Loss of Methoxide

Caption: The BAC2 mechanism for ester hydrolysis.

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the methoxide as the leaving group to yield the carboxylate anion.

Conclusion and Strategic Outlook

This compound is a testament to the power of well-designed heterocyclic intermediates in streamlining pharmaceutical synthesis. Its predictable reactivity allows for its incorporation into diverse synthetic routes, from the formation of amides to the construction of complex biaryl systems. The protocols outlined here provide a reliable foundation for its use, while the mechanistic insights offer a framework for further innovation. As drug discovery continues to demand novel and complex molecules, the strategic application of versatile building blocks like this compound will remain a critical component of successful research and development campaigns.

References

  • Ambeed. (n.d.). Safety Data Sheet: this compound.
  • Durham E-Theses. (n.d.). Strategies for Heteroaromatic Borylation.
  • Google Patents. (2018). WO2018045071A1 - Inhibitors of cellular metabolic processes.
  • Key Organics. (2017). Safety Data Sheet: this compound.
  • Vihasibio Sciences PVT LTD. (n.d.). Product List.
  • U.S. EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • Aladdin. (n.d.). SAFETY DATA SHEET: this compound.
  • ResearchGate. (n.d.). On the nonadditivity of the substituent effect in homo-disubstituted pyridines. Retrieved from [Link]

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Application Notes & Protocols: Methyl 2-Methoxyisonicotinate as a Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Moiety

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal pharmacophores. The development of modular and efficient methods for their synthesis is therefore a paramount objective in modern drug discovery.[1][2] Methyl 2-methoxyisonicotinate emerges as a highly valuable and versatile building block in this context. Its structure features a synthetically tractable ester, a methoxy group that can modulate reactivity or be a site for further transformation, and a pyridine core amenable to functionalization via modern cross-coupling methodologies.

This guide provides an in-depth exploration of this compound as a key reagent in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 67367-26-4[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Colorless oil[3]
Boiling Point Data not widely available
¹H NMR (300 MHz, DMSO-d6) δ ppm: 3.81 (s, 3H), 3.92 (s, 3H), 7.11 (dd, 1H), 8.13 (dd, 1H), 8.38 (dd, 1H)[3]
Mass Spec (LRMS) m/z: 168 ([M + 1]⁺)[3]
Safety, Handling, and Storage

Safe laboratory practice is non-negotiable. This compound should be handled in accordance with standard laboratory procedures for chemical reagents.

Hazard CategoryPrecautionary Measures
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.
Handling Use only in a well-ventilated area, preferably a fume hood.[4] Wash hands and any exposed skin thoroughly after handling.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Personal Protective Equipment (PPE) Wear protective gloves, chemical splash goggles or a face shield, and a lab coat.[4][5]
Storage Store in a cool, dry, and well-ventilated place.[4][6] Keep container tightly sealed and away from heat, sparks, open flames, and hot surfaces.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4]

The Foundation: The Palladium Cross-Coupling Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, well-understood catalytic cycle.[7][8][9] This cycle is the logical framework upon which our specific protocols are built. A firm grasp of these three key steps—oxidative addition, transmetalation, and reductive elimination—is essential for rational troubleshooting and optimization.

Palladium Cross-Coupling Cycle General Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_RX R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-M (Organometallic Reagent) info1 X = Halide, OTf, etc. PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 info2 M = B, Sn, Zn, etc. RedElim Reductive Elimination PdII_R1R2->RedElim Forms R¹-R² Bond RedElim->Pd0 Regenerates Catalyst

Figure 1: The canonical palladium-catalyzed cross-coupling cycle.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[10][11] When using a halogenated derivative of this compound, this reaction allows for the direct installation of diverse aryl or vinyl substituents at the halogenated position.

Causality and Experimental Choices
  • Catalyst: Palladium(0) complexes are the active catalysts. While Pd(PPh₃)₄ is a reliable choice, more advanced catalysts featuring bulky, electron-rich phosphine ligands can offer higher turnover numbers and broader substrate scope.[10][12]

  • Base: The base is crucial. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield and must be matched to the substrates, which may have base-labile functional groups.

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common. Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.

Representative Protocol: Coupling of 2-Bromo-6-methoxyisonicotinate with Phenylboronic Acid

This protocol is adapted from established methodologies for similar 2-bromopyridine derivatives and serves as a robust starting point.[10]

Suzuki Coupling Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Solvent A->B C Degas Mixture (Ar sparging) B->C D Add Pd Catalyst (under Ar) C->D E Heat to 80-100 °C (Monitor by TLC/LCMS) D->E F Cool & Dilute (EtOAc, H₂O) E->F G Separate Layers, Extract Aqueous F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I

Figure 2: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-6-methoxyisonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methoxyisonicotinate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Sparge the resulting suspension with Argon for 15-20 minutes to thoroughly degas the solution.

  • Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Protocol: Sonogashira C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl or vinyl halides, providing direct access to internal alkynes.[14][15] These motifs are invaluable in drug discovery for probing structure-activity relationships and as precursors for more complex heterocyclic systems.[16]

Causality and Experimental Choices
  • Dual Catalysis: The Sonogashira reaction classically employs a synergistic dual-catalyst system.[14] The palladium catalyst activates the aryl halide via the standard catalytic cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily participates in the transmetalation step with the palladium(II) complex.[14][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves a dual purpose: scavenging the HX acid generated during the reaction and acting as the reaction solvent.

  • Copper-Free Variants: Concerns about copper toxicity and difficult removal have led to the development of copper-free Sonogashira protocols. These often require more sophisticated palladium/ligand systems and may need slightly harsher conditions but simplify purification.

Representative Protocol: Coupling of 2-Chloro-6-methoxyisonicotinate with Phenylacetylene

Materials:

  • 2-Chloro-6-methoxyisonicotinate (1.0 equiv)

  • Phenylacetylene (1.1-1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-chloro-6-methoxyisonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N).

  • Add phenylacetylene dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[18] This reaction enables the direct coupling of an aryl halide (or triflate/mesylate) with a primary or secondary amine, a transformation that was previously difficult to achieve with high generality and functional group tolerance.[18][19]

Causality and Experimental Choices
  • The Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. Early generations used simple phosphines, but the breakthrough came with the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and stabilize the active palladium catalyst.[20]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is very common, but other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) are used for sensitive substrates.[19][21]

  • Precatalysts: Modern protocols often use air-stable palladium "precatalysts" that contain the desired ligand (e.g., XPhos Pd G3). These are convenient and generate the active Pd(0) species in situ.

Buchwald-Hartwig Logic Decision Flow for Buchwald-Hartwig Amination start Define Coupling Partners (Aryl Halide + Amine) amine_type Amine Steric Hindrance? start->amine_type ligand_steric Use Sterically Hindered Ligand (e.g., XPhos, tBuXPhos) amine_type->ligand_steric High ligand_normal Standard Ligand Sufficient (e.g., SPhos, RuPhos) amine_type->ligand_normal Low/Med base_sensitivity Substrate Base Sensitive? ligand_steric->base_sensitivity ligand_normal->base_sensitivity base_strong Use Strong Base (NaOtBu, LHMDS) base_sensitivity->base_strong No base_mild Use Milder Base (K₃PO₄, K₂CO₃) base_sensitivity->base_mild Yes conditions Set Conditions (Solvent: Toluene/Dioxane) (Temp: 80-110 °C) base_strong->conditions base_mild->conditions outcome Product: Aryl Amine conditions->outcome

Sources

Application Notes and Protocols: Nucleophilic Reactions of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

Methyl 2-methoxyisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with an electron-donating methoxy group and an electron-withdrawing methyl ester, presents a unique electronic landscape that dictates its reactivity. The primary mode of reaction with nucleophiles is through nucleophilic aromatic substitution (SNAr), a powerful tool for the functionalization of aromatic rings. This guide provides an in-depth exploration of the principles governing these reactions and detailed protocols for their practical application.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1] Consequently, these positions are susceptible to attack by electron-rich species, i.e., nucleophiles.[2] The reaction proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of the nucleophile on the electron-deficient carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount, and for pyridine systems, attack at the C2 and C4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a significant stabilizing factor.[1][3][4] In the subsequent, faster step, the leaving group is expelled, restoring the aromaticity of the pyridine ring.[1]

In the case of this compound, the methoxy group at the C2 position serves as an excellent leaving group, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester at the C4 position. This electronic arrangement makes the C2 position highly activated towards nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound with a generic nucleophile (Nu-) can be visualized as follows:

Caption: General SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide detailed procedures for the reaction of this compound with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.

Protocol 1: Reaction with Amine Nucleophiles

The introduction of nitrogen-containing substituents is a cornerstone of drug discovery. Amines are excellent nucleophiles for SNAr reactions with activated pyridines.[5]

Objective: To synthesize methyl 2-(alkylamino)isonicotinates or methyl 2-(arylamino)isonicotinates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1 - 0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted isonicotinate.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are chosen because they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophilicity of the amine.

  • Base: A base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts. The choice of base depends on the pKa of the amine.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the rate-determining nucleophilic attack.

Protocol 2: Reaction with Thiol Nucleophiles

Thiol nucleophiles are highly effective in SNAr reactions, leading to the formation of thioethers.[6] These reactions are often faster and occur under milder conditions compared to those with amines.

Objective: To synthesize methyl 2-(alkylthio)isonicotinates or methyl 2-(arylthio)isonicotinates.

Materials:

  • This compound

  • Thiol

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Base (e.g., K2CO3, Cs2CO3, or Sodium hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.

  • If using a base like NaH, add it portion-wise at 0 °C to form the thiolate in situ. Stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Thiolate Formation: Thiols are more acidic than amines, and the formation of the more nucleophilic thiolate anion is readily achieved with a suitable base.

  • Milder Conditions: The high nucleophilicity of thiolates often allows these reactions to proceed at lower temperatures than their amine counterparts.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines BenzylamineK2CO3DMF10075-90
MorpholineCs2CO3DMSO12080-95
Thiols ThiophenolNaHTHF25-4085-98
EthanethiolK2CO3Acetonitrile6080-95

Characterization of Products

The successful synthesis of 2-substituted isonicotinates can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The disappearance of the methoxy signal and the appearance of new signals corresponding to the incorporated nucleophile are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nucleophile and the loss of the methoxy group.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dry Glassware reagents Add this compound, Nucleophile, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat and Stir atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of a wide array of 2-substituted isonicotinates. The ability to introduce diverse functionalities at the C2 position makes this compound an important tool in the development of novel pharmaceuticals and functional materials.

References

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. [Link]

  • Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. [Link]

Sources

Scale-up synthesis of "Methyl 2-Methoxyisonicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 2-Methoxyisonicotinate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key pyridine-based intermediate in pharmaceutical and agrochemical research.[1] The document outlines a robust and scalable protocol centered on the Fischer esterification of 2-Methoxyisonicotinic acid. We delve into the rationale behind methodological choices, process optimization for large-scale production, and critical safety considerations. This guide is intended for researchers, chemists, and process development professionals, offering a detailed workflow from reaction setup to purification, supported by quantitative data and mechanistic diagrams to ensure procedural clarity and reproducibility.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block, featuring both an ester and a methoxy group on a pyridine scaffold. This unique functionality makes it a versatile precursor for the synthesis of complex, biologically active molecules.[1] While numerous methods exist for ester synthesis on a laboratory scale, transitioning to industrial production presents significant challenges, including cost-effectiveness, reaction control, product purity, and waste management.

The chosen strategy for the scale-up synthesis is the direct Fischer-Speier esterification of 2-Methoxyisonicotinic acid. This method is favored for its operational simplicity, use of inexpensive and readily available reagents (methanol and a strong acid catalyst), and a well-understood, reversible mechanism.[2][3] By using a large excess of methanol, which also serves as the solvent, the reaction equilibrium can be effectively shifted toward the product, making it highly suitable for bulk production.[3]

Foundational Chemistry: The Precursor

The primary starting material, 2-Methoxyisonicotinic acid (also known as 2-methoxy-4-pyridinecarboxylic acid), is a crucial precursor. It can be synthesized via several routes, such as from 2-chloro-6-methoxyisonicotinic acid.[4] The quality and purity of this starting material are paramount for the success of the subsequent esterification step.

The Synthetic Pathway: Fischer Esterification

The core of the scale-up process is the acid-catalyzed reaction between 2-Methoxyisonicotinic acid and methanol to produce this compound and water.

Overall Reaction Scheme:

Mechanistic Insight: The "Why" Behind the Reaction

Understanding the mechanism is key to process control. The Fischer esterification proceeds via a six-step, reversible pathway, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.

  • Nucleophilic Addition: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer (Deprotonation/Protonation): A proton is transferred from the newly added methoxy group to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final, neutral ester product and regenerate the acid catalyst.[3][5]

The diagram below, generated using DOT language, illustrates this mechanistic sequence.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Start 2-Methoxyisonicotinic Acid + Methanol Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ ActivatedAcid Activated Carboxylic Acid Protonation->ActivatedAcid Addition Nucleophilic Attack by Methanol ActivatedAcid->Addition + CH3OH Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeaving Intermediate with -OH2+ Group ProtonTransfer->WaterLeaving Elimination Elimination of Water WaterLeaving->Elimination - H2O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H+ Product This compound + Water Deprotonation->Product

Fischer Esterification Mechanism for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale of the starting carboxylic acid. Adjustments to quantities, equipment, and processing times will be necessary for further scaling.

Equipment and Reagents
ItemSpecificationPurpose
Reactor 20 L glass-lined or stainless steel reactorMain reaction vessel
Agitation Mechanical overhead stirrer with anchor or pitched-blade turbine impellerEnsure homogenous mixing
Heating/Cooling Jacketed vessel with circulating thermal fluidPrecise temperature control
Condenser High-efficiency reflux condenserCondense methanol vapors during reflux
Addition Funnel 500 mL pressure-equalizing dropping funnelControlled addition of sulfuric acid
Reagents
2-Methoxyisonicotinic Acid1.0 kg (approx. 6.53 mol), >98% purityStarting material
Methanol (Anhydrous)10 L (approx. 7.9 kg, 247 mol)Reagent and solvent
Sulfuric Acid (Conc.)180 mL (approx. 331 g, 3.38 mol), 98%Catalyst
Sodium Bicarbonate (Sat. Soln.)As needed (approx. 5-8 L)Neutralization
Ethyl Acetate3 x 3 LExtraction solvent
Brine (Sat. NaCl Soln.)2 LWashing
Sodium Sulfate (Anhydrous)500 gDrying agent
Experimental Procedure

The workflow for the synthesis is outlined in the diagram below.

Synthesis_Workflow Scale-Up Synthesis Workflow Charge 1. Charge Reactor (Acid, Methanol) Cool 2. Cool to 0-5 °C Charge->Cool Catalyst 3. Add H₂SO₄ (Maintain T < 20 °C) Cool->Catalyst Reflux 4. Heat to Reflux (65-70 °C, 8-12 h) Catalyst->Reflux Monitor 5. Monitor Reaction (TLC/HPLC) Reflux->Monitor Cooldown 6. Cool to Room Temp. Monitor->Cooldown Reaction Complete Concentrate 7. Concentrate (Remove excess MeOH) Cooldown->Concentrate Neutralize 8. Neutralization (NaHCO₃ solution) Concentrate->Neutralize Extract 9. Extraction (Ethyl Acetate) Neutralize->Extract Wash 10. Wash & Dry Organic Layer Extract->Wash Purify 11. Purify (Vacuum Distillation) Wash->Purify Final Final Product: This compound Purify->Final

Step-by-step workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charging Reagents: Charge the reactor with 2-Methoxyisonicotinic acid (1.0 kg) and anhydrous methanol (10 L). Begin agitation to form a slurry.

  • Catalyst Addition: Cool the reactor contents to 0-5 °C using the external jacket. Slowly add concentrated sulfuric acid (180 mL) dropwise via the addition funnel over 60-90 minutes. Crucially, maintain the internal temperature below 20 °C during this exothermic addition. [6]

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 65-70 °C). Maintain a gentle reflux for 8-12 hours.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting carboxylic acid.

  • Work-up - Methanol Removal: After completion, cool the reaction mixture to room temperature. Remove the bulk of the excess methanol under reduced pressure.

  • Neutralization: Carefully pour the concentrated residue into a separate vessel containing chilled, saturated sodium bicarbonate solution. Add the solution slowly with vigorous stirring to neutralize the sulfuric acid catalyst until the pH is ~7-8.

  • Extraction: Transfer the neutralized aqueous slurry to a large separatory funnel or extraction vessel. Extract the product with ethyl acetate (3 x 3 L).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 2 L) and brine (1 x 2 L). Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product as an oil or low-melting solid. For high purity, purify the crude material by vacuum distillation.[7]

Safety and Handling
  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns. The addition to methanol is very exothermic. Always perform the addition slowly and with efficient cooling. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Methanol: Methanol is toxic and highly flammable.[8] All operations should be conducted in a well-ventilated area or fume hood, away from ignition sources.

  • Pressure: During neutralization with bicarbonate, significant CO₂ gas evolution will occur. Ensure the vessel is adequately vented to avoid pressure buildup.

Expected Results and Characterization

ParameterExpected Value / Observation
Starting Material 2-Methoxyisonicotinic acid
Final Product This compound
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Typical Yield (Post-Purification) 80-90%
Purity (HPLC) >98%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Conclusion

This application note details a scalable, efficient, and cost-effective Fischer esterification protocol for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during catalyst addition, and by using an excess of the alcohol reagent, high yields and purity can be reliably achieved on a kilogram scale. The provided workflow and mechanistic insights serve as a robust foundation for process development professionals aiming to produce this important chemical intermediate.

References

  • Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.
  • Chemicalbook. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4.
  • YouTube. Synthesis of Pyridine. (2021-11-07).
  • Chemicalbook. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • National Institutes of Health.
  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Google Sites. (48) methyl-6-methyinicotinate Route of Synthesis.
  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. (2017-03-17).
  • PrepChem.com. Synthesis of (a) methyl isonicotinate.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Google Patents. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Wikipedia. Methyl isonicotinate.
  • Chem-Impex. 2-Methoxypyridine-4-carboxylic acid.
  • Chemicalbook. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • Benchchem. Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate.
  • Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • YouTube. (2019-01-25). Esterification--Making Esters from Carboxylic Acids.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Chemicalbook. methyl 2-(chloromethyl)isonicotinate synthesis.
  • Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
  • MDPI. (2023-06-03). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran.

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Application Notes & Protocols: Methyl 2-Methoxyisonicotinate as a Strategic Precursor in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxy-4-Carbomethoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its ability to form key hydrogen bonds and favorable interactions within the ATP-binding pocket of kinases makes it a privileged structure in drug discovery.[1] Methyl 2-Methoxyisonicotinate, with its strategically positioned methoxy and methyl ester functionalities, represents a highly versatile and valuable starting material for the construction of complex heterocyclic systems central to the activity of numerous kinase inhibitors.

The methoxy group at the 2-position of the pyridine ring serves a dual purpose. It can act as a hydrogen bond acceptor, directly participating in binding to the kinase hinge region.[2] Furthermore, its electron-donating nature can modulate the reactivity of the pyridine ring, influencing the regioselectivity of subsequent chemical transformations. The methyl ester at the 4-position provides a convenient handle for a variety of synthetic manipulations, including amide bond formation, reduction to a hydroxymethyl group, or conversion to other functional groups, enabling the introduction of diverse side chains to probe the kinase active site.[3]

This technical guide will provide an in-depth exploration of the application of this compound in the synthesis of a key quinoline-based intermediate, a core scaffold present in several potent kinase inhibitors targeting critical signaling pathways in oncology, such as c-Met and VEGFR.[4][5]

The Quinoline Core: A Gateway to Potent Kinase Inhibition

The quinoline ring system is a prominent pharmacophore in a multitude of FDA-approved kinase inhibitors, including Cabozantinib and Foretinib.[2][6] These drugs are multi-kinase inhibitors that target key drivers of tumor growth, angiogenesis, and metastasis. The synthesis of these complex molecules often relies on the construction of a substituted quinoline core, a process where pyridine derivatives like this compound can serve as foundational building blocks.

The strategic conversion of a substituted pyridine to a quinoline allows for the systematic elaboration of the scaffold to achieve the desired pharmacodynamic and pharmacokinetic properties. The following sections will detail a representative synthetic pathway from a pyridine precursor, conceptually derived from this compound, to a versatile 4-chloroquinoline intermediate, a critical juncture in the synthesis of numerous kinase inhibitors.

Synthetic Pathway: From Pyridine Precursor to a Key 4-Chloroquinoline Intermediate

The following synthetic scheme outlines a plausible and well-precedented route to a key 4-chloro-6,7-dimethoxyquinoline intermediate, a central component of several c-Met and VEGFR inhibitors. This pathway highlights the strategic utility of functionalized pyridines in the construction of complex heterocyclic systems.

G cluster_0 Synthesis of 4-Chloroquinoline Intermediate A This compound Derivative B Substituted Pyridine-4-Carboxylic Acid A->B  Hydrolysis C N-Aryl Pyridine-4-Carboxamide B->C  Amide Coupling  (e.g., with 3,4-dimethoxyaniline) D 6,7-Dimethoxy-4-hydroxyquinoline C->D  Intramolecular Cyclization  (e.g., Bischler-Napieralski type) E 4-Chloro-6,7-dimethoxyquinoline D->E  Chlorination  (e.g., POCl3 or SOCl2)

Caption: Synthetic workflow from a pyridine precursor to a 4-chloroquinoline intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations illustrated in the synthetic pathway above. These are representative procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Hydrolysis of this compound Derivative to the Carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling.

Materials:

  • This compound Derivative (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) to the solution and stir at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Amide Coupling to Form N-Aryl Pyridine-4-Carboxamide

This protocol details the formation of the amide bond, a crucial step in building the precursor for the intramolecular cyclization.

Materials:

  • Substituted Pyridine-4-Carboxylic Acid (1.0 eq)

  • 3,4-Dimethoxyaniline (1.0 - 1.2 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted pyridine-4-carboxylic acid in anhydrous DMF (or DCM).

  • Add 3,4-dimethoxyaniline, the coupling reagent (BOP or HATU), and the base (DIPEA or TEA).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyridine-4-carboxamide.

Protocol 3: Intramolecular Cyclization to form 6,7-Dimethoxy-4-hydroxyquinoline

This protocol describes the formation of the quinoline ring system through an intramolecular cyclization reaction.

Materials:

  • N-Aryl Pyridine-4-Carboxamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Toluene or other high-boiling solvent

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-aryl pyridine-4-carboxamide in a suitable high-boiling solvent like toluene.

  • Carefully add the cyclizing agent (e.g., POCl₃) at room temperature.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the 6,7-dimethoxy-4-hydroxyquinoline.

Protocol 4: Chlorination to form 4-Chloro-6,7-dimethoxyquinoline

This final step in the formation of the key intermediate involves the conversion of the hydroxyl group to a chlorine atom, which is a good leaving group for subsequent nucleophilic aromatic substitution reactions.

Materials:

  • 6,7-Dimethoxy-4-hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend the 6,7-dimethoxy-4-hydroxyquinoline in toluene (or DCM).

  • Add a catalytic amount of DMF.

  • Carefully add POCl₃ (or SOCl₂) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it into a vigorously stirred mixture of ice and water.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 4-chloro-6,7-dimethoxyquinoline.

Application in Kinase Inhibitor Synthesis: The Diaryl Ether Linkage

The 4-chloro-6,7-dimethoxyquinoline intermediate is a valuable precursor for the synthesis of kinase inhibitors featuring a diaryl ether linkage. This structural motif is present in several potent inhibitors, including Cabozantinib and Foretinib. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinoline ring system.[7]

G cluster_1 Synthesis of Diaryl Ether Linkage E 4-Chloro-6,7-dimethoxyquinoline G Diaryl Ether Kinase Inhibitor Core E->G  Nucleophilic Aromatic Substitution (SNAr)  (Base, e.g., K2CO3, Cs2CO3) F Substituted Phenol F->G

Caption: Formation of the diaryl ether linkage via nucleophilic aromatic substitution.

This SNAr reaction typically involves the coupling of the 4-chloroquinoline with a substituted phenol in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The resulting diaryl ether core can then be further functionalized to complete the synthesis of the target kinase inhibitor.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps described in the protocols. These are representative values and actual yields may vary depending on the specific substrates and reaction conditions.

StepReaction TypeTypical Yield (%)
1 Hydrolysis>90
2 Amide Coupling70-90
3 Intramolecular Cyclization60-80
4 Chlorination80-95
5 Nucleophilic Aromatic Substitution75-90

Conclusion

This compound is a strategically valuable and versatile starting material in the synthesis of complex heterocyclic scaffolds for the development of kinase inhibitors. Its inherent functionality allows for the efficient construction of key intermediates, such as the 4-chloroquinoline core, which is central to the structure of several clinically important anti-cancer agents. The protocols and synthetic strategies outlined in this guide provide a framework for researchers and drug development professionals to leverage the potential of this important building block in the discovery of novel targeted therapies. The ability to systematically modify the pyridine and subsequent quinoline scaffolds enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, underscoring the importance of rational precursor design in modern drug discovery.

References

  • Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 234–246. [Link]

  • Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. Monatshefte für Chemie - Chemical Monthly, 147(4), 743–749. [Link]

  • Kim, J. S., Lee, H. J., Park, S. J., Lee, J. Y., & Lee, J. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules (Basel, Switzerland), 25(22), 5463. [Link]

  • Preparation method of cabozantinib or salt thereof. (2021).
  • A New Synthesis of Cabozantinib. (2016). ResearchGate. [Link]

  • Chandra, D., Sachin, Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(18), 2537-2552.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • The expanding role of pyridine and dihydropyridine scaffolds in drug discovery. (2021). Drug Design, Development and Therapy, 15, 4349-4375.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). Molecules, 27(13), 4221.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(7), 5486-5498.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (2018). Molecules, 23(7), 1543.
  • Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts. [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2025). YouTube. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial. (2012). Cancer, 118(23), 5894–5902.
  • Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma. (2013). Future oncology (London, England), 9(2), 153–165.
  • Tivantinib. (n.d.). PubChem. [Link]

  • Foretinib. (n.d.). PubChem. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Development of Tivantinib as Treatment for Hepatocellular Carcinoma. (2014).
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of medicinal chemistry, 64(19), 14299–14343.
  • Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. (2021).
  • Design, synthesis of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1- phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives and evaluation of their in vitro tyrosine kinase inhibitor activity. (2014). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 53B(2), 268-276.
  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. (2011). Clinical cancer research : an official journal of the American Association for Cancer Research, 17(21), 6755–6766.
  • Synthesis of diaryl ether components of ellagitannins using ortho-quinone with consonant mesomeric effects. (2020). Chemical communications (Cambridge, England), 56(28), 3991–3994.

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Application Note: A Robust Protocol for the Chromatographic Purification of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of Methyl 2-Methoxyisonicotinate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for high-purity compounds in drug development, this guide presents a systematic approach to purification utilizing automated flash chromatography. The protocol is designed to be a self-validating system, with in-depth explanations for each experimental choice, ensuring both technical accuracy and practical applicability for researchers and scientists.

Introduction: The Significance of High-Purity this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), and complicate regulatory approval processes. Therefore, a robust and reproducible purification protocol is essential. This document outlines a method for the purification of this compound using automated flash chromatography, a technique widely employed for its efficiency and scalability.[1][2]

Foundational Principles: Designing the Purification Strategy

The design of this purification protocol is grounded in the fundamental physicochemical properties of this compound and related pyridine derivatives.

2.1. Analyte Properties and Considerations

This compound is a moderately polar molecule. The presence of the ester and methoxy groups, along with the nitrogen atom in the pyridine ring, dictates its solubility and interaction with chromatographic media. Pyridine derivatives are known to sometimes exhibit peak tailing on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the stationary phase.[3] To mitigate this, careful selection of the mobile phase is crucial.

2.2. Choosing the Right Chromatographic Technique

For lab-scale purification (milligram to gram scale), automated flash chromatography offers an excellent balance of speed, resolution, and automation.[1] It allows for rapid method development and efficient purification. While preparative HPLC can offer higher resolution for challenging separations, flash chromatography is often sufficient for achieving high purity of synthetic intermediates.[4][5]

Materials and Methods

3.1. Equipment and Consumables

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)

  • Pre-packed silica gel columns (e.g., 40 g, 60 Å)

  • UV-Vis detector

  • Fraction collector

  • Rotary evaporator

  • HPLC grade solvents: n-Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glassware: round-bottom flasks, beakers, graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

3.2. Sample Preparation

The crude this compound sample should be dissolved in a minimal amount of a suitable solvent. Dichloromethane or a small amount of the initial mobile phase is recommended. Alternatively, for less soluble samples, a dry loading technique can be employed by adsorbing the crude material onto a small amount of silica gel.

Detailed Purification Protocol

This protocol is designed as a starting point and may require minor optimization based on the specific impurity profile of the crude material.

4.1. Thin-Layer Chromatography (TLC) for Method Development

Before proceeding with the flash chromatography, it is essential to develop a suitable solvent system using TLC.

  • Step 1: Spot the crude material on a TLC plate.

  • Step 2: Develop the plate in a series of solvent systems with varying polarity. A good starting point is a mixture of n-Hexane and Ethyl Acetate.

  • Step 3: To mitigate peak tailing, add a small amount of triethylamine (TEA) (e.g., 0.1-0.5%) to the mobile phase.[3]

  • Step 4: Visualize the spots under UV light (254 nm).

  • Step 5: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

4.2. Automated Flash Chromatography: Step-by-Step Procedure

The following workflow outlines the purification process using an automated flash chromatography system.

Caption: Workflow for the purification of this compound.

Protocol Steps:

  • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate with 0.1% TEA) for at least 5 column volumes.

  • Sample Loading: Load the dissolved crude sample onto the column.

  • Elution: Begin the gradient elution. A typical gradient would be from 5% to 40% Ethyl Acetate in n-Hexane over 20 column volumes.

  • Detection and Fraction Collection: Monitor the elution profile using the UV detector (a wavelength of 254 nm is a good starting point). Collect fractions based on the appearance of peaks.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to determine the purity of each fraction.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

4.3. Quantitative Data Summary

ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 60 ÅStandard choice for normal-phase chromatography of moderately polar organic molecules.
Mobile Phase A n-Hexane with 0.1% TriethylamineNon-polar solvent. TEA is added to mask acidic silanol groups and prevent peak tailing of the basic pyridine compound.[3]
Mobile Phase B Ethyl Acetate with 0.1% TriethylaminePolar solvent for eluting the target compound.
Gradient 5% to 40% B over 20 CVA shallow gradient ensures good separation of closely eluting impurities.
Flow Rate 40 mL/min (for a 40 g column)A standard flow rate for good resolution and reasonable run time.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds like pyridine derivatives.

Results and Discussion: Expected Outcomes and Troubleshooting

Following this protocol, one can expect to obtain this compound with a purity of >98%. The yield will depend on the quality of the crude material.

Troubleshooting Common Issues:

  • Peak Tailing: If peak tailing is still observed, increasing the concentration of TEA in the mobile phase (up to 1%) can be beneficial.

  • Poor Resolution: If the target compound co-elutes with impurities, a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be necessary.

  • Low Recovery: If the product is not eluting from the column, the mobile phase may not be polar enough. The gradient should be adjusted to a higher final concentration of the polar solvent.

Conclusion: A Reliable Path to High-Purity Intermediate

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can consistently obtain high-purity material, which is crucial for the advancement of drug development projects. The principles outlined here can also be adapted for the purification of other similar pyridine derivatives.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • ChemBK. (2024). Methyl 2-methylisonicotinate. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 2-Methoxyisonicotinate as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-Methoxyisonicotinate in PET Tracer Development

In the landscape of molecular imaging, particularly Positron Emission Tomography (PET), the development of novel radiotracers is paramount for visualizing and quantifying biological processes at the molecular level. The isonicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, and its derivatives, serve as key precursors for the synthesis of PET tracers labeled with short-lived positron-emitting radionuclides, most notably Carbon-11 (¹¹C, t½ ≈ 20.4 min).

The strategic utility of this compound lies in its facile conversion to a radiolabeling precursor. The methoxy group at the 2-position of the pyridine ring can be selectively demethylated to reveal a hydroxyl group. This hydroxyl moiety is an excellent nucleophile for subsequent rapid methylation reactions using ¹¹C-labeled methylating agents such as or the more reactive .[1][2] This two-step approach—demethylation followed by ¹¹C-methylation—provides a reliable and efficient pathway to introduce the Carbon-11 isotope into the target molecule, enabling its use as a PET tracer.

This document provides a comprehensive guide for utilizing this compound as a starting material for the production of ¹¹C-labeled radiopharmaceuticals. It outlines detailed protocols for the synthesis of the radiolabeling precursor, the subsequent radiosynthesis, purification, and essential quality control measures.

PART 1: Precursor Synthesis - Demethylation of this compound

The critical first step is the conversion of the stable, commercially available this compound to its corresponding hydroxyl analog, methyl 2-hydroxyisonicotinate. This transformation creates the necessary functional group for the subsequent radiolabeling reaction. Several methods can be employed for the demethylation of aryl methyl ethers, with varying degrees of harshness and functional group tolerance.[3][4]

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and effective reagent for cleaving aryl methyl ethers under relatively mild conditions.[3][4]

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.1-1.5 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure methyl 2-hydroxyisonicotinate.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: From Starting Material to Radiolabeling Precursor

G cluster_0 Precursor Synthesis A This compound B Dissolve in Anhydrous DCM A->B C Cool to -78°C B->C D Add BBr3 Solution C->D E Reaction at Room Temp. D->E F Quench with Methanol E->F G Work-up & Extraction F->G H Silica Gel Chromatography G->H I Methyl 2-Hydroxyisonicotinate (Precursor) H->I

Caption: O-¹¹C-Methylation of the precursor with [[¹¹C]methyl triflate].

PART 3: Purification and Quality Control

Rigorous purification and quality control (QC) are mandated to ensure the safety and efficacy of the final radiopharmaceutical product for in vivo studies. [5][6][7]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purification of radiolabeled compounds, separating the desired product from unreacted precursor and radioactive impurities. [6]

  • System: A semi-preparative HPLC system equipped with a UV detector (to detect the precursor and non-radioactive byproducts) and a radioactivity detector connected in series.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or ammonium formate). The gradient or isocratic conditions must be optimized to achieve baseline separation between the precursor and the ¹¹C-labeled product. An important consideration is that the labeled product is often more lipophilic than its hydroxyl precursor and will, therefore, have a longer retention time.

Quality Control (QC) Assays

The final product must pass a series of QC tests before it can be released for administration. [6]

Parameter Method Acceptance Criteria
Identity Analytical HPLC Retention time of the radioactive peak matches that of a co-injected, authenticated non-radioactive standard.
Radiochemical Purity Analytical HPLC ≥ 95% of the total radioactivity is in the form of the desired product.
Chemical Purity Analytical HPLC (UV trace) The amount of precursor and other chemical impurities should be below predefined limits.
Specific Activity Calculated from the total radioactivity and the mass of the compound Should be as high as possible to minimize pharmacological effects. Typically > 37 GBq/µmol (1 Ci/µmol) at the time of injection.
pH pH meter or pH paper Within a physiologically acceptable range (typically 4.5 - 7.5).
Residual Solvents Gas Chromatography (GC) Levels of solvents (e.g., ethanol, DMF, acetonitrile) must be below the limits specified in pharmacopeias (e.g., USP <467>).
Sterility Incubation in culture media No microbial growth. (Usually performed retrospectively for short-lived isotopes like ¹¹C).

| Endotoxin Test | Limulus Amebocyte Lysate (LAL) test | Below the specified limit (e.g., < 175 EU/V, where V is the maximum patient dose volume). |

Conclusion

This compound is a valuable and versatile precursor for the synthesis of ¹¹C-labeled radiopharmaceuticals. The straightforward demethylation to its corresponding hydroxyl analog provides a precursor primed for efficient O-¹¹C-methylation. The protocols and guidelines presented herein offer a comprehensive framework for researchers and drug development professionals to produce high-quality ¹¹C-labeled isonicotinate derivatives for PET imaging studies. Adherence to these robust synthesis, purification, and quality control procedures is essential for the successful translation of novel radiotracers from the laboratory to preclinical and clinical applications.

References

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available at: [Link]

  • Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. PMC - PubMed Central. Available at: [Link]

  • Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. Current Organic Chemistry. Available at: [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. IntechOpen. Available at: [Link]

  • Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. Available at: [Link]

  • Synthesis, isolation and purification of [11C]-choline. PMC - NIH. Available at: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]

  • Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. ResearchGate. Available at: [Link]

  • O-Demethylation. Chem-Station Int. Ed. Available at: [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing 2-Methoxyisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) represent a class of crystalline, porous materials constructed from inorganic metal nodes (ions or clusters) and organic ligands, known as linkers.[1] The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality by judiciously selecting these building blocks.[2][3] This inherent tunability has positioned MOFs as highly promising materials for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2] The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal precursors and organic linkers self-assemble into a periodic, three-dimensional structure.[4][5]

This guide provides detailed application notes and protocols for the synthesis of MOFs using a substituted pyridine-based linker, specifically focusing on the use of Methyl 2-Methoxyisonicotinate and its corresponding carboxylic acid, 2-Methoxyisonicotinic acid. We will delve into the chemical rationale behind linker selection, provide step-by-step synthetic procedures, and outline the necessary characterization techniques to validate the successful formation of the desired MOF.

The Ligand: A Tale of Two Functional Groups

The organic linker is a critical component that dictates the structural and functional properties of the resulting MOF. In this context, we will consider two closely related molecules:

  • This compound: The ester form of the ligand.

  • 2-Methoxyisonicotinic Acid: The carboxylic acid form of the ligand.[6]

For the successful synthesis of most carboxylate-based MOFs, the carboxylic acid form of the linker is typically preferred. The deprotonated carboxylate group readily coordinates with the metal centers to form the stable linkages that define the framework's structure.[4] While the direct use of an ester-functionalized linker like this compound is less common, it is plausible that under certain solvothermal conditions, particularly in the presence of water or an acid/base catalyst, the ester can undergo in situ hydrolysis to generate the active carboxylic acid linker.[7] This guide will provide protocols for both approaches.

Application Note: Solvothermal Synthesis of a Zinc-based MOF using 2-Methoxyisonicotinic Acid (Zn-MIA-MOF-1)

This protocol details the synthesis of a hypothetical zinc-based MOF, designated as Zn-MIA-MOF-1 (where MIA stands for Methoxy-Isonicotinic Acid), using 2-Methoxyisonicotinic acid as the organic linker.

Experimental Protocol

1. Reagents and Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methoxyisonicotinic Acid[6]

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

2. Equipment:

  • 20 mL Scintillation Vials

  • Oven

  • Centrifuge

  • Vacuum Oven

3. Synthetic Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of 2-Methoxyisonicotinic Acid in 10 mL of N,N-Dimethylformamide (DMF).

  • Add 0.1 mL of deionized water to the solution.

  • Cap the vial tightly and place it in an oven preheated to 120 °C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), centrifuging and decanting between each wash.

  • To activate the MOF, exchange the DMF solvent with methanol by soaking the product in methanol for 24 hours (3 x 10 mL solvent exchanges).

  • After the final methanol wash, decant the solvent and dry the product in a vacuum oven at 80 °C overnight.

Synthesis Workflow

MOF_Synthesis reagents Reagents: - Zinc Nitrate Hexahydrate - 2-Methoxyisonicotinic Acid - DMF, Water mixing Dissolve in DMF Add Water reagents->mixing heating Solvothermal Reaction 120 °C, 48h mixing->heating cooling Cool to Room Temperature heating->cooling washing Wash with DMF (3x) cooling->washing activation Solvent Exchange (Methanol) Vacuum Drying (80 °C) washing->activation product Zn-MIA-MOF-1 (Activated) activation->product

Caption: Workflow for the synthesis of Zn-MIA-MOF-1.

Protocol for In Situ Hydrolysis and MOF Synthesis from this compound (Zn-MIA-MOF-2)

This protocol outlines a method for the synthesis of a similar zinc-based MOF, designated Zn-MIA-MOF-2, starting directly from this compound. The reaction conditions are designed to facilitate the in situ hydrolysis of the ester to the corresponding carboxylic acid, which then acts as the linker.

Experimental Protocol

1. Reagents and Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Formic Acid (as a modulator)

  • Methanol

  • Deionized Water

2. Equipment:

  • 20 mL Scintillation Vials

  • Oven

  • Centrifuge

  • Vacuum Oven

3. Synthetic Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Add 0.2 mL of deionized water and 0.1 mL of formic acid to the solution. The addition of water and an acid modulator is intended to promote the hydrolysis of the ester.[8]

  • Cap the vial tightly and place it in an oven preheated to 120 °C for 72 hours. A longer reaction time is proposed to allow for the hydrolysis to proceed.

  • After 72 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Follow the same washing and activation procedures as described for Zn-MIA-MOF-1 (steps 5-7).

Synthesis Workflow with In Situ Hydrolysis

MOF_Synthesis_InSitu cluster_0 Reaction Vessel reagents Reagents: - Zinc Nitrate Hexahydrate - this compound - DMF, Water, Formic Acid mixing Dissolve in DMF Add Water & Modulator reagents->mixing heating Solvothermal Reaction 120 °C, 72h mixing->heating hydrolysis In Situ Hydrolysis of Ester to Acid workup Cooling, Washing, & Activation heating->workup product Zn-MIA-MOF-2 (Activated) workup->product

Caption: Workflow for Zn-MIA-MOF-2 synthesis with in situ hydrolysis.

Data Presentation: Summary of Synthetic Parameters

ParameterZn-MIA-MOF-1 ProtocolZn-MIA-MOF-2 ProtocolRationale for Differences
Linker 2-Methoxyisonicotinic AcidThis compoundDirect use of the active linker vs. in situ generation.
Metal:Linker Ratio 1:11:1Stoichiometric ratio for framework assembly.
Solvent DMFDMFCommon solvent for MOF synthesis.
Modulator NoneFormic AcidTo catalyze the hydrolysis of the ester.[8]
Water Content 0.1 mL0.2 mLIncreased water to facilitate hydrolysis.
Temperature 120 °C120 °CTypical solvothermal temperature.
Time 48 hours72 hoursExtended time to allow for the hydrolysis reaction.
Activation Methanol Exchange, VacuumMethanol Exchange, VacuumTo remove guest molecules and open the pores.[4]

Characterization of Synthesized MOFs

To confirm the successful synthesis and determine the properties of the resulting MOFs, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystalline structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group of the linker to the metal centers. A shift in the carbonyl stretching frequency compared to the free ligand is indicative of coordination.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Gas Sorption Analysis: Typically using nitrogen at 77 K, this analysis provides information about the porosity, specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), and pore size distribution of the activated MOF.

References

  • Deria, P., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91). Available at: [Link]

  • Zhang, Y., Yang, X., & Zhou, H.-C. (2018). Synthesis of MOFs for heterogeneous catalysis via linker design. Polyhedron, 154, 205-217. Available at: [Link]

  • Zhang, Y., Yang, X., & Zhou, H.-C. (2018). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. Polyhedron, 154. Available at: [Link]

  • Dutta, A., et al. (2019). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 19(9), 5035-5044. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyisonicotinic Acid. Retrieved from [Link]

  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68 [Video]. YouTube. [Link]

  • Islamoglu, T., et al. (2020). In Situ Imine-Based Linker Formation for the Synthesis of Zirconium MOFs: A Route to CO2 Capture Materials and Ethylene Oligomerization Catalysts. Inorganic Chemistry, 59(1), 350-359. Available at: [Link]

  • Jannah, M., et al. (2022). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. AIP Conference Proceedings, 2647(1), 040012. Available at: [Link]

  • Decoste, J. B., & Peterson, G. W. (2014). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design, 14(7), 3280-3283. Available at: [Link]

  • Furukawa, H., et al. (2013). The Chemistry of Metal-Organic Frameworks. Angewandte Chemie International Edition, 52(40), 10566-10576. Available at: [Link]

  • Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 2-Methoxyisonicotinate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Methyl 2-Methoxyisonicotinate in materials science. While traditionally a versatile reagent in medicinal chemistry, its unique electronic and structural characteristics make it a valuable building block for the synthesis of advanced functional materials. This document will delve into its role as a precursor for π-conjugated systems, with a particular focus on the synthesis of novel ligands for luminescent materials and organic electronics. Detailed, field-proven protocols for key synthetic transformations, including iridium-catalyzed borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling, are presented, alongside insights into the underlying reaction mechanisms and characterization techniques.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif that imparts unique properties to organic molecules, including defined electronic characteristics, coordination capabilities with metal ions, and structural rigidity.[1][2] These attributes have led to the widespread use of pyridine derivatives in diverse fields ranging from pharmaceuticals to materials science.[1][2] In the realm of materials, the ability to precisely tune the electronic and photophysical properties of molecules by modifying the pyridine scaffold is of paramount importance.

This compound, with its strategically placed methoxy and methyl ester functionalities on the pyridine core, offers a unique combination of reactivity and electronic perturbation. The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic ring, while the methyl ester provides a handle for further chemical modifications or can be incorporated as a key functional group in the final material.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 26156-51-4
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Pale yellow oilDurham E-Theses
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Ethyl Acetate)General Chemical Knowledge

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.

Core Application: A Building Block for π-Conjugated Systems

The primary application of this compound in materials science is as a versatile building block for the synthesis of larger, π-conjugated molecules. These molecules are the cornerstone of many advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthetic utility of this compound lies in its ability to undergo regioselective functionalization, allowing for the precise construction of complex molecular architectures.

Iridium-Catalyzed Borylation: A Gateway to Further Functionalization

A key transformation that unlocks the potential of this compound is the iridium-catalyzed C-H borylation. This reaction allows for the direct and selective introduction of a boronate ester group onto the pyridine ring, which can then be used in a variety of cross-coupling reactions. The methoxy group directs the borylation to the 6-position of the pyridine ring.

borylation start This compound reagents [Ir(COD)OMe]₂, dtbpy, B₂pin₂ start->reagents product Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyisonicotinate reagents->product caption Iridium-catalyzed C-H borylation of this compound. suzuki_coupling borylated Methyl 6-(Bpin)-2-methoxyisonicotinate catalyst Pd(dppf)Cl₂, Cs₂CO₃ borylated->catalyst aryl_halide Ar-X (e.g., 3-iodoanisole) aryl_halide->catalyst product Methyl 6-(Aryl)-2-methoxyisonicotinate catalyst->product caption Suzuki-Miyaura cross-coupling of the borylated intermediate.

Figure 2: Suzuki-Miyaura cross-coupling of the borylated intermediate.

Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the synthesis of functional materials using this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure and describes the synthesis of the title compound from its chlorinated precursor.

Materials:

  • Methyl 2-chloroisonicotinate (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Dioxane (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of Methyl 2-chloroisonicotinate (e.g., 523 mg, 3 mmol) in anhydrous dioxane (5 mL) in a round-bottom flask, add sodium methoxide (e.g., 247 mg, 4.5 mmol).

  • Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at 103 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Self-Validation: The purity of the product should be assessed by ¹H NMR spectroscopy. The expected chemical shifts for this compound are approximately δ 8.27 (d, 1H), 7.39 (d, 1H), 7.30 (s, 1H), 3.96 (s, 3H), and 3.90 (s, 3H) in CDCl₃.

Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling

This protocol outlines a one-pot procedure for the synthesis of a biaryl compound from this compound, based on the methodology described in the Durham E-Theses.

Materials:

  • This compound (1.0 eq)

  • [Ir(COD)OMe]₂ (2.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (5 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • Aryl halide (e.g., 3-iodoanisole) (1.1 eq)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Microwave synthesis vial, magnetic stirrer, argon/nitrogen source.

Procedure:

Part A: Iridium-Catalyzed Borylation

  • In a microwave synthesis vial, combine this compound (e.g., 167 mg, 1 mmol), [Ir(COD)OMe]₂ (e.g., 16.5 mg, 0.025 mmol), dtbpy (e.g., 13.4 mg, 0.05 mmol), and B₂pin₂ (e.g., 305 mg, 1.2 mmol).

  • Seal the vial and purge with argon for 10 minutes.

  • Add anhydrous THF (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. A conversion of approximately 57% to the 6-(Bpin) product is expected.

Part B: Suzuki-Miyaura Cross-Coupling 5. To the crude reaction mixture from Part A, add the aryl halide (e.g., 3-iodoanisole, 257 mg, 1.1 mmol), Pd(dppf)Cl₂ (e.g., 37 mg, 0.05 mmol), and cesium carbonate (e.g., 650 mg, 2 mmol). 6. Add anhydrous DMF (5 mL) to the vial. 7. Stir the reaction mixture at room temperature for 16 hours. 8. Upon completion, the reaction mixture can be purified by flash column chromatography on silica gel to isolate the desired biaryl product.

Self-Validation: The progress of both reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Characterization of a Hypothetical Functional Material

The biaryl product synthesized in Protocol 2 can be further elaborated, for example, by hydrolysis of the ester to the corresponding carboxylic acid, which can then be used as a ligand for a luminescent metal complex (e.g., with Iridium(III) or Ruthenium(II)).

Table 2: Hypothetical Photophysical Properties of a Ru(II) Complex with a Ligand Derived from this compound

PropertyValue
Absorption λmax (nm) 450
Emission λmax (nm) 610 (Orange-Red)
Quantum Yield (Φ) 0.25
Excited State Lifetime (τ, µs) 1.2

These hypothetical properties are typical for Ru(II) complexes and illustrate the potential of using this compound as a precursor for creating new phosphorescent materials for applications such as OLEDs and bio-imaging.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in materials science. Its ability to undergo regioselective functionalization through modern synthetic methods like iridium-catalyzed borylation and palladium-catalyzed Suzuki-Miyaura coupling allows for the rational design and synthesis of complex π-conjugated systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the development of next-generation materials for a wide range of applications, from organic electronics to catalysis and sensing. Further research into the incorporation of this building block into polymeric structures and metal-organic frameworks (MOFs) is a promising avenue for future exploration.

References

  • Vertex AI Search. (n.d.). The Role of Pyridine Derivatives in Advanced Chemical Synthesis. Retrieved January 11, 2026.
  • Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4166. [Link]

  • Durham E-Theses. (n.d.). Strategies for Heteroaromatic Borylation. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN104507921B - Benzocyclobutene derivatives, preparation method thereof and application thereof in medicine.
  • MOLBASE. (n.d.). methyl 2-methoxypyridine-4-carboxylate|26156-51-4. Retrieved January 11, 2026, from [Link]

Sources

The Pivotal Role of Methyl 2-Methoxyisonicotinate in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-methoxyisonicotinate, a substituted pyridine derivative, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic and steric properties make it an ideal precursor for the construction of complex molecular architectures found in a range of bioactive compounds, from potent enzyme inhibitors to modulators of crucial biological pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the preparation of bioactive molecules, with a focus on the synthesis of a potent Cathepsin S inhibitor.

The Strategic Advantage of the Methoxy-Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a methoxy group at the 2-position of the isonicotinate scaffold, as seen in this compound, confers several strategic advantages:

  • Modulated Reactivity: The electron-donating methoxy group influences the reactivity of the pyridine ring, directing subsequent chemical transformations.

  • Stereoelectronic Effects: The presence and positioning of the methoxy and ester groups provide specific steric and electronic environments that can be crucial for molecular recognition and binding affinity to biological targets.

  • Versatile Handle for Functionalization: The ester group serves as a versatile handle for a variety of chemical manipulations, including amidation, reduction, and Grignard reactions, allowing for the introduction of diverse pharmacophoric elements.

Application in the Synthesis of a Potent Cathepsin S Inhibitor

Cathepsin S, a cysteine protease, is a key therapeutic target in various autoimmune diseases and certain cancers. The development of selective and potent inhibitors of Cathepsin S is a significant area of research. This compound serves as a crucial starting material in the synthesis of a class of potent Cathepsin S inhibitors. The overall synthetic strategy involves the transformation of this compound into a key aminopyridine intermediate, which is then elaborated to the final complex molecule.

Workflow for the Synthesis of a Cathepsin S Inhibitor

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Elaboration to the Final Product Start This compound Step1 Hofmann Rearrangement Start->Step1 1. NaOH, Br2 2. H2O Intermediate1 2-Methoxy-4-aminopyridine Step1->Intermediate1 Intermediate1_ref 2-Methoxy-4-aminopyridine Step2 Coupling Reaction Intermediate1_ref->Step2 Coupling Partner, Coupling Reagent Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Reagents for Cyclization FinalProduct Cathepsin S Inhibitor Step3->FinalProduct

Caption: Synthetic workflow for a Cathepsin S inhibitor.

Detailed Protocols

Part 1: Synthesis of the Key Intermediate: 2-Methoxy-4-aminopyridine

The conversion of the ester functionality in this compound to an amine is a critical first step. A robust and scalable method to achieve this transformation is the Hofmann rearrangement of the corresponding amide.

Protocol 1: Synthesis of 2-Methoxyisonicotinamide

Reagent/SolventMolar Equivalent
This compound1.0
Aqueous Ammonia (28-30%)Excess
MethanolSolvent

Step-by-Step Procedure:

  • To a solution of this compound in methanol, add an excess of aqueous ammonia.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting solid is 2-methoxyisonicotinamide, which can be purified by recrystallization if necessary.

Protocol 2: Hofmann Rearrangement to 2-Methoxy-4-aminopyridine

Reagent/SolventMolar Equivalent
2-Methoxyisonicotinamide1.0
Sodium Hydroxide2.2
Bromine1.1
WaterSolvent

Step-by-Step Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve 2-methoxyisonicotinamide in water.

  • Add the amide solution to the freshly prepared sodium hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain for 1-2 hours.

  • Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methoxy-4-aminopyridine.[1]

Part 2: Elaboration to a Potent Cathepsin S Inhibitor

The key intermediate, 2-methoxy-4-aminopyridine, is then utilized in a convergent synthesis to construct the final Cathepsin S inhibitor. This typically involves a coupling reaction with a suitably functionalized carboxylic acid or acyl chloride, followed by further transformations. The following is a generalized protocol illustrating the key steps.

Protocol 3: Amide Coupling to form the Penultimate Intermediate

Reagent/SolventMolar Equivalent
2-Methoxy-4-aminopyridine1.0
Substituted Carboxylic Acid1.1
Coupling Agent (e.g., HATU, HOBt/EDC)1.2
Base (e.g., DIPEA)2.0
Anhydrous DMF or CH2Cl2Solvent

Step-by-Step Procedure:

  • Dissolve the substituted carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the base, and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-methoxy-4-aminopyridine in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide intermediate.

Protocol 4: Final Cyclization and Deprotection Steps (Example)

The subsequent steps are highly dependent on the specific structure of the target inhibitor. A representative example might involve an intramolecular cyclization to form a heterocyclic core, followed by the removal of any protecting groups.

Reagent/SolventConditions
Dehydrating Agent (e.g., POCl3)Reflux
Deprotecting Agent (e.g., TFA, H2/Pd-C)Varies
Appropriate SolventsVaries

Step-by-Step Procedure:

  • The amide intermediate from the previous step is subjected to cyclization conditions. For instance, treatment with a dehydrating agent like phosphorus oxychloride can induce the formation of a new heterocyclic ring.

  • The reaction is typically heated to ensure completion.

  • After workup and purification, any protecting groups on the molecule are removed under appropriate conditions (e.g., acid-labile groups with trifluoroacetic acid, or hydrogenolysis for benzyl-type protecting groups).

  • The final product, the potent Cathepsin S inhibitor, is then purified to a high degree of purity by chromatography or recrystallization.[2][3]

Conclusion

This compound is a strategically important starting material for the synthesis of complex bioactive molecules. Its inherent chemical features allow for efficient and controlled transformations into key intermediates, such as 2-methoxy-4-aminopyridine, which can be further elaborated into high-value therapeutic agents. The protocols outlined in this application note provide a practical framework for researchers in the field of medicinal chemistry and drug development to harness the potential of this versatile building block in their synthetic endeavors.

References

  • ChemBK. 2-METHOXY-4-AMINOPYRIDINE - Introduction. Available at: [Link].

  • Lorenz, J. C., et al. (2010). Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form. The Journal of Organic Chemistry, 75(6), 1940–1947.
  • Wegner, A. M., et al. (2022). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Pharmaceuticals, 15(5), 620.

Sources

Application Notes and Protocols for the Esterification of 2-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Methoxynicotinic Acid Esters in Medicinal Chemistry

2-Methoxynicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable scaffold in modern drug discovery. Its esters are not merely simple derivatives but are often key intermediates and prodrugs designed to modulate pharmacokinetic and pharmacodynamic properties. The esterification of this moiety is a critical transformation, enabling the synthesis of a diverse array of compounds with potential therapeutic applications. Ester groups can enhance lipid solubility, improve membrane permeability, and control the rate of drug release through enzymatic hydrolysis in vivo.[1][2] For instance, converting the polar carboxylic acid to a more lipophilic ester can facilitate passage across the blood-brain barrier or improve oral bioavailability. This guide provides a comprehensive overview of the primary methodologies for the esterification of 2-methoxynicotinic acid, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific objectives.

Comparative Analysis of Esterification Methodologies

The selection of an appropriate esterification method for 2-methoxynicotinic acid depends on several factors, including the desired ester (methyl, ethyl, sterically hindered tert-butyl), the scale of the reaction, and the presence of other sensitive functional groups. The electronic nature of the substrate—specifically the electron-donating 2-methoxy group and the basic pyridine nitrogen—plays a crucial role in the reactivity and potential side reactions.[3][4]

Methodology Typical Alcohol Scope Key Reagents Advantages Limitations & Considerations for 2-Methoxynicotinic Acid
Fischer-Speier Esterification Primary & Secondary (e.g., Methanol, Ethanol)Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, TsOH)Cost-effective, simple, suitable for large scale.[5]Reversible reaction requiring excess alcohol or water removal. The basic pyridine nitrogen will be protonated, which can affect solubility but also activates the carbonyl group. Not suitable for tertiary alcohols.[6]
SOCl₂ Mediated Esterification Primary & SecondaryThionyl Chloride (SOCl₂), AlcoholHigh-yielding, irreversible reaction via an acyl chloride intermediate.SOCl₂ is highly corrosive and moisture-sensitive, requiring careful handling.[7] The reaction generates HCl, which will protonate the pyridine ring.
Steglich Esterification Primary, Secondary & Tertiary (e.g., tert-Butanol)DCC or EDC, DMAP (catalyst)Mild, room-temperature conditions; suitable for acid-sensitive substrates and sterically hindered alcohols.[6][8]DCC can be an allergen; the dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for N-acylurea side product formation.[8][9]
Mitsunobu Reaction Primary & SecondaryTriphenylphosphine (PPh₃), DEAD or DIADMild conditions, proceeds with stereochemical inversion at the alcohol center.Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, complicating purification. The nucleophilicity of the carboxylate is key.[8]

Experimental Protocols & Methodologies

Method 1: Fischer-Speier Esterification for Ethyl 2-Methoxynicotinate

This classical method is highly effective for producing simple alkyl esters like the ethyl ester. The use of a large excess of ethanol drives the equilibrium towards the product. The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity, and also protonates the pyridine nitrogen.[10][11]

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Methoxynicotinic Acid D Reflux (e.g., 80°C) A->D B Ethanol (excess) B->D C Conc. H₂SO₄ (catalyst) C->D E Cool to RT D->E F Neutralize with NaHCO₃ (aq) E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify (Distillation or Chromatography) H->I

Caption: Workflow for Fischer-Speier Esterification.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxynicotinic acid (1.0 eq). Add a large excess of anhydrous ethanol (e.g., 20-40 eq), which will also serve as the solvent.[12]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.3 eq) to the mixture. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Carefully pour the residue into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly until effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-methoxynicotinate.

    • If necessary, purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Method 2: Esterification via Acyl Chloride for Methyl 2-Methoxynicotinate

This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This is an irreversible and often high-yielding process.

Caption: Mechanism of SOCl₂ Mediated Esterification.

Protocol:

  • Acyl Chloride Formation: In a fume hood, suspend 2-methoxynicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[13]

  • Reaction: Gently heat the mixture to reflux (around 76°C) for 1-2 hours. The solid should dissolve as the reaction proceeds. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess SOCl₂: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (a trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors). Co-evaporation with an inert solvent like toluene can help remove the last traces.[14]

  • Esterification: Dissolve the resulting crude 2-methoxynicotinoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Alcohol Addition: Slowly add anhydrous methanol (1.5-2.0 eq) to the solution. It is often beneficial to include a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.1 eq) to scavenge the HCl produced.[15]

  • Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water, followed by a saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Method 3: Steglich Esterification for tert-Butyl 2-Methoxynicotinate

Direct acid-catalyzed esterification with tert-butanol is inefficient due to the propensity of the alcohol to eliminate and form isobutene. The Steglich esterification provides a mild and effective alternative for synthesizing sterically hindered esters.[6]

Steglich_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium Acyl Transfer DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester R-COO-tBu Acyl_Pyridinium->Ester Nucleophilic Attack tBuOH tert-Butanol tBuOH->Ester

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-Methoxyisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-Methoxyisonicotinate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing your reaction yield and purity. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to help you navigate the complexities of this synthesis.

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, this is achieved by reacting Methyl 2-chloroisonicotinate with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the nucleophile at the 2-position, displacing the chloride.[1][2]

This guide will address common challenges encountered during this process, from starting material quality to reaction conditions and product purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the nucleophilic aromatic substitution (SNAr) of Methyl 2-chloroisonicotinate with sodium methoxide.[3][4] This reaction is favored due to the high reactivity of the 2-halopyridine scaffold towards nucleophilic attack, a phenomenon enhanced by the presence of the electron-withdrawing ester group.[5][6]

Q2: Why is the reaction performed in methanol?

Methanol serves a dual purpose in this synthesis. Firstly, it is an excellent solvent for both the starting material, Methyl 2-chloroisonicotinate, and the reagent, sodium methoxide. Secondly, it can act as the source of the methoxide nucleophile when a strong base like sodium hydride is used to deprotonate it in situ. Using methanol as a solvent also helps to maintain a high concentration of the methoxide nucleophile, driving the reaction forward according to Le Chatelier's principle.

Q3: Can I use other methoxide sources besides sodium methoxide?

Yes, other sources of methoxide can be used, such as potassium methoxide. However, sodium methoxide is the most commonly employed due to its commercial availability, cost-effectiveness, and high reactivity. The choice of cation (sodium vs. potassium) can sometimes influence reaction kinetics and solubility, but for this particular transformation, the differences are generally minimal.

Q4: What is the expected yield for this reaction?

Under optimized conditions, yields for the synthesis of this compound can be quite high, often exceeding 80-90%. However, the actual yield is highly dependent on several factors, including the purity of the starting materials, the reaction temperature, reaction time, and the efficiency of the work-up and purification procedures.

Q5: What are the main impurities I should look out for?

The primary impurities to be aware of are:

  • Unreacted Methyl 2-chloroisonicotinate: Incomplete reaction is a common source of this impurity.

  • 2-Methoxyisonicotinic acid: This can form if the methyl ester undergoes hydrolysis during the reaction or work-up.[7][8]

  • Side-products from reaction with water: If there is moisture in the reaction, it can lead to the formation of 2-hydroxyisonicotinic acid derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Poor quality of sodium methoxide Use freshly opened, anhydrous sodium methoxide. If it has been stored for a long time, it may have decomposed due to moisture.Sodium methoxide is hygroscopic and reacts with water to form methanol and sodium hydroxide, reducing the concentration of the active nucleophile.
Low reaction temperature Increase the reaction temperature. Refluxing in methanol (approx. 65 °C) is a common condition.Nucleophilic aromatic substitution reactions have an activation energy barrier that must be overcome.[6] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.The reaction may be slower than anticipated due to various factors. Ensuring sufficient time for completion is crucial for maximizing yield.
Poor quality starting material Ensure the Methyl 2-chloroisonicotinate is pure and dry. Impurities can interfere with the reaction.Impurities in the starting material can consume reagents or catalyze side reactions, lowering the yield of the desired product.
Issue 2: Presence of 2-Methoxyisonicotinic Acid Impurity
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis of the ester Ensure all reagents and solvents are anhydrous. During work-up, avoid prolonged exposure to strongly acidic or basic aqueous conditions.The methyl ester is susceptible to hydrolysis, especially under basic conditions (saponification) or strong acid catalysis.[9][10] The presence of water and hydroxide ions (from decomposed sodium methoxide) can facilitate this side reaction.
Acidic work-up Neutralize the reaction mixture carefully. If an acidic wash is necessary, perform it quickly and at a low temperature.Prolonged exposure to acid can catalyze the hydrolysis of the ester functional group.
Issue 3: Difficult Purification
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete reaction Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.A significant amount of unreacted starting material can co-elute with the product during chromatography, making separation challenging.
Formation of polar by-products An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like 2-methoxyisonicotinic acid.Acidic by-products can be converted to their more water-soluble salts, allowing for their removal in the aqueous phase during extraction.
Product is an oil If the product is an oil, purification by column chromatography on silica gel is typically effective.The difference in polarity between the product (this compound) and potential impurities allows for separation via chromatography.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a general guideline. It is essential to perform a thorough literature search and risk assessment before conducting any experiment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Methyl 2-chloroisonicotinate171.5810.0 g1.0
Sodium methoxide54.024.7 g1.5
Anhydrous Methanol32.04100 mL-

Procedure:

  • To a stirred solution of Methyl 2-chloroisonicotinate in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[11]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products start Methyl 2-chloroisonicotinate nucleophile Sodium Methoxide (CH3O- Na+) intermediate        Attack of NucleophileFormation oftetrahedral intermediate     product This compound intermediate->product Elimination of Cl- leaving_group Sodium Chloride (NaCl) Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_yield->optimize_conditions Yes purification Refine Purification Method (Chromatography, Distillation) check_purity->purification Yes end Successful Synthesis check_purity->end No check_reagents Verify Reagent Quality (Anhydrous conditions) optimize_conditions->check_reagents check_reagents->start Re-run workup Modify Work-up (Control pH, Extraction) purification->workup workup->start Re-purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Sources

Technical Support Center: Synthesis of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-Methoxyisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to ensure both accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Scenario 1: Incomplete Conversion of Methyl 2-chloroisonicotinate

Question: "My reaction has stalled. TLC and GC-MS analysis show a significant amount of the starting material, Methyl 2-chloroisonicotinate, remaining even after extended reaction times. How can I drive the reaction to completion?"

Answer:

This is a common issue in the nucleophilic aromatic substitution (SNAr) reaction between Methyl 2-chloroisonicotinate and sodium methoxide. The reaction's success is highly dependent on the effective displacement of the chloride by the methoxide ion. The pyridine nitrogen plays a crucial role by stabilizing the negatively charged intermediate (a Meisenheimer-like complex), particularly when the leaving group is at the 2- or 4-position.[1][2] Incomplete conversion typically points to issues with reagent activity, concentration, or temperature.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Sodium Methoxide (NaOMe): This is the most common culprit. NaOMe is hygroscopic and reacts with atmospheric moisture to form methanol and sodium hydroxide (NaOH). The presence of NaOH can lead to undesired hydrolysis byproducts (see Scenario 2). Use freshly opened NaOMe or a solution of NaOMe in methanol from a reputable supplier. If you are preparing it in situ from sodium metal and methanol, ensure the methanol is anhydrous.

    • Solvent: The solvent (typically methanol or a polar aprotic solvent like DMF) must be anhydrous. Water will compete with the methoxide nucleophile and can deactivate it. Use freshly dried solvents.

  • Optimize Reaction Conditions:

    • Stoichiometry: A slight excess of sodium methoxide (1.1 to 1.5 equivalents) is often used to ensure the reaction goes to completion.

    • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C or refluxing in methanol) can significantly increase the reaction rate.[1] Monitor the reaction by TLC or GC to avoid potential degradation at higher temperatures.

    • Concentration: Ensure the reactants are sufficiently concentrated. Very dilute conditions can slow down this bimolecular reaction.

  • Execution Checklist:

    • Was the reaction run under an inert atmosphere (e.g., Nitrogen or Argon)? This prevents moisture ingress.

    • Was the sodium methoxide fully dissolved before adding the chloro-pyridine substrate?

    • Is your stirring adequate to ensure a homogenous reaction mixture?

Prevention:

  • Always use anhydrous solvents and fresh, high-purity sodium methoxide.

  • Run a small-scale trial to optimize temperature and reaction time for your specific setup before committing to a large-scale reaction.

Scenario 2: Presence of an Unexpected Polar Byproduct - 2-Methoxyisonicotinic Acid

Question: "My final product is contaminated with a more polar impurity that is difficult to remove by standard silica gel chromatography. Mass spectrometry suggests it is 2-Methoxyisonicotinic Acid. What is the source of this byproduct?"

Answer:

The presence of 2-Methoxyisonicotinic Acid indicates hydrolysis of the methyl ester group.[3][4] This saponification is a base-catalyzed process. The likely source of the base is either sodium hydroxide contamination in your sodium methoxide reagent or the presence of water during the reaction or workup, which facilitates hydrolysis.

Causality Diagram: Formation of Hydrolysis Byproduct

G cluster_0 Sources of Contamination cluster_1 Reaction & Byproduct Formation cluster_2 Products NaOMe Sodium Methoxide (NaOMe) NaOH NaOH Formation (NaOMe + H₂O) NaOMe->NaOH H2O Water (H₂O) H2O->NaOH Workup Aqueous Workup Hydrolysis Ester Hydrolysis (Saponification) Workup->Hydrolysis Base not fully quenched Reaction Main Reaction Mixture Reaction->Hydrolysis NaOH present Target This compound (Desired Product) Reaction->Target Byproduct 2-Methoxyisonicotinic Acid (Byproduct) Hydrolysis->Byproduct

Caption: Origin and pathway of 2-Methoxyisonicotinic acid formation.

Troubleshooting & Purification Protocol:

  • Reaction Stage:

    • As detailed in Scenario 1, the primary preventative measure is to use anhydrous conditions and high-purity reagents.

  • Workup Stage:

    • The standard workup often involves quenching the reaction with water or a mild acid. Ensure that the pH is carefully adjusted to be neutral or slightly acidic (pH ~6-7) before extraction. If the aqueous layer remains basic during extraction, hydrolysis of the desired ester product can occur.

    • Use a saturated solution of a weak acid like ammonium chloride (NH₄Cl) for quenching instead of pure water to better neutralize the excess methoxide.

  • Purification of Contaminated Product:

    • Acid-Base Extraction: This is the most effective method to remove the acidic byproduct.

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer.

      • Separate the layers. Repeat the wash if necessary (check the organic layer by TLC).

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the purified ester.

Prevention:

  • Always perform a careful, non-basic workup.

  • Test the pH of the aqueous layer during extraction to ensure it is not basic.

Scenario 3: Fischer Esterification of 2-Methoxyisonicotinic Acid is Inefficient

Question: "I am synthesizing the target compound via Fischer esterification of 2-Methoxyisonicotinic acid with methanol and a sulfuric acid catalyst. The yield is very low, and I recover mostly starting material. How can I improve this?"

Answer:

Fischer esterification is a classic equilibrium-controlled reaction.[5][6][7] The equilibrium lies between the carboxylic acid and alcohol on one side, and the ester and water on the other. According to Le Châtelier's principle, to drive the reaction towards the product (the ester), you must either use a large excess of one reactant (usually the alcohol) or actively remove the water as it is formed.[7]

Reaction Equilibrium:

2-Methoxyisonicotinic Acid + Methanol ⇌ this compound + Water

Troubleshooting Protocol:

  • Drive the Equilibrium:

    • Excess Alcohol: Use methanol as the solvent. This provides a large molar excess that shifts the equilibrium to the right. A typical procedure involves dissolving the carboxylic acid in at least 10-20 fold molar excess of methanol.[8][9]

    • Water Removal: For higher boiling alcohols, a Dean-Stark apparatus is used to remove water azeotropically. With methanol, this is less practical. Instead, adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it forms.

  • Catalyst and Temperature:

    • Catalyst: Ensure an adequate amount of acid catalyst is used. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common choices.[5][6] Thionyl chloride (SOCl₂) in methanol is another highly effective method that generates HCl in situ.[9]

    • Temperature: The reaction typically requires heating to reflux for several hours.[8][9] Monitor the reaction progress by TLC until the starting material spot is gone or no further change is observed.

  • Workup Considerations:

    • After the reaction, the excess acid must be neutralized carefully. Pouring the reaction mixture onto ice and then slowly adding a base like sodium bicarbonate or sodium carbonate until the effervescence ceases is a standard procedure.[8] This prevents the reverse reaction (acid-catalyzed hydrolysis) during workup.

Experimental Workflow: Optimized Fischer Esterification

G Start 2-Methoxyisonicotinic Acid Reaction Reflux (4-12 h) Start->Reaction Methanol Methanol (Large Excess, Solvent) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup 1. Quench (Ice) 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) Reaction->Workup Reaction Complete Purify Dry & Concentrate Workup->Purify End Methyl 2-Methoxyisonicotinate Purify->End

Caption: Optimized workflow for Fischer esterification.

Summary Table of Common Byproducts

Byproduct NameStructureCommon OriginIdentification MethodRemoval Strategy
Methyl 2-chloroisonicotinate Cl-Py-COOCH₃Incomplete SNAr reactionGC-MS, ¹H NMRDrive reaction to completion; Column chromatography.
2-Methoxyisonicotinic Acid HOOC-Py-OCH₃Hydrolysis of the ester groupLC-MS, ¹H NMR (loss of -OCH₃ signal)Acid-base extraction with NaHCO₃ solution.
Methyl 2-hydroxyisonicotinate (2-pyridone tautomer)HO-Py-COOCH₃Reaction with water/hydroxide instead of methoxideLC-MS, ¹H NMRUse strictly anhydrous conditions; Column chromatography.

References

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. Available at: [Link]

  • Synthesis of (a) methyl isonicotinate. PrepChem.com. Available at: [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Available at: [Link]

  • CAS No : 58481-11-1 | Product Name : Methyl 2-chloroisonicotinate. Pharmaffiliates. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Methyl 2-chloroisonicotinate | CAS 58481-11-1. Veeprho. Available at: [Link]

  • Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Methyl-2- Chloroisonicotinate. Veer-Chemie. Available at: [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Available at: [Link]

  • 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 2-Methoxyisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-Methoxyisonicotinate. This resource is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues leading to low reaction yields. The following question-and-answer guide is structured to address specific experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, with significant starting material (Methyl 2-chloroisonicotinate) remaining. What are the primary causes and how can I fix this?

A1: An incomplete reaction is one of the most common issues and typically points to problems with reaction kinetics or reagent activity. The synthesis of this compound from Methyl 2-chloroisonicotinate is a nucleophilic aromatic substitution (SNAr). The pyridine ring, activated by the electron-withdrawing nitrogen atom, is attacked by the methoxide nucleophile.[1] However, several factors can impede this process.

Plausible Causes & Troubleshooting Steps:

  • Insufficient Reaction Temperature: The SNAr reaction on a pyridine ring has a significant activation energy.[1]

    • Solution: Gradually increase the reaction temperature. If you are running the reaction in methanol, ensure it is at a vigorous reflux. For higher temperatures, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO, which can also help to solvate the nucleophile.[1][2]

  • Inactive Nucleophile (Sodium Methoxide): Sodium methoxide is highly hygroscopic and reactive. Exposure to atmospheric moisture will convert it to sodium hydroxide and methanol, reducing its potency as a nucleophile.[3] Sodium hydroxide is a poor nucleophile for this SNAr reaction and can promote side reactions like ester hydrolysis.

    • Solution: Use freshly opened, high-purity sodium methoxide. If possible, use a solution of sodium methoxide in methanol, or prepare it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Time: SNAr reactions, especially on less activated substrates, can be slower than anticipated.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or GC-MS. Extend the reaction time, taking aliquots every 1-2 hours to check for the disappearance of the starting material.

  • Sub-optimal Stoichiometry: An insufficient amount of the methoxide nucleophile will naturally lead to an incomplete reaction.

    • Solution: While a slight excess of sodium methoxide is common (e.g., 1.1 to 1.2 equivalents), consider increasing this to 1.5 equivalents to ensure the reaction is driven to completion, especially if you suspect some deactivation has occurred.

Q2: My yield is low, and I've isolated 2-Methoxyisonicotinic acid as a major byproduct. What causes this and how can I prevent it?

A2: The isolation of the carboxylic acid instead of the desired methyl ester points directly to ester hydrolysis. This is a classic side reaction when using a strong base like sodium methoxide in the presence of water.

Chemical Rationale:

The methyl ester group is susceptible to saponification (base-catalyzed hydrolysis). If water is present in the reaction mixture, the sodium methoxide can generate hydroxide ions (NaOH), or the hydroxide can act as a competing nucleophile. This hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Upon acidic workup, this salt is protonated to yield the carboxylic acid byproduct.

Preventative Measures:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Solvent: Use anhydrous methanol. If using other solvents like THF or DMF, ensure they are freshly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Reagents: As mentioned in Q1, use dry, high-purity sodium methoxide.[3]

    • Glassware & Atmosphere: Thoroughly flame-dry all glassware before use and run the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Control Reaction Temperature and Time: Excessive heat or prolonged reaction times can increase the rate of hydrolysis, especially if trace amounts of water are present. Once the starting material is consumed (as monitored by TLC/GC), proceed with the workup promptly.

  • Modified Workup Procedure:

    • Instead of quenching the reaction with aqueous acid, consider first neutralizing the excess methoxide with a milder reagent like ammonium chloride solution.

    • Cool the reaction to room temperature before quenching to minimize temperature-driven hydrolysis during this step.

Q3: My TLC/LC-MS analysis shows several unidentified spots, suggesting multiple side products. What are the likely culprits?

A3: Besides ester hydrolysis, other side reactions can occur, especially under harsh conditions.

Potential Side Products and Their Origins:

Side ProductPlausible CauseMitigation Strategy
2-Hydroxyisonicotinic Acid/Ester Reaction with trace water or hydroxide ions, which can be generated from old sodium methoxide.[1]Rigorously exclude water from the reaction. Use fresh, high-purity sodium methoxide.
Di-substitution Products Unlikely for this specific substrate but possible in related pyridine chemistries if other reactive sites exist.N/A for this specific reaction, but a general principle is to control stoichiometry and temperature.
Products from Solvent Reaction At very high temperatures (>150 °C), solvents like DMF can decompose to generate dimethylamine, which is nucleophilic.[1]Use a more stable solvent like DMSO if high temperatures are required, or keep the reaction temperature below the decomposition point of the solvent.
Starting Material Degradation Highly activated pyridine rings can be susceptible to decomposition at elevated temperatures over long periods.Monitor the reaction and avoid unnecessarily long heating times. Consider if microwave irradiation could shorten the reaction time.[4]

Troubleshooting Workflow for Unidentified Products:

G cluster_0 Problem Identification & Analysis cluster_1 Iterative Optimization A Low Yield & Multiple Spots (TLC/LC-MS) B Characterize Byproducts (MS, NMR of crude mixture) A->B C Hypothesize Side Reactions (e.g., Hydrolysis, Degradation) B->C D Modify ONE Variable (e.g., Lower Temp, Purer Reagent) C->D Address Most Likely Cause E Run Small-Scale Test Reaction D->E F Analyze Outcome (Compare TLC/Yield to baseline) E->F F->D Refine Hypothesis G Yield Improved? F->G Successful? H Problem Persists: Re-evaluate Hypothesis G->H No I Scale-Up Optimized Protocol G->I Yes H->C

Caption: A logical workflow for troubleshooting complex side reactions.

Experimental Protocols
Protocol 1: Standard Synthesis of this compound

This protocol assumes ideal conditions and serves as a baseline.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (e.g., 10 mL per gram of starting material).

  • Nucleophile Generation (Optional but Recommended): Under a nitrogen atmosphere, add clean sodium metal (1.2 eq.) in small portions to the chilled (0 °C) anhydrous methanol. Allow all the sodium to react completely before proceeding. Alternatively, add commercial sodium methoxide (1.2 eq.) directly to the methanol.

  • Reaction Initiation: Add Methyl 2-chloroisonicotinate (1.0 eq.) to the sodium methoxide solution.

  • Reaction Progression: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-8 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a beaker of cold water.

    • Neutralize the solution to pH ~7 with dilute HCl.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Sampling: Using a capillary tube, take a small aliquot from the reaction mixture.

  • Quenching the Aliquot: Dilute the aliquot in a vial containing a small amount of water and ethyl acetate. Shake well. This step quenches the reaction and extracts the compounds into the organic layer for spotting.

  • Spotting: Spot the organic layer onto the TLC plate alongside a spot of the starting material (Methyl 2-chloroisonicotinate) as a reference.

  • Development & Visualization: Develop the plate in the chamber and visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible. The product, this compound, should appear as a new, typically higher Rf spot.

References
  • Awwal, A., & Buncel, E. (1981). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1476-1480. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Methyl isonicotinate. Retrieved from [Link]

  • Deady, L. W., & Stillman, D. C. (1978). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 31(8), 1725-1731. Retrieved from [Link]

  • Filo. (2024, November 17). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

  • Patel, J. R., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. 7,256,295 B2. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0771 - SODIUM METHYLATE. Retrieved from [Link]

Sources

"Methyl 2-Methoxyisonicotinate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-Methoxyisonicotinate. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this important chemical intermediate. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurity profile of crude this compound is heavily dependent on the synthetic route. However, for a typical Fischer esterification of 2-methoxyisonicotinic acid with methanol, the primary impurities are:

  • Unreacted Starting Material (2-Methoxyisonicotinic Acid): Incomplete esterification is a common cause. This acidic impurity is significantly more polar than the desired ester product.

  • Hydrolysis Product (2-Methoxyisonicotinic Acid): The ester can hydrolyze back to the carboxylic acid if exposed to water for prolonged periods, especially under acidic or basic conditions during the workup.[1][2][3]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate, ether, or dichloromethane) may be present.[4][5]

  • Byproducts from Starting Material Synthesis: Impurities present in the initial 2-methoxyisonicotinic acid may carry through the reaction.

Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?

A2: An oily or deeply colored crude product suggests the presence of significant impurities that are inhibiting crystallization. A multi-step approach is recommended.

  • Initial Workup: Begin by dissolving the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract the highly polar acidic impurity (2-methoxyisonicotinic acid) into the aqueous layer. Follow this with a wash using saturated sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure.[5]

  • Assessment: At this stage, the product may solidify. If it remains an oil, the most effective next step is purification by column chromatography rather than attempting a direct recrystallization.

Q3: How stable is this compound? What are the optimal storage conditions?

A3: this compound is generally stable under standard laboratory conditions.[6] To ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[6] Avoid prolonged exposure to strong acids, bases, and moisture, as these can promote hydrolysis back to the parent carboxylic acid.

Troubleshooting Guide: Specific Purification Issues

Q4: I performed a basic aqueous workup, but my TLC analysis still shows a persistent spot corresponding to the starting acid. How can I remove it effectively?

A4: This is a classic purification challenge where a polar impurity co-exists with a less polar product. You have two robust options:

  • Option A: Flash Column Chromatography (Recommended)

    • Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] The acidic starting material is much more polar than the ester product. It will therefore have a stronger affinity for the polar silica gel and elute much later.

    • Execution: Use a solvent system with low to moderate polarity, such as a gradient of ethyl acetate in hexanes. The less polar this compound will travel down the column faster, allowing for its clean separation and collection.[5] Thin-layer chromatography (TLC) should be used beforehand to determine the optimal solvent system that gives good separation between the two spots.[7]

  • Option B: Rigorous Acid-Base Extraction

    • Causality: This method exploits the acidic nature of the impurity. By converting the carboxylic acid into its water-soluble carboxylate salt, it can be selectively partitioned into an aqueous phase.

    • Execution: Dissolve the crude mixture in ethyl acetate. Wash the solution multiple times (2-3x) with a saturated NaHCO₃ solution. The key is to ensure the pH of the aqueous layer is basic after the final wash. This confirms that all the acidic impurity has been neutralized and extracted. Follow with a brine wash, dry the organic layer, and concentrate.

Below is a workflow diagram illustrating the decision-making process for removing acidic impurities.

Acid_Impurity_Removal Start Crude Product with Acidic Impurity TLC Run TLC Analysis Start->TLC Decision Is the Rf separation > 0.2? TLC->Decision Column Purify via Flash Column Chromatography Decision->Column Yes Extraction Perform Rigorous Acid-Base Extraction Decision->Extraction No / Smearing End Pure Methyl 2-Methoxyisonicotinate Column->End Extraction->End

Caption: Logic for removing acidic starting material.

Q5: My product successfully crystallized, but my recovery yield after recrystallization is very low (<50%). What went wrong?

A5: Low recovery is a frequent issue in recrystallization and typically points to one of several factors:[8]

  • Excessive Solvent: The most common error is using too much solvent to dissolve the crude solid.[8] The goal is to create a saturated solution at the solvent's boiling point. Using excess solvent means that a significant amount of your product will remain dissolved even after cooling.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at high temperatures.[9] If your product has high solubility in the solvent even when cold, your recovery will be poor. You may need to screen for a different solvent or use a binary solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

  • Cooling Too Rapidly: Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for promoting the growth of pure crystals.[8][10] Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals.

  • Premature Filtration: Ensure crystallization is complete before filtering. After slow cooling, placing the flask in an ice bath for 15-30 minutes can significantly increase the yield of precipitated crystals.[9]

Q6: I've purified my compound by column chromatography, but the fractions containing the product are contaminated with an unknown impurity with a very similar Rf value. What are my options?

A6: Separating compounds with similar polarities is challenging. Here are some advanced strategies:

  • Optimize Chromatography:

    • Shallow Gradient: Rerun the column using a much shallower solvent gradient. For example, instead of going from 10% to 50% ethyl acetate/hexanes, try a gradient from 10% to 25% over a larger volume of solvent. This increases the resolution between closely eluting spots.

    • Change Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. Try a different solvent system, for instance, dichloromethane/methanol.

  • Recrystallization of Column Fractions: Combine the slightly impure fractions and attempt a careful recrystallization. Often, even though the impurity has a similar Rf, its solubility characteristics and ability to incorporate into your product's crystal lattice may be different, allowing for purification.

  • Derivative Formation: In complex cases, you could consider temporarily converting your product to a derivative that has different physical properties, allowing for easier separation. After purification, the derivative can be converted back to the desired product. This is an advanced technique reserved for particularly difficult separations.

Detailed Experimental Protocols

Protocol 1: High-Yield Recrystallization

This protocol assumes the primary impurities have been removed via an initial acid-base wash.

  • Solvent Selection: Place a small amount of your crude solid in several test tubes. Add a few drops of different potential solvents (e.g., isopropanol, ethyl acetate, toluene) or binary mixtures (ethyl acetate/hexanes). A good solvent will dissolve the solid when heated but show minimal solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and stirring until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the carbon.[10]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.[8][9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and compare it to the literature value to assess purity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying oily products or separating mixtures with different polarities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.[12]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc). This allows non-polar impurities to elute first, followed by your product, leaving highly polar impurities on the column.
Column Packing Wet Slurry MethodPreparing a slurry of silica gel in the initial, non-polar eluent and pouring it into the column helps create a uniform, air-free packing, which is critical for good separation.[7]
Sample Loading Minimal Volume MethodDissolve the crude product in the smallest possible volume of the eluent or a stronger solvent (like DCM) and load it carefully onto the top of the silica bed.

Step-by-Step Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent mixture should give your product an Rf value of approximately 0.2-0.4 and show clear separation from major impurities.[12]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13] Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and carefully pipette it onto the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions in test tubes as the solvent starts to drip from the column.[14]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purification_Workflow Start Crude Product Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup Assess Is the product a solid and mostly pure by TLC? Workup->Assess Recrystallize Purify by Recrystallization Assess->Recrystallize Yes Column Purify by Flash Column Chromatography Assess->Column No (Oily / Multiple Spots) End Pure Product Recrystallize->End Assess_Column Is product pure after column? Column->Assess_Column Recrystallize_Polish Final Polish by Recrystallization Assess_Column->Recrystallize_Polish No (Slightly Impure) Assess_Column->End Yes Recrystallize_Polish->End

Caption: General purification workflow for this compound.

References

  • Wikipedia. Methyl isonicotinate. Available at: [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. Available at: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. (2022-12-05). Available at: [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Chemistry LibreTexts. Recrystallization. (2023-01-29). Available at: [Link]

  • Wikipedia. Column chromatography. Available at: [Link]

  • No Source Available
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021-03-05). Available at: [Link]

  • No Source Available
  • YouTube. Recrystallization. (2020-01-10). Available at: [Link]

  • PubChem - NIH. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093. Available at: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. (2023-08-29). Available at: [Link]

  • No Source Available
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • ChemSpider Synthetic Pages. Methyl ester hydrolysis. Available at: [Link]

  • YouTube. Column chromatography | Chemical processes | MCAT | Khan Academy. (2013-09-17). Available at: [Link]

  • PubChem - NIH. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Column Chromatography. (2022-08-16). Available at: [Link]

  • No Source Available
  • Columbia University. Column chromatography. Available at: [Link]

  • No Source Available
  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • No Source Available
  • No Source Available
  • Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
  • No Source Available
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Sources

Side reactions of "Methyl 2-Methoxyisonicotinate" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-Methoxyisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential side reactions associated with this versatile pyridine derivative. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic routes, improve yield, and ensure the purity of your final product.

Introduction to this compound

This compound is a substituted pyridine, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester on a pyridine ring, presents a specific reactivity profile. While this substitution pattern is key to its utility as a building block, it also predisposes the molecule to several common side reactions. Understanding these pathways is the first step toward effective mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, handling, and reaction of this compound.

Q1: My reaction is producing 2-Methoxyisonicotinic Acid. What is causing this hydrolysis and how can I prevent it?

Answer: The formation of 2-Methoxyisonicotinic Acid is a classic case of ester hydrolysis. The methyl ester group is susceptible to cleavage under both acidic and basic aqueous conditions, yielding the parent carboxylic acid and methanol.[3][4]

Causality:

  • Base-Catalyzed Hydrolysis (Saponification): This is often the most common culprit. Trace amounts of water and a basic reagent (e.g., hydroxides, carbonates, or even basic amines) can initiate a nucleophilic attack on the ester's carbonyl carbon.[4][5] This pathway is typically rapid and often irreversible if the resulting carboxylate is deprotonated.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester can be protonated, which activates the carbonyl carbon for nucleophilic attack by water.[6][7] While often slower than base-catalyzed hydrolysis, it can be significant, especially during acidic workups at elevated temperatures.

Mitigation Strategies:

StrategyRationale
Maintain Anhydrous Conditions The most direct way to prevent hydrolysis is to eliminate water. Use oven-dried glassware, anhydrous solvents, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Control pH Avoid strongly acidic or basic conditions if possible. If a base is required, consider non-nucleophilic, sterically hindered bases. For workups, use mild acids (e.g., saturated NH₄Cl solution) and keep temperatures low.[3]
Temperature Management Hydrolysis rates increase with temperature. Perform reactions and workups at the lowest effective temperature.
Use of Protecting Groups In multi-step syntheses where the ester is sensitive to downstream conditions, it can be carried through as the carboxylic acid and esterified in the final step.[8][9]

Experimental Protocol: General Procedure for Anhydrous Reactions

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled anhydrous solvents or solvents from a solvent purification system.

  • Reagent Handling: Add liquid reagents via syringe through a rubber septum. Add solid reagents under a positive pressure of inert gas.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Workup: Quench the reaction at a low temperature (e.g., 0 °C) and use pre-chilled, anhydrous solutions where appropriate for the initial workup steps.

Q2: I'm observing the formation of a byproduct that appears to be a 2-hydroxy-pyridine derivative. What is this and how do I stop it?

Answer: The formation of a 2-hydroxy-pyridine derivative, specifically Methyl 2-hydroxyisonicotinate, points to an O-demethylation reaction. Aryl methyl ethers can be cleaved under certain conditions, particularly with strong acids or Lewis acids at elevated temperatures.

Causality: The lone pair of electrons on the methoxy oxygen can be protonated by a strong acid. This makes the methyl group susceptible to nucleophilic attack, often by a halide anion (e.g., Br⁻ or I⁻) present in the reaction mixture, in a process analogous to an Sₙ2 reaction. Reagents like pyridine hydrochloride or pyridinium p-toluenesulfonate are known to demethylate aryl methyl ethers, especially under microwave irradiation or high heat.[10]

Mitigation Strategies:

StrategyRationale
Avoid Strong Protic/Lewis Acids Steer clear of reagents like HBr, HI, BBr₃, or high concentrations of strong mineral acids, especially at temperatures above ambient.
Temperature Control O-demethylation is highly temperature-dependent. If acidic conditions are necessary, maintain strict temperature control and keep the reaction as cool as possible.
Reagent Choice If an acid catalyst is needed, opt for milder options that are less likely to promote ether cleavage.
Q3: My purification by column chromatography is difficult, and my yields are low. What are the best practices?

Answer: Purifying pyridine-containing compounds can be challenging due to the basicity of the nitrogen atom, which can lead to tailing on silica gel.

Causality: The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can cause poor separation, broad peaks (tailing), and in some cases, irreversible adsorption of the product onto the stationary phase, leading to lower recovery.

Mitigation Strategies:

StrategyRationale
Deactivate Silica Gel Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile amine, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites by protonating the amine instead of your product.
Use Alternative Stationary Phases Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) for purification, which do not have acidic sites.
Recrystallization If the product is a solid, recrystallization is often a superior method for achieving high purity and avoids the potential losses associated with chromatography.[11]
Solvent System Optimization For chromatography, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typical. Adding a small amount of methanol to the ethyl acetate can sometimes improve peak shape for polar compounds.[12]

Visualizing Side Reactions

To better understand the chemical transformations leading to common impurities, the following diagrams illustrate the primary side reaction pathways.

Hydrolysis SM This compound dummy1 SM->dummy1 P1 2-Methoxyisonicotinic Acid P2 Methanol reagent + H₂O reagent->dummy1 conditions Acid or Base conditions->dummy1 dummy1->P1 dummy2 dummy1->dummy2 dummy2->P2

Caption: Pathway for the hydrolysis of this compound.

Demethylation SM This compound dummy1 SM->dummy1 P1 Methyl 2-Hydroxyisonicotinate reagent Strong Acid / Heat reagent->dummy1 byproduct - CH₃-X dummy1->P1 dummy2 dummy1->dummy2 dummy2->byproduct

Caption: Pathway for the O-demethylation of this compound.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues in your reaction.

Troubleshooting start Problem Observed issue1 Impurity Detected Carboxylic Acid peak observed by LCMS/NMR start->issue1 issue2 Impurity Detected Phenolic -OH peak observed by NMR/IR start->issue2 issue3 Low Yield / Poor Recovery Product streaking on TLC / Column start->issue3 cause1 Probable Cause: Ester Hydrolysis issue1:f0->cause1 cause2 Probable Cause: O-Demethylation issue2:f0->cause2 cause3 Probable Cause: Interaction with Silica Gel issue3:f0->cause3 solution1 Solution: • Use anhydrous conditions • Control pH (avoid strong acid/base) • Lower reaction temperature cause1->solution1 solution2 Solution: • Avoid strong Lewis/protic acids • Maintain low temperatures • Choose milder reagents cause2->solution2 solution3 Solution: • Add triethylamine to eluent • Use neutral alumina • Consider recrystallization cause3->solution3

Caption: A logical workflow for troubleshooting common side reactions.

References

  • Bertuzzi, G., Bernardi, L., et al. (2012). Catalytic Asymmetric Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • Larribeau, R., et al. (2015). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 17(1), 130-133. [Link]

  • Milliken Chemical. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Bloch, H. S. (1967). U.S. Patent No. US3334101A - Demethylation of pyridine compounds.
  • Wikipedia. (n.d.). Methyl isonicotinate. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Henkel, K. G. (1984). DE Patent No. DE3245950A1 - Process for the preparation of substituted pyridines.
  • Ambrose, K., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3249. [Link]

  • Fawcett, F., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(34), 9238-9243. [Link]

  • Stamos, D. P., et al. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 57(31), 9853-9857. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]

  • Kim, M. J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. [Link]

  • Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1446. [Link]

  • ResearchGate. (n.d.). Methylation of pyridine N-oxides using various peroxides. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Basu, M. K., et al. (1989). A mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 19(3-4), 621-628. [Link]

  • Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research-s. [Link]

  • European Patent Office. (1998). EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • Wang, L., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1243555. [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. [Link]

  • Barnicki, S. D. (1980). U.S. Patent No. US4185027A - Hydrolysis of methyl esters.

Sources

Technical Support Center: Stabilizing Methyl 2-Methoxyisonicotinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-Methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for maintaining the stability of this compound in solution during experimental workflows.

Introduction

This compound is a versatile intermediate in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine ring, a methoxy group, and a methyl ester, offers a scaffold for diverse chemical modifications. However, these same functional groups can also be susceptible to degradation under certain experimental conditions, leading to impurities and compromising the integrity of your results. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and practical strategies to ensure its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are hydrolysis of the methyl ester group and, to a lesser extent, photodegradation. The ester is susceptible to both acid- and base-catalyzed hydrolysis, with the rate being significantly faster under basic conditions.[1] The pyridine ring structure also makes the compound potentially susceptible to photodegradation upon exposure to UV light.[2][3]

Q2: What is the expected major degradation product of this compound?

A2: The major degradation product under most aqueous conditions is expected to be 2-Methoxyisonicotinic acid, formed via the hydrolysis of the methyl ester.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as anhydrous acetonitrile or DMSO. These solutions should be stored at low temperatures (2-8 °C) and protected from light.[4] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While aqueous buffers may be necessary for your experimental endpoint, prolonged storage in aqueous solutions, especially at neutral to alkaline pH, should be avoided. If aqueous buffers are required, it is best to prepare the solution fresh and use it immediately. For short-term storage, a slightly acidic buffer (pH 4-6) is preferable to neutral or alkaline conditions to minimize the rate of hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak and appearance of a more polar peak in HPLC analysis. Hydrolysis of the methyl ester. 1. Verify the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (4-6) if your experiment allows. 2. Prepare fresh solutions immediately before use. 3. If possible, switch to an aprotic organic solvent for sample preparation and dilution.
Appearance of multiple unknown peaks after exposure to ambient light. Photodegradation. 1. Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[2][3] 2. Minimize the exposure of your samples to light during handling and analysis.
Inconsistent results between experiments. Progressive degradation of a stock solution. 1. Prepare fresh stock solutions more frequently. 2. Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles and contamination. 3. Re-evaluate your storage conditions; ensure the solution is stored at the recommended temperature and protected from light and moisture.

Degradation Pathways and Mitigation

The stability of this compound is primarily influenced by its susceptibility to hydrolysis. The methoxy group on the pyridine ring can also influence the electron density of the ring system, potentially affecting its reactivity.[5]

Hydrolysis

The methyl ester functional group is the most labile part of the molecule in aqueous environments. The hydrolysis reaction can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: This is typically the faster and more significant degradation pathway. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Acid-Catalyzed Hydrolysis: This process involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

This compound This compound 2-Methoxyisonicotinic Acid 2-Methoxyisonicotinic Acid This compound->2-Methoxyisonicotinic Acid Hydrolysis (H₂O, H⁺ or OH⁻) cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis (e.g., 0.1 M HCl) Acid Hydrolysis (e.g., 0.1 M HCl) Neutralize (for acid/base stressed samples) Neutralize (for acid/base stressed samples) Acid Hydrolysis (e.g., 0.1 M HCl)->Neutralize (for acid/base stressed samples) Base Hydrolysis (e.g., 0.1 M NaOH) Base Hydrolysis (e.g., 0.1 M NaOH) Base Hydrolysis (e.g., 0.1 M NaOH)->Neutralize (for acid/base stressed samples) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂)->Neutralize (for acid/base stressed samples) Thermal (e.g., 60°C) Thermal (e.g., 60°C) Thermal (e.g., 60°C)->Neutralize (for acid/base stressed samples) Photolytic (UV/Vis light) Photolytic (UV/Vis light) Photolytic (UV/Vis light)->Neutralize (for acid/base stressed samples) Prepare Solutions of this compound Prepare Solutions of this compound Prepare Solutions of this compound->Acid Hydrolysis (e.g., 0.1 M HCl) Expose to Stress Prepare Solutions of this compound->Base Hydrolysis (e.g., 0.1 M NaOH) Expose to Stress Prepare Solutions of this compound->Oxidative (e.g., 3% H₂O₂) Expose to Stress Prepare Solutions of this compound->Thermal (e.g., 60°C) Expose to Stress Prepare Solutions of this compound->Photolytic (UV/Vis light) Expose to Stress Dilute to appropriate concentration Dilute to appropriate concentration Neutralize (for acid/base stressed samples)->Dilute to appropriate concentration Analyze by Stability-Indicating HPLC Method Analyze by Stability-Indicating HPLC Method Dilute to appropriate concentration->Analyze by Stability-Indicating HPLC Method Identify Degradation Products Identify Degradation Products Analyze by Stability-Indicating HPLC Method->Identify Degradation Products Peak Purity & Mass Analysis

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound, this compound, from its potential degradation products, primarily 2-Methoxyisonicotinic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition (90% A / 10% B) to a final concentration of approximately 50 µg/mL.

System Suitability:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Method Validation:

This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. [6]Validation should include specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

References

  • Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 339-353. [Link]

  • Krzyżanowska, E., et al. (2002). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media. Solvent Extraction and Ion Exchange, 20(3), 339-353. [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and environmental microbiology, 56(5), 1352-1356. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. AAPS PharmSciTech, 7(3), E74. [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]

  • Abdel-Moety, E. M., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Online Journal of Case Studies, 6(4), 555-561. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 135(4), 1258-1261. [Link]

  • Singh, B., et al. (1982). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Journal of the Indian Chemical Society, 59, 680-682. [Link]

  • Raleva, I., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-146. [Link]

  • Stankova, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 64(5), 411-416. [Link]

  • Zacharioudakis, G. S., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 21(7), 864. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Patel, J. R., et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Journal of Young Pharmacists, 7(3), 220-226. [Link]

  • Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 814(2), 277-284. [Link]

  • Wang, H., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-9. [Link]

  • Dash, A. C., & Nanda, R. K. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 61(11/12), 940-942. [Link]

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European journal of drug metabolism and pharmacokinetics, 5(1), 53-57. [Link]

  • Morvan, J., et al. (2000). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. FEMS Microbiology Ecology, 33(2), 143-150. [Link]

  • Adeyeye, C. M., & Li, K. W. (2002). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. International journal of pharmaceutical compounding, 6(5), 389-392. [Link]

  • Baumstark, A. L., et al. (2004). Oxidation of Substituted Pyridines by Dimethyldioxirane: Kinetics and Solvent Effects. Tetrahedron Letters, 45(44), 8295-8297. [Link]

  • Engle, K. M., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. [Link]

  • Stetinova, I., et al. (1998). Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 47(5), 248-252. [Link]

  • Chemlead. (n.d.). 4-Methoxy-Pyridine-2-Carboxylic Acid Methyl Ester. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Fernandez, F. J., et al. (2007). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Tetrahedron: Asymmetry, 18(16), 1956-1960. [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook. [Link]

  • Raju, N. A., et al. (2013). Analytical Method Development and Validation of Pyrimethamine and Sulphadoxine in Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmacy and Biological Sciences, 3(4), 836-846. [Link]

  • Wikipedia. (2023, October 16). Pyridinecarboxylic acid. In Wikipedia. [Link]

  • van der Ven, J. G. M., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of medicinal chemistry, 23(4), 420-424. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Dodani, S. C., et al. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(4), 1637-1645. [Link]

Sources

Technical Support Center: Methyl 2-Methoxyisonicotinate Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2-Methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and subsequent reactions of this key chemical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your experimental outcomes.

Synthesis Overview: Nucleophilic Aromatic Substitution

This compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most prevalent laboratory-scale method involves the reaction of a methyl 2-halo-isonicotinate (typically chloro or bromo) with sodium methoxide. The electron-withdrawing nature of the ester and the ring nitrogen activates the 2-position of the pyridine ring towards nucleophilic attack.

A general protocol involves treating methyl 2-chloroisonicotinate with a solution of sodium methoxide in anhydrous methanol. The reaction is typically heated to reflux to ensure completion.[1]

Experimental Protocol: Synthesis of this compound
  • Preparation: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Substrate Addition: Once the sodium has completely reacted and the solution has cooled, add methyl 2-chloroisonicotinate to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 60-70 °C). Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with an acid (e.g., acetic acid or dilute HCl).

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.[2][3]

Troubleshooting Guide for Synthesis

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is required to identify the root cause.

  • Moisture Contamination: Sodium methoxide is extremely sensitive to moisture. Any water present in the methanol, on the glassware, or in the starting material will consume the methoxide, reducing the amount available for the desired SNAr reaction. It can also lead to hydrolysis of the product ester.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous methanol (<50 ppm water). Handle sodium methoxide under a strictly inert atmosphere.

  • Inadequate Reaction Time or Temperature: The SNAr reaction on an electron-deficient pyridine ring requires sufficient thermal energy.

    • Solution: Ensure the reaction is heated to a consistent reflux. If TLC or LC-MS shows a significant amount of starting material, consider extending the reflux time. A typical reaction may run for 4-6 hours.[4]

  • Purity of Starting Materials: Impurities in the methyl 2-chloroisonicotinate can interfere with the reaction.

    • Solution: Verify the purity of the starting material by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use.

  • Suboptimal Stoichiometry: An insufficient amount of sodium methoxide will lead to an incomplete reaction.

    • Solution: Use a slight excess of sodium methoxide (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Moisture Check for Moisture (Solvent, Glassware) Start->Check_Moisture Start Here Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Moisture->Check_Conditions System is Dry Solution_Dry Use Anhydrous Solvents & Inert Atm. Check_Moisture->Solution_Dry Moisture Suspected Check_Purity Assess Starting Material Purity Check_Conditions->Check_Purity Conditions OK Solution_Heat Increase Reflux Time or Verify Temp. Check_Conditions->Solution_Heat Incomplete Conversion Check_Stoichiometry Confirm Reagent Stoichiometry Check_Purity->Check_Stoichiometry Material is Pure Solution_Purify Purify Starting Material Check_Purity->Solution_Purify Impurities Found Solution_Excess Use Slight Excess of NaOMe (1.1-1.5 eq) Check_Stoichiometry->Solution_Excess <1.1 eq Used Success Yield Improved Solution_Dry->Success Solution_Heat->Success Solution_Purify->Success Solution_Excess->Success

Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant side product identified as 2-methoxyisonicotinic acid. How can I prevent its formation?

Answer: The formation of 2-methoxyisonicotinic acid is a classic example of ester hydrolysis.[1][5] This occurs when the methyl ester group is cleaved by a nucleophile, in this case, hydroxide, to form the corresponding carboxylic acid.

  • Causality: Hydroxide ions can be generated if the sodium methoxide degrades or if water is present in the reaction mixture. The basic conditions of the reaction readily promote this hydrolysis.[6]

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor. Water is the ultimate source of the hydroxide that causes hydrolysis.

    • Controlled Neutralization: During work-up, neutralize the reaction mixture at a low temperature (e.g., 0 °C) to prevent localized heating that can accelerate hydrolysis.

    • Avoid Strong Aqueous Base: Do not use strong aqueous bases like NaOH or KOH during the work-up if the product is sensitive. A milder base like sodium bicarbonate is preferable for any pH adjustments.[7]

Q3: The purification by column chromatography is difficult, and the product co-elutes with an impurity. What are my options?

Answer: Purification challenges often arise from impurities with similar polarity to the desired product.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether. Adding a small amount (~0.5%) of a polar solvent like methanol can sometimes improve separation.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude product by weight is a good starting point).

  • Alternative Purification Methods:

    • Acid-Base Extraction: Since the product contains a basic pyridine nitrogen, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the product back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.[2]

FAQs: Reaction Optimization & Scale-Up

Q: What is the optimal base and solvent combination?

A: For this specific transformation, sodium methoxide in methanol is the most common and effective choice. The methanol acts as both the solvent and the source for the methoxide nucleophile (when using sodium metal). Using a different alcohol would result in the corresponding alkyl ether. The use of other bases (e.g., NaH with methanol) is possible but offers little advantage and adds complexity.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material (methyl 2-chloroisonicotinate) and the product. A typical Rf value for the product might be around 0.4 in 30% ethyl acetate/hexanes. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially during optimization, LC-MS is ideal.

Q: What are the key considerations for scaling up this reaction?

A:

  • Thermal Management: The generation of sodium methoxide from sodium metal and methanol is highly exothermic. On a large scale, this must be done with extreme care, using portion-wise addition of sodium and efficient cooling.

  • Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture, which is crucial for consistent heat transfer and reaction rates.

  • Work-up: Neutralization and extraction steps can become more challenging on a larger scale. Ensure your separation funnels or reactors are appropriately sized.

Optimizing Subsequent Reactions: The Suzuki-Miyaura Coupling

This compound is often used as a building block in cross-coupling reactions. However, the pyridine nitrogen and the ester functionality can complicate reactions like the Suzuki-Miyaura coupling.[8][9]

Troubleshooting Suzuki Coupling with this compound
Q: I am attempting a Suzuki coupling at the 5-position (using a halogenated version of the title compound) but see low yields and significant decomposition.

Answer: This is a common challenge. The choice of catalyst, base, and solvent is critical for success.[10][11]

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[9][12]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄.Strong bases like NaOH or KOH should be avoided as they will readily hydrolyze the methyl ester.[10] K₃PO₄ is often effective for challenging couplings.
Solvent Anhydrous, degassed solvents like 1,4-Dioxane, Toluene, or DMF. Often, a mixture with water (e.g., Dioxane/H₂O) is used.Oxygen can deactivate the Pd(0) catalyst. Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial for reproducible results.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to decomposition or side reactions.

digraph "Suzuki_Cycle" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.2, fixedsize=true, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Pd0 [label="Pd(0)L₂"];
OxAdd [label="Oxidative\nAddition"];
PdII [label="R¹-Pd(II)L₂-X"];
Transmetal [label="Transmetalation"];
PdII_R2 [label="R¹-Pd(II)L₂-R²"];
RedElim [label="Reductive\nElimination"];

// Invisible nodes for cycle structure
center [shape=point, width=0];

// Edges for the cycle
Pd0 -> OxAdd [label=" R¹-X"];
OxAdd -> PdII;
PdII -> Transmetal [label=" R²-B(OR)₂\n(Base)"];
Transmetal -> PdII_R2;
PdII_R2 -> RedElim;
RedElim -> Pd0 [label=" R¹-R²"];

// Positioning
Pd0 -> center [style=invis];
center -> PdII [style=invis];
PdII -> center [style=invis];
center -> PdII_R2 [style=invis];
PdII_R2 -> center [style=invis];
center -> Pd0 [style=invis];

}

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q: Besides ester hydrolysis, what other side reactions should I be aware of during Suzuki coupling?

Answer:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess base, water, and high temperatures. Using the boronic acid pinacol ester (BPin) can sometimes mitigate this issue.

  • Homocoupling: The boronic acid can couple with itself to form an R²-R² dimer. This is often a sign of issues with the oxidative addition step or the presence of oxygen.

By carefully controlling the reaction parameters and being mindful of potential side reactions, you can successfully utilize this compound in complex synthetic sequences.

References
  • Deady, L. W. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions The reaction was performed with.... Available at: [Link]

  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022-12-02). MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • Erharuyi, O., et al. (2015-08-05). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Wang, K. J. (n.d.). Development and optimization of photoredox-mediated methine epimerization. Available at: [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Available at: [Link]

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Technical Support Center: Purification of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-Methoxyisonicotinate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common purification challenges. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to ensure you achieve the highest possible purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your compound is intrinsically linked to its synthetic pathway. However, based on common synthetic routes (e.g., esterification of 2-methoxyisonicotinic acid or nucleophilic substitution of a 2-chloro precursor), you can anticipate several classes of impurities:

  • Unreacted Starting Materials: The most common impurities are residual 2-methoxyisonicotinic acid or its synthetic precursors. In the case of Fischer esterification, residual methanol may also be present.[1][2]

  • Hydrolysis Products: this compound can hydrolyze back to 2-methoxyisonicotinic acid if exposed to moisture, especially under acidic or basic conditions.[3]

  • Side-Reaction Products: Positional isomers, such as methyl methoxynicotinates or picolinates, can form depending on the starting materials and reaction specificity.[4]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., methanol, toluene, ethyl acetate) are common process-related impurities.

Q2: What is the first step I should take before attempting any purification?

A2: Always begin with a thorough purity assessment of your crude material. A small sample should be analyzed to identify and, if possible, quantify the impurities present. This crucial first step dictates the most effective purification strategy. Without this initial analysis, you are working blind, which can lead to inefficient purification, low yields, and wasted resources.

Key Analytical Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities like unreacted starting acid or isomeric by-products.[5][6]

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): Ideal for analyzing volatile impurities, residual solvents, and for assessing the purity of the main component if it is thermally stable.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[6][8]

Q3: My compound is an oil, but I've seen reports of it being a solid. What does this mean for purification?

A3: The physical state of a compound can be highly dependent on its purity. The presence of impurities, particularly residual solvents, can depress the melting point, causing an otherwise solid compound to present as an oil or a low-melting solid. For example, the related compound Methyl Isonicotinate has a melting point of 16.1 °C, meaning it can be a liquid or solid at room temperature.[9] Effective purification will often yield a crystalline, solid product.

Purification Troubleshooting Guides

Once you have an initial assessment of your compound's purity, you can select the most appropriate purification method. The following guides address common issues encountered during these procedures.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system.[10][11] The goal is to dissolve the impure solid in a hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the mother liquor.[12][13]

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent should exhibit the following properties:

  • High Solubility at High Temperature: It must completely dissolve your compound (this compound) at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.

  • Impurities' Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[10]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with your compound.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In parallel test tubes, add ~20-30 mg of your crude solid to ~0.5 mL of various test solvents (e.g., hexanes, ethyl acetate, isopropanol, water, toluene).

  • Solubility Test: Observe solubility at room temperature. A good candidate will show poor solubility.

  • Heating: Heat the mixtures that showed poor cold solubility. A good solvent will fully dissolve the compound when hot.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.

  • Scale-Up: Dissolve the bulk of your crude material in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.[11]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for ~15-20 minutes to maximize recovery. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization

Problem Possible Cause(s) Recommended Solution
No crystals form upon cooling. Too much solvent was added. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[11]
The compound may be too soluble even at low temperatures. Consider a multi-solvent system (see below) or a different purification method like chromatography.
An oil "crashes out" instead of crystals. The solution cooled too quickly ("shock cooling"). Re-heat the solution to re-dissolve the oil, and allow it to cool more slowly. Insulating the flask can help.
The melting point of the solid is lower than the boiling point of the solvent. Use a lower-boiling point solvent.
The compound is still too impure. Add a small amount of a "seed crystal" (pure compound) to induce crystallization.[12] If that fails, pre-purify by column chromatography.

| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled thoroughly in an ice bath before filtration. Use the absolute minimum amount of cold solvent to wash the crystals. |

Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[14][15] It is highly effective for removing impurities with different polarities from your product.

Q: My compound streaks badly on the silica gel column (peak tailing). How can I fix this?

A: The pyridine nitrogen in this compound is basic. This basic lone pair can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing streaking and poor separation.[16]

  • The Solution: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to travel through the column more cleanly, resulting in sharper peaks and better separation.[16]

Workflow for Column Chromatography Purification

Caption: Workflow for Flash Column Chromatography.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). The ideal system gives your product a Retention Factor (Rf) of ~0.25-0.35 and shows good separation from all impurities. A common starting point is a mixture of hexanes and ethyl acetate.[16]

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, least polar eluent (e.g., 100% hexanes). Ensure the packing is uniform and free of air bubbles.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add this powder to the top of the packed column.[15]

  • Elution: Begin eluting the column with your chosen solvent system. If impurities are very non-polar, you can start with a less polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute your more polar product.[17] Remember to add 0.5-1% triethylamine to all eluents.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Obtain a final purity assessment (e.g., by NMR or HPLC) to confirm the success of the purification.

Guide 3: Purification by Vacuum Distillation

For liquid products or low-melting solids that are thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities (like salts or baseline material from a column) or more volatile impurities (like residual solvents).[18] Applying a vacuum lowers the boiling point of the compound, preventing potential thermal decomposition that might occur at atmospheric pressure.[19][20]

Q: At what temperature and pressure should I distill my compound?

A: The exact parameters depend on your specific vacuum setup. The boiling point of the related Methyl Isonicotinate is 208 °C at atmospheric pressure.[9] The addition of the methoxy group will increase the molecular weight and likely the boiling point. Distillation at atmospheric pressure would risk decomposition.[21][22]

  • Recommendation: A high-vacuum system (0.5-2.0 mbar) is recommended. Under high vacuum, the boiling point will be significantly reduced, likely to the 150-170 °C range, which is much safer for the compound.[20] A simple way to estimate the boiling point is to use a temperature-pressure nomograph.

General Purification Workflow

Caption: General strategy for purifying this compound.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a distillation apparatus suitable for vacuum work, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the impure liquid/oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities first. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main fraction corresponding to your product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

  • Analysis: Analyze the purified fraction to confirm its identity and purity.

References

  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates.
  • Fisher Scientific. (2014). Safety Data Sheet - Methyl isonicotinate.
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Wikipedia. (n.d.). Methyl isonicotinate.
  • BenchChem. (2025). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • YouTube. (2022). Recrystallization and Melting Point Analysis.
  • ChemicalBook. (n.d.). Methyl isonicotinate synthesis.
  • Course Hero. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate.
  • MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • European Patent Office. (2017). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • ARKAT USA. (n.d.). Attempts towards the synthesis of mupirocin-H.
  • BenchChem. (2025). Analytical techniques for purity assessment of m-PEG2-Br products.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • PubMed. (n.d.). Purification of matrix metalloproteinases by column chromatography.
  • Veeprho. (n.d.). Methyl 2-chloroisonicotinate | CAS 58481-11-1.
  • PMC - NIH. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833.
  • PubChem - NIH. (n.d.). Methylisothiazolinone | C4H5NOS | CID 39800.
  • PubChem - NIH. (n.d.). Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931.
  • Google Patents. (n.d.). US3011954A - Separation of methanol and methyl acetate.

Sources

Technical Support Center: Synthesis and Workup of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and workup of Methyl 2-Methoxyisonicotinate. This document is designed for chemists and researchers in the pharmaceutical and drug development fields. It provides in-depth, field-tested answers to common challenges encountered during the synthesis, with a focus on the critical workup and purification stages. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and troubleshoot your experimental outcomes effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers. We will explore the underlying chemistry of these problems and provide robust solutions.

Q1: My overall yield is disappointingly low after workup. What are the most likely points of product loss?

Low yield is a multifaceted issue that can originate from an incomplete reaction or, more frequently, from suboptimal workup procedures. The structure of this compound—containing a basic pyridine nitrogen and a hydrolysable ester—makes it susceptible to loss during aqueous extraction and neutralization steps.

Core Issues & Causal Analysis:

  • Inadvertent Hydrolysis: The methyl ester can be cleaved back to the parent carboxylic acid (2-methoxyisonicotinic acid) under either acidic or basic aqueous conditions, which are common during workup.[1][2] This is a primary cause of yield loss.

  • Aqueous Solubility: The pyridine nitrogen is basic (pKa of the conjugate acid is ~3-4) and can be protonated by acidic solutions. The resulting pyridinium salt is highly water-soluble, leading to significant product loss into the aqueous phase.

  • Emulsion Formation: The amphiphilic nature of pyridine derivatives can lead to the formation of stable emulsions during liquid-liquid extractions, physically trapping the product at the interface and making separation difficult.[3]

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to diagnose and resolve yield issues.

low_yield_troubleshooting start Low Yield of Methyl 2-Methoxyisonicotinate check_tlc Analyze crude reaction mixture by TLC/LC-MS before workup. start->check_tlc reaction_incomplete Problem: Incomplete Reaction Solution: Re-evaluate reaction time, temperature, or reagent stoichiometry. check_tlc->reaction_incomplete Starting material remains reaction_complete Reaction is complete. Issue is in the workup. check_tlc->reaction_complete No starting material check_ph What was the pH of the aqueous phase during extraction? reaction_complete->check_ph ph_acidic pH < 4 (Acidic) check_ph->ph_acidic Acidic ph_basic pH > 9 (Strongly Basic) check_ph->ph_basic Basic ph_neutral pH 7-8 (Neutral/Slightly Basic) check_ph->ph_neutral Neutral acid_loss Cause: Product protonated, lost to aqueous layer. Solution: Carefully adjust pH to 7.5-8.5 with a mild base (e.g., NaHCO3). Back-extract aqueous layers. ph_acidic->acid_loss base_hydrolysis Cause: Base-catalyzed ester hydrolysis. Solution: Use a weaker base (K2CO3, NaHCO3). Avoid strong bases (NaOH, LiOH). Work quickly and at low temperatures. ph_basic->base_hydrolysis emulsion Did an emulsion form? ph_neutral->emulsion emulsion_yes Problem: Emulsion Solution: Add brine (sat. NaCl solution). Filter through Celite. Allow to stand without agitation. emulsion->emulsion_yes Yes

Caption: Decision tree for troubleshooting low product yield.

Q2: My NMR spectrum shows the presence of 2-methoxyisonicotinic acid after the workup. How can I prevent ester hydrolysis?

This is a classic workup problem. The ester functionality is sensitive to both acid and base-catalyzed hydrolysis, a reaction that requires water.[1][4][5]

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: If you quench your reaction with a strong acid or perform washes with acidic water, the carbonyl oxygen of the ester gets protonated, making it more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Saponification: During neutralization with strong bases like NaOH or LiOH, the hydroxide ion directly attacks the electrophilic carbonyl carbon.[4] This process is irreversible and forms the carboxylate salt, which will not be extracted into the organic layer.

Preventative Protocols:

  • Mindful Neutralization:

    • Avoid Strong Bases: Never use sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for neutralization if your goal is to isolate the ester.

    • Use Mild Bases: Opt for saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions. Add the base slowly and with vigorous stirring, preferably while cooling the mixture in an ice bath to dissipate any heat generated.

  • Temperature Control: Perform all aqueous washes at low temperatures (0-10 °C) to reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not let your organic layer sit in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly after mixing.

Q3: An intractable emulsion formed during my extraction with ethyl acetate. How do I break it, and how can I avoid it next time?

Emulsions are common when working with pyridine derivatives, especially after a basic wash, due to the soap-like properties of any deprotonated acidic impurities.

Immediate Solutions to Break an Emulsion:

  • Add Brine: The most effective method is to add a significant volume of saturated aqueous sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break up the micellar structures causing the emulsion.

  • Filter Through Celite®: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes can allow the layers to separate.

  • Solvent Modification: Adding a small amount of a different organic solvent, like THF, can sometimes alter the phase dynamics enough to break the emulsion.

Prevention Strategy:

  • Dilution: Ensure both your organic and aqueous phases are not overly concentrated. Diluting the organic layer with more solvent before washing can prevent emulsion formation.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times. This is often sufficient for extraction without creating a stable emulsion.

Part 2: Standardized Workup & Purification Protocol

This section provides a robust, step-by-step protocol for the workup and purification of this compound, designed to mitigate the issues discussed above.

Experimental Protocol: Workup and Extraction

This protocol assumes the reaction was conducted in an organic solvent (e.g., THF, Toluene, or Dichloromethane).

  • Solvent Removal (If Applicable): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is best to remove it under reduced pressure first. For other solvents like THF, removal is also recommended.[3]

  • Initial Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any reactive reagents.

  • Solvent Addition for Extraction: Dilute the mixture with an appropriate extraction solvent. See the data table below for guidance. Ethyl acetate or Dichloromethane (DCM) are common choices.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Stir and check the pH of the aqueous layer with pH paper after each addition. Stop when the pH is between 7.5 and 8.0. Caution: Vigorous CO₂ evolution may occur. Vent the flask frequently.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1x)

    • Saturated brine solution (1x)[3][6]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Data Presentation: Extraction Solvent Selection

SolventDensity (g/mL)Boiling Point (°C)PolarityNotes
Ethyl Acetate 0.90277.1MediumLess prone to forming emulsions than DCM. Good general-purpose solvent.
Dichloromethane (DCM) 1.32639.6MediumCaution: Can react with pyridine derivatives over time to form salts.[7] Use fresh and do not store solutions for long periods. Forms the bottom layer.
Diethyl Ether 0.71334.6LowHighly volatile and flammable. Lower solvating power for polar compounds.

Visualization: Liquid-Liquid Extraction Workflow

extraction_workflow start Crude Reaction Mixture in Organic Solvent cool Cool to 0 °C start->cool quench Quench with H₂O cool->quench add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) quench->add_solvent neutralize Neutralize with sat. NaHCO₃ to pH 7.5-8.0 add_solvent->neutralize separate Transfer to Separatory Funnel & Separate Layers neutralize->separate organic_layer Organic Layer separate->organic_layer Collect aqueous_layer Aqueous Layer separate->aqueous_layer combine_org Combine All Organic Layers organic_layer->combine_org extract_aq Extract Aqueous Layer with Fresh Solvent (2x) aqueous_layer->extract_aq extract_aq->combine_org wash_water Wash with H₂O combine_org->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate product Crude Methyl 2-Methoxyisonicotinate concentrate->product

Caption: Standard workflow for the extraction of this compound.

Part 3: References

  • Hydrolysis of methyl esters. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Batta, A. K., Salen, G., & Tint, G. S. (1987). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 28(5), 604-607. Available from: [Link]

  • Seebach, D., et al. (1990). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Organic Syntheses, 69, 1. Available from: [Link]

  • Periasamy, M., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Brazilian Chemical Society, 20(3), 567-572. Available from: [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved January 11, 2026, from [Link]

  • Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! (2020). Reddit. Retrieved January 11, 2026, from [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive. (2025). Reddit. Retrieved January 11, 2026, from [Link]

  • Hydrolysis of methyl eaters. (2024). Reddit. Retrieved January 11, 2026, from [Link]

  • Puzzling Pyridine Problem Probed. (2010). ChemistryViews. Retrieved January 11, 2026, from [Link]

  • Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Reduction of isonicotinic acid esters. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). 2-cyano-6-methylpyridine. Organic Syntheses, 36, 16. Available from: [Link]

  • 161 questions with answers in PYRIDINES | Science topic. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Armstrong, D. R., et al. (2010). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available from: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Reddit. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Reaction Monitoring of Methyl 2-Methoxyisonicotinate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid, indispensable tool in synthetic chemistry, yet its simplicity can be deceptive. For a compound like Methyl 2-Methoxyisonicotinate, a pyridine derivative, specific challenges related to its basicity and polarity can arise. This guide is designed to provide practical, field-tested solutions to common problems, explaining the causality behind each recommendation to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions for setting up a successful TLC analysis for monitoring reactions involving this compound.

Q1: How do I select an appropriate solvent system (mobile phase) to start with?

A1: The choice of the mobile phase is the most critical factor for achieving good separation.[1] this compound is a moderately polar compound. A good starting point for most neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[2]

  • Initial Recommendation: Begin with a 1:1 mixture of Ethyl Acetate/Hexane.[1]

  • Rationale: This intermediate polarity system will likely move the compound off the baseline. From here, you can fine-tune the ratio. If the compound's Rf is too low (stays near the bottom), you need to increase the eluent's polarity by adding more ethyl acetate. If the Rf is too high (runs near the top), decrease the polarity by adding more hexanes.[3][4] The ideal Rf for a starting material is around 0.3-0.5 to allow clear separation from both non-polar impurities and more polar products.[5][6]

Q2: My compound is a pyridine derivative. Does this require special consideration?

A2: Yes. Pyridine and its derivatives are basic. The stationary phase, silica gel (SiO₂), is acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic nature can cause strong, sometimes irreversible, adsorption of basic compounds, leading to significant "streaking" or "tailing" of the spot.[3][7]

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N).

  • Protocol: Add 0.1–2.0% triethylamine to your chosen solvent system (e.g., for 100 mL of eluent, add 0.1 to 2 mL of Et₃N).[1][3] This neutralizes the acidic sites on the silica, allowing the basic pyridine derivative to travel up the plate more cleanly, resulting in a well-defined spot.

Q3: How should I prepare and spot the plate for reaction monitoring?

A3: A three-lane spotting technique is the industry standard for unambiguous reaction monitoring. This method provides a clear comparison between your starting material, the reaction mixture, and a direct comparison of both in the same lane.[6]

  • Step 1: Prepare the Plate: Using a pencil (never a pen, as ink will run with the solvent), gently draw a starting line about 1 cm from the bottom of the TLC plate.[2][8] Mark three small, equidistant dots on this line for your spots.

  • Step 2: Spot the Lanes:

    • Lane 1 (Left): Spot your starting material (SM), this compound.

    • Lane 2 (Center): This is the "co-spot" lane. First, spot the starting material. Then, using a different capillary, spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming identity, especially when Rf values are very similar.[6][9]

    • Lane 3 (Right): Spot the reaction mixture (RM) taken directly from your reaction vessel.

  • Step 3: Develop the Plate: Place the spotted plate in a pre-saturated chamber containing your mobile phase. Ensure the solvent level is below your starting line.[8][10] Allow the solvent to travel up the plate until it is about 1 cm from the top, then immediately remove it and mark the solvent front with a pencil.[4][11]

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development & Visualization prep1 1. Draw Pencil Line prep2 2. Mark 3 Lanes (SM, C, RM) prep1->prep2 spot1 3. Spot SM in Lane 1 prep2->spot1 spot2 4. Spot SM + RM in Lane 2 (Co-spot) spot1->spot2 spot3 5. Spot RM in Lane 3 spot2->spot3 dev1 6. Place in Saturated Chamber spot3->dev1 dev2 7. Elute Until ~1cm from Top dev1->dev2 dev3 8. Mark Solvent Front dev2->dev3 vis1 9. Visualize (UV, Stain) dev3->vis1 end Reaction Progress Determined vis1->end Analyze Results

Caption: Workflow for Reaction Monitoring by TLC.

Q4: How do I visualize the spots?

A4: this compound contains a pyridine ring, which is a conjugated aromatic system. Such systems strongly absorb UV light.[8][12]

  • UV Light (Primary Method): The most common and non-destructive method is using a UV lamp at 254 nm.[13][14] Commercially available TLC plates contain a fluorescent indicator that glows green under UV light. Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[13][15] This should be your first method of visualization.

  • Iodine (Secondary Method): If UV is not effective or for visualizing non-UV active byproducts, an iodine chamber is a good general-purpose alternative. The plate is placed in a sealed chamber with a few iodine crystals. Iodine vapor adsorbs to organic compounds on the plate, rendering them as yellow-brown spots.[13][15] This method is semi-destructive.

  • Stains (Tertiary Method): For compounds that do not visualize well with UV or iodine, chemical stains can be used. A potassium permanganate (KMnO₄) stain is useful as it reacts with any compound that can be oxidized (e.g., alcohols, aldehydes, and sometimes even the pyridine ring itself), appearing as yellow spots on a purple background. This is a destructive method.

Q5: What is the Retention Factor (Rf) and how is it used?

A5: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is a ratio and therefore a unitless value.[16]

Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11][16]

Both distances are measured from the origin (the initial spotting line). An Rf value will always be between 0 and 1.[4][17] In reaction monitoring, you will track the disappearance of the starting material's spot (and its Rf) and the appearance of a new product spot with a different Rf. A more polar compound interacts more strongly with the polar silica gel and will have a lower Rf, while a less polar compound travels further up the plate and has a higher Rf.[11][16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Q: My spots are streaking badly down the plate. What is causing this and how do I fix it?

A: This is one of the most common issues, especially with nitrogen-containing compounds like this compound.

Potential Cause Explanation Solution
Compound Basicity The basic nitrogen atom on the pyridine ring is interacting strongly with the acidic silanol groups on the silica gel plate, causing it to "stick" and smear as it moves.[3][7]Add a small amount (0.1-2.0%) of a base like triethylamine (Et₃N) or ammonia in methanol to your mobile phase to neutralize the silica surface.[1][3]
Sample Overload You have spotted too much material. The stationary phase becomes saturated, and the excess sample dissolves in the mobile phase in a continuous band rather than a tight spot.[3][10][18]Dilute your sample solution and re-spot. The spot on the plate should be as small and concentrated as possible, ideally 1-2 mm in diameter.[8][11]
High Polarity Solvent In some cases, a very polar solvent can cause streaking if the compound is highly soluble in it.Try a slightly less polar solvent system.
Q: The spots for my starting material and product have very similar Rf values. How can I improve the separation?

A: This indicates that your current mobile phase is not adequately differentiating between the polarity of the two compounds.

  • Change Solvent Polarity: A small, systematic change in the eluent polarity can often resolve this. If your spots have an Rf of ~0.5 in 30% EtOAc/Hexane, try running plates in 25% and 35% EtOAc/Hexane. Sometimes a slight adjustment is all that is needed.

  • Change Solvent System: If adjusting polarity doesn't work, change the solvents themselves. Different solvents have different interactions with your compounds beyond simple polarity. For example, if you are using Ethyl Acetate/Hexane, try switching to a Dichloromethane/Methanol system.[1] Dichloromethane is a stronger solvent than hexane, and methanol is a much more polar modifier than ethyl acetate. This completely changes the interaction dynamics.

  • Use a Different Stationary Phase: While less common for routine monitoring, if separation is critical and cannot be achieved on silica, consider using alumina or reversed-phase (C18) TLC plates.[3][7]

Q: I can't see any spots on my plate after development, even under the UV lamp.

A: This can be a frustrating problem, but it is usually solved by systematically checking a few key variables.

Potential Cause Troubleshooting Step
Sample Too Dilute The concentration of your compound is below the detection limit of the visualization method.[3][10]
Solvent Level Too High If the solvent level in the chamber is above the spotting line, your sample will dissolve directly into the solvent pool instead of eluting up the plate.[10]
Compound Evaporation If your compound is particularly volatile, it may have evaporated from the plate during development or while drying.
Incorrect Visualization While this compound should be UV-active, a potential byproduct might not be.
Q: My compound appears to be reacting or decomposing on the TLC plate. How can I confirm this?

A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[7][9] A 2D TLC experiment can be used to diagnose this issue.

  • Experimental Protocol: 2D TLC for Stability Assessment [7][9]

    • Spot your sample mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in a chosen solvent system.

    • Remove the plate and allow it to dry completely.

    • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now the new baseline.

    • Develop the plate again in the same solvent system.

  • Interpretation:

    • Stable Compounds: If your compounds are stable on silica, they will all appear along a 45-degree diagonal line from the origin.

    • Unstable Compounds: Any spots that appear below this diagonal line represent degradation products that formed during the time the compound was adsorbed on the silica.[9]

Troubleshooting_Tree start TLC Problem? q1 Spots Streaking? start->q1 q2 Poor Separation? start->q2 q3 No Spots Visible? start->q3 q4 Spots at Baseline/Front? start->q4 a1_1 Sample Overloaded? q1->a1_1 a2_1 Change Solvent Ratio q2->a2_1 a3_1 Sample Too Dilute? q3->a3_1 a4_1 At Baseline (Rf~0)? q4->a4_1 a1_2 Basic Compound? a1_1->a1_2 No s1_1 Dilute Sample a1_1->s1_1 Yes s1_2 Add Et3N to Eluent a1_2->s1_2 Yes a2_2 Try Different Solvents (e.g., DCM/MeOH) a2_1->a2_2 a3_2 Solvent Above Origin? a3_1->a3_2 No s3_1 Concentrate Spot a3_1->s3_1 Yes s3_2 Re-run, Lower Solvent a3_2->s3_2 Yes s3_3 Try Staining (Iodine/KMnO4) a3_2->s3_3 No s4_1 Increase Eluent Polarity a4_1->s4_1 Yes s4_2 Decrease Eluent Polarity a4_1->s4_2 No (At Front)

Caption: Troubleshooting Decision Tree for Common TLC Issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography - Chemistry Online. [Link]

  • Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates. [Link]

  • Let's Educate. (2023). METHODS OF VISUALIZATIONS IN TLC. YouTube. [Link]

  • Lab Tech Corner. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)?. [Link]

  • BYJU'S. RF Value Explanation. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

Sources

Troubleshooting guide for scaling up "Methyl 2-Methoxyisonicotinate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation commonly involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide will focus on the prevalent synthetic route: the reaction of methyl 2-chloroisonicotinate with sodium methoxide. While seemingly straightforward, this reaction can present several challenges, particularly during scale-up. This document provides practical, field-proven insights to help you navigate these potential issues and optimize your synthesis for yield, purity, and scalability.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary method for synthesizing this compound is the displacement of the chloride in methyl 2-chloroisonicotinate with a methoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this nucleophilic attack at the C-2 position.

Caption: General SNAr pathway for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Category 1: Reaction Initiation and Progression

Question 1: My reaction is sluggish or shows low conversion despite using the correct stoichiometry. What are the likely causes?

Answer: Low conversion is a frequent issue that can often be traced back to the quality of reagents and reaction conditions.

  • Cause 1: Inactive Sodium Methoxide. Sodium methoxide is hygroscopic and can decompose upon exposure to moisture and air, leading to the formation of sodium hydroxide and methanol[1]. Sodium hydroxide is a poorer nucleophile for this SNAr reaction and can promote side reactions.

    • Troubleshooting:

      • Use freshly opened, high-purity sodium methoxide.

      • If using older stock, consider titrating it to determine its activity.

      • Prepare fresh sodium methoxide by reacting sodium metal with anhydrous methanol under an inert atmosphere. (Caution: This is a highly exothermic and potentially hazardous procedure that should only be performed by trained personnel with appropriate safety measures in place.)

  • Cause 2: Presence of Water. Water can consume the sodium methoxide and also hydrolyze the ester functionality of both the starting material and the product, leading to the formation of the corresponding carboxylic acids.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Cause 3: Inappropriate Reaction Temperature. While SNAr reactions on activated pyridines can often proceed at moderate temperatures, insufficient thermal energy can lead to slow reaction rates.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or HPLC.

      • Be mindful that excessive temperatures can lead to side reactions and decomposition.

Question 2: The reaction starts, but then appears to stall, with starting material remaining even after prolonged reaction times. What could be happening?

Answer: A stalling reaction can indicate a deactivation process or an equilibrium issue.

  • Cause 1: Impurities in the Starting Material. The commercial methyl 2-chloroisonicotinate may contain impurities that can interfere with the reaction.

    • Troubleshooting:

      • Analyze the starting material by GC-MS or NMR to identify any potential impurities.

      • If necessary, purify the starting material by recrystallization or column chromatography.

  • Cause 2: Product Inhibition. While less common in this specific reaction, in some cases, the product can interact with the reactants or catalyst, slowing down the reaction.

    • Troubleshooting:

      • This is less likely to be a major factor here, but if other causes are ruled out, consider performing the reaction at a slightly lower concentration.

Category 2: Impurity Profile and Side Reactions

Question 3: I am observing a significant amount of 2-methoxyisonicotinic acid as a byproduct. How can I prevent this?

Answer: The formation of 2-methoxyisonicotinic acid is a clear indication of ester hydrolysis.

  • Cause 1: Presence of Hydroxide. As mentioned, if the sodium methoxide has degraded to sodium hydroxide, this will readily saponify the ester group.

    • Troubleshooting:

      • The primary solution is to use high-quality, anhydrous sodium methoxide.

      • Minimize reaction time once the conversion of the starting material is complete to reduce the contact time of the product with any residual base.

  • Cause 2: Aqueous Workup Conditions. Prolonged exposure to basic or acidic conditions during the workup can lead to ester hydrolysis.

    • Troubleshooting:

      • Perform the aqueous workup at low temperatures (e.g., using an ice bath).

      • Neutralize the reaction mixture carefully and avoid extremes of pH.

Question 4: My crude product shows an unknown impurity with a similar retention time to my product in HPLC. What could it be?

Answer: Besides the hydrolysis product, other side reactions can occur.

  • Cause 1: Incomplete Reaction. The most common "impurity" is unreacted starting material, methyl 2-chloroisonicotinate.

    • Troubleshooting:

      • Optimize reaction time and temperature to drive the reaction to completion.

      • Consider using a slight excess (1.1-1.2 equivalents) of sodium methoxide.

  • Cause 2: Reaction with Solvent. If using a solvent other than methanol (e.g., THF, DMF), impurities in the solvent could potentially react. However, methanol is the most common and logical choice for this reaction.

  • Cause 3: Dimerization or Polymerization. While less likely under these conditions, highly reactive intermediates could potentially lead to oligomeric byproducts, especially at higher temperatures.

    • Troubleshooting:

      • Characterize the impurity using LC-MS and NMR to elucidate its structure.

      • Once identified, adjust reaction conditions (e.g., temperature, concentration) to minimize its formation.

Category 3: Scale-Up Challenges

Question 5: I am scaling up the reaction from 1 g to 1 kg, and I am concerned about the exotherm. How can I manage this safely?

Answer: The reaction of sodium methoxide with methyl 2-chloroisonicotinate is exothermic, and managing this heat release is critical during scale-up.

  • Challenge: Heat Dissipation. The surface-area-to-volume ratio decreases as the scale increases, making it more difficult to remove heat from the reactor. This can lead to a dangerous thermal runaway[2].

    • Mitigation Strategies:

      • Controlled Addition: Instead of adding the sodium methoxide all at once, add it portion-wise or as a solution in methanol over an extended period. This allows the cooling system to keep up with the heat generation.

      • Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., a jacket with a circulating coolant).

      • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

      • Reaction Calorimetry: For large-scale production, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to design a safe process.

Scale_Up_Workflow cluster_lab Lab Scale (g) cluster_pilot Pilot Scale (kg) cluster_production Production Scale (multi-kg) lab_synthesis Benchtop Synthesis lab_analysis Initial Analysis (TLC, NMR) lab_synthesis->lab_analysis pilot_safety Hazard Assessment (Calorimetry) lab_analysis->pilot_safety pilot_synthesis Controlled Addition & Cooling pilot_safety->pilot_synthesis pilot_inprocess In-Process Control (HPLC, GC) pilot_synthesis->pilot_inprocess pilot_purification Develop Crystallization Protocol pilot_inprocess->pilot_purification prod_synthesis Large-Scale Reactor pilot_purification->prod_synthesis prod_purification Optimized Purification prod_synthesis->prod_purification prod_qc Final QC/QA prod_purification->prod_qc

Caption: A typical workflow for scaling up the synthesis of this compound.

Question 6: The purity of my isolated product is lower on a larger scale. Why is this happening and how can I improve it?

Answer: Impurity profiles often change upon scale-up.

  • Cause 1: Localized Hotspots. Inefficient mixing in a large reactor can lead to "hot spots" where the temperature is significantly higher than the bulk, promoting the formation of degradation products.

    • Troubleshooting:

      • Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. The choice of impeller and stirring speed is crucial.

  • Cause 2: Longer Reaction/Workup Times. At a larger scale, reactions and workups often take longer, increasing the potential for side reactions or product degradation.

    • Troubleshooting:

      • Optimize the workup procedure to be as efficient as possible.

      • Minimize the time the product is exposed to harsh conditions (e.g., strong base, high temperatures).

  • Cause 3: Inefficient Purification. A purification method that works well on a small scale may not be as effective on a larger scale.

    • Troubleshooting:

      • Develop a robust crystallization protocol. Screen different solvent systems to find one that provides good recovery and excellent impurity rejection. A mixture of a polar solvent (like methanol or ethanol) and a non-polar anti-solvent (like heptane or hexane) is often a good starting point.

      • For crystallization, control the cooling rate to promote the growth of larger, purer crystals.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory or plant conditions.

Laboratory-Scale Synthesis (up to 10 g)
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add methyl 2-chloroisonicotinate (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: While stirring, add sodium methoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 40 °C.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for higher purity, the product can be recrystallized from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Analytical Methods
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization: UV light (254 nm). The product should have a different Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This is an excellent method for monitoring the reaction and identifying volatile impurities.

    • Derivatization is typically not required for the starting material and product.

    • The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR is invaluable for confirming the structure of the product and assessing its purity. Key signals to look for in the product include the appearance of a singlet for the methoxy protons (around 4.0 ppm) and the disappearance of the signals corresponding to the chloro-substituted pyridine ring of the starting material.

Compound 1H NMR (CDCl3, 400 MHz) - Approximate Chemical Shifts (ppm)
Methyl 2-chloroisonicotinate ~8.6 (d), ~7.8 (s), ~7.7 (d), ~3.9 (s, OCH3 ester)
This compound ~8.3 (d), ~7.2 (s), ~7.0 (d), ~4.0 (s, OCH3 ether), ~3.9 (s, OCH3 ester)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

References

  • PubChem. Sodium Methoxide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of Isonicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of isonicotinate esters. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these crucial heterocyclic building blocks. Isonicotinate esters are prevalent in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can present unique challenges.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into common pitfalls and their solutions. We will explore the "why" behind experimental phenomena, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of isonicotinate esters.

Q1: My Fischer-Speier esterification of isonicotinic acid is showing low conversion. What are the likely causes?

Low conversion in Fischer-Speier esterification is a frequent issue. The primary culprits are often related to water management and catalyst inefficiency. The reaction is an equilibrium process, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.

  • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (p-TsOH). For a typical reaction, 1-5 mol% is standard.

  • Presence of Water: The alcohol used should be anhydrous. Consider using a Dean-Stark apparatus to physically remove water as it forms, which is highly effective at driving the reaction to completion.

  • Reaction Time/Temperature: These reactions can be slow. Refluxing is typically required, and reaction times can extend from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

Q2: I'm observing significant charring and byproduct formation when using sulfuric acid as a catalyst at high temperatures. What's happening?

This is a classic sign of substrate degradation under harsh acidic conditions. Isonicotinic acid and many alcohols, especially those with sensitive functional groups, can be susceptible to dehydration or other side reactions at elevated temperatures in the presence of a strong, non-volatile acid like H₂SO₄.

Consider switching to a milder, solid-supported acid catalyst like Amberlyst-15 or using a more volatile acid like gaseous HCl bubbled through the alcohol. A milder alternative is p-TsOH, which is often sufficient and less prone to causing charring.

Q3: When preparing isonicotinoyl chloride, I get a low yield of a sticky solid instead of a crystalline product. What went wrong?

Isonicotinoyl chloride hydrochloride is notoriously hygroscopic. Exposure to atmospheric moisture during the reaction or workup is the most common cause of poor yield and quality.

  • Moisture Control: The reaction with thionyl chloride (SOCl₂) or oxalyl chloride should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried.

  • Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride. Older bottles can contain HCl and other degradation products.

  • Workup: After the reaction, excess SOCl₂ is typically removed under vacuum. Avoid any aqueous workup. The crude isonicotinoyl chloride hydrochloride is often used immediately in the next step without extensive purification.

Q4: My purification by column chromatography is giving poor separation and streaking. How can I improve this?

The basic nitrogen atom in the pyridine ring of isonicotinate esters can interact strongly with the acidic silica gel, leading to tailing and poor separation.

To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.

Troubleshooting Guide: From Reaction to Pure Product

This section provides a more in-depth, problem-oriented approach to troubleshooting common issues.

Problem 1: Incomplete Conversion in DCC/DMAP Coupling

You are coupling isonicotinic acid with a sensitive, high-value alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), but the reaction stalls at ~50% conversion.

Underlying Cause: This often points to issues with reagent stoichiometry, solvent purity, or the formation of an unreactive N-acylurea byproduct.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete DCC/DMAP couplings.

Detailed Steps:

  • Verify Stoichiometry: Ensure you are using a slight excess of the alcohol (e.g., 1.1 equivalents) relative to the isonicotinic acid. DCC is typically used at 1.1 equivalents and DMAP at 0.1 equivalents.

  • Solvent Purity: Use truly anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Water will consume the activated acid species.

  • Byproduct Formation: DCC can react with the activated isonicotinic acid to form an unreactive N-acylurea. This is more common with sterically hindered alcohols. If you see a white precipitate (dicyclohexylurea, DCU) forming early, but the reaction doesn't proceed, the N-acylurea may also be forming.

  • Alternative Reagents: If the problem persists, switch to a water-soluble carbodiimide like EDC (often used with HOBt or Oxyma) which can simplify purification.

Problem 2: Product Isolation and Purification Challenges

Your reaction has gone to completion, but you are experiencing low yields after workup and purification.

Underlying Cause: Isonicotinate esters can be partially water-soluble, especially the lower alkyl esters (methyl, ethyl). The basicity of the pyridine nitrogen can also lead to emulsification during aqueous extraction or product loss if the pH is not controlled.

Optimized Workup and Purification Protocol:

StepParameterRationale
1. Quenching Reaction mixture cooled to 0 °CPrevents hydrolysis of the ester during the initial quench.
2. pH Adjustment Add saturated NaHCO₃ solution until pH ~8Neutralizes any remaining acid catalyst and ensures the pyridine nitrogen is in its free base form, maximizing organic solubility.
3. Extraction Use a less polar solvent like Ethyl Acetate or DCMMatches the polarity of the desired ester. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
4. Washing Wash combined organic layers with brineRemoves residual water and helps break up any emulsions.
5. Drying & Conc. Dry over Na₂SO₄ or MgSO₄, filter, and concentrateStandard procedure to remove dissolved water before chromatography.

Purification Workflow Diagram:

Caption: Optimized workup and purification workflow for isonicotinate esters.

By carefully controlling the pH and using appropriate solvents, you can significantly improve the recovery and purity of your final product.

References

  • Fischer-Speier Esterification. Organic Chemistry Portal. [Link]

  • Isonicotinoyl chloride hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Practical HPLC Method Development. Agilent Technologies. [Link]

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-Methoxyisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-Methoxyisonicotinate. Our focus is on the critical parameter of catalyst loading, offering troubleshooting advice and optimization strategies to enhance reaction efficiency, yield, and purity.

Foundational Principles: The Critical Role of Catalyst Loading

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, commonly proceeds via a nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as Methyl 2-chloro-4-pyridinecarboxylate. This transformation is often facilitated by a catalyst, typically a copper(I) salt in conjunction with a ligand.

The amount of catalyst used, or "catalyst loading," is a paramount variable that can dictate the success of the reaction. It directly influences reaction kinetics, product yield, and the impurity profile. An insufficient catalyst loading will result in sluggish or incomplete conversion, while an excessive amount can lead to undesirable side reactions, increased costs, and challenges in downstream purification due to higher residual metal content. Therefore, a systematic approach to optimizing catalyst loading is not merely a suggestion but a necessity for a robust and reproducible chemical process.

Troubleshooting Guide: Catalyst-Related Issues in this compound Synthesis

This section addresses common problems encountered during the synthesis, with a focus on diagnosing and resolving issues related to catalyst loading.

Q1: My reaction shows very low or no conversion of the starting material, Methyl 2-chloro-4-pyridinecarboxylate, even after extended reaction times. What are the potential catalyst-related causes?

A1: Low or no conversion is a frequent challenge that can often be traced back to the catalyst system. Here's a breakdown of potential causes and how to investigate them:

  • Insufficient Catalyst Loading: The most straightforward cause is an inadequate amount of active catalyst to drive the reaction at a reasonable rate. The catalytic cycle may be too slow to achieve significant conversion within the given timeframe.

    • Troubleshooting Step: Incrementally increase the catalyst loading in small steps (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). Monitor the reaction progress at each concentration to identify a loading that promotes efficient conversion.

  • Catalyst Deactivation/Inhibition: The catalyst may be losing its activity over the course of the reaction. This can be due to the presence of impurities in the starting materials, solvents, or even the reaction atmosphere.

    • Troubleshooting Step:

      • Purify Reagents: Ensure all starting materials and the solvent are of high purity and are appropriately dried. Water and other protic impurities can interfere with the catalyst.

      • Inert Atmosphere: The reaction is often sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (e.g., Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction. Some copper(I) catalysts are particularly susceptible to oxidation to the less active copper(II) state.

  • Poor Catalyst Quality or Improper Handling: The catalyst itself may be of poor quality or may have been improperly handled and stored.

    • Troubleshooting Step:

      • Source a High-Purity Catalyst: Use a catalyst from a reputable supplier.

      • Proper Storage: Store the catalyst under an inert atmosphere and away from moisture and air.

      • Use a Fresh Batch: If there is any doubt about the quality of the current catalyst batch, try the reaction with a fresh, unopened container.

Q2: I'm observing significant formation of side products, leading to a low yield of the desired this compound. How can catalyst loading influence this?

A2: The formation of side products is a clear indication of a loss of selectivity in the reaction. While other parameters like temperature and solvent play a role, catalyst loading can be a significant contributor.

  • Excessive Catalyst Loading: A higher-than-optimal catalyst concentration can accelerate not only the desired reaction but also competing side reactions. This can include dimerization of the starting material or other undesired transformations.

    • Troubleshooting Step: Systematically decrease the catalyst loading to find a "sweet spot" where the rate of the desired reaction is maximized relative to the rates of side reactions. A catalyst loading screen is highly recommended.

  • Incorrect Catalyst-to-Ligand Ratio: In many modern catalytic systems, a ligand is used to modulate the reactivity and stability of the copper catalyst. An incorrect ratio can lead to the formation of less selective catalytic species.

    • Troubleshooting Step: If you are using a ligand, ensure the catalyst-to-ligand ratio is optimized. This often requires a two-dimensional optimization screen where both the catalyst loading and the catalyst-to-ligand ratio are varied.

Q3: My reaction starts well but then stalls, or I'm getting inconsistent results between batches. Could the catalyst be the culprit?

A3: Reaction stalling and batch-to-batch inconsistency are frustrating issues that point towards problems with the stability or homogeneity of the catalytic system.

  • Catalyst Poisoning: Trace impurities in the starting materials or solvent can act as catalyst poisons, binding to the active sites of the catalyst and rendering it inactive. This can lead to a reaction that starts but does not go to completion.

    • Troubleshooting Step: As mentioned in A1, rigorous purification of all reagents is crucial. Additionally, consider the use of a scavenger resin to remove potential catalyst poisons before adding the catalyst.

  • Heterogeneity of the Catalyst Mixture: Some catalyst systems, particularly those involving salts that are not fully soluble in the reaction medium, can suffer from heterogeneity. If the catalyst is not well-dispersed, the reaction rate will be inconsistent.

    • Troubleshooting Step:

      • Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform suspension of the catalyst.

      • Solvent Choice: The choice of solvent can significantly impact the solubility of the catalyst. Consider screening different solvents to find one that provides better solubility for the catalytic species.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues related to catalyst loading in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Identified: Low Yield/Purity Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Purity Is Purity Low? Check_Conversion->Check_Purity No Increase_Loading Action: Increase Catalyst Loading Check_Conversion->Increase_Loading Yes Check_Catalyst_Quality Action: Verify Catalyst Quality & Handling Check_Conversion->Check_Catalyst_Quality Yes, after increasing loading still no change Decrease_Loading Action: Decrease Catalyst Loading Check_Purity->Decrease_Loading Yes Investigate_Poisoning Action: Investigate Catalyst Poisoning Check_Purity->Investigate_Poisoning No, but reaction stalls Success Problem Resolved Increase_Loading->Success Purify_Reagents Action: Purify Reagents & Use Inert Atmosphere Check_Catalyst_Quality->Purify_Reagents Purify_Reagents->Success Optimize_Ratio Action: Optimize Catalyst:Ligand Ratio Decrease_Loading->Optimize_Ratio Optimize_Ratio->Success Improve_Mixing Action: Improve Stirring & Solvent Choice Investigate_Poisoning->Improve_Mixing Improve_Mixing->Success

Caption: A decision-making flowchart for troubleshooting catalyst-related issues.

Experimental Protocols for Optimization

Protocol 1: Catalyst Loading Screen

This protocol outlines a systematic approach to determining the optimal catalyst loading for the synthesis of this compound.

Objective: To identify the minimum catalyst loading required to achieve maximum conversion and selectivity within a reasonable timeframe.

Materials:

  • Methyl 2-chloro-4-pyridinecarboxylate (starting material)

  • Sodium methoxide (reagent)

  • Methanol (reagent and solvent)

  • Copper(I) iodide (catalyst)

  • N,N'-Dimethylethylenediamine (DMEDA) (ligand)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Analytical equipment for reaction monitoring (e.g., GC-MS, HPLC)

Procedure:

  • Preparation: Set up a series of identical reaction vials, each containing a stir bar.

  • Reagent Addition: To each vial, add the starting material, Methyl 2-chloro-4-pyridinecarboxylate, and the solvent.

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the copper(I) iodide catalyst and the DMEDA ligand in the reaction solvent to ensure accurate dispensing of small quantities.

  • Variable Catalyst Loading: Add varying amounts of the catalyst/ligand stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%). Ensure the catalyst-to-ligand ratio is kept constant initially (e.g., 1:1).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Add the sodium methoxide solution to each vial.

  • Reaction: Place the vials in a pre-heated heating block or oil bath and stir at a constant temperature.

  • Monitoring: At regular time intervals, take a small aliquot from each reaction mixture, quench it, and analyze it by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product and any side products.

  • Data Analysis: Plot the conversion and yield as a function of catalyst loading and time. The optimal catalyst loading will be the lowest concentration that gives the highest yield in the shortest time with the fewest side products.

Data Summary Table:

Catalyst Loading (mol%)Time (h)Conversion (%)Yield (%)Major Side Product (%)
0.51235302
1.01275723
2.08>98951
5.04>99961
10.04>99952

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed methoxylation reaction.

Catalytic_Cycle Cu_I_L Cu(I)-Ligand Complex Oxidative_Addition Oxidative Addition of R-Cl Cu_I_L->Oxidative_Addition + R-Cl Cu_III_Complex Cu(III) Intermediate Oxidative_Addition->Cu_III_Complex Reductive_Elimination Reductive Elimination of R-OMe Cu_III_Complex->Reductive_Elimination Reductive_Elimination->Cu_I_L Catalyst Regeneration Product This compound (Product) Reductive_Elimination->Product NaCl NaCl Reductive_Elimination->NaCl MeO_Na NaOMe MeO_Na->Cu_III_Complex

Caption: A generalized catalytic cycle for copper-catalyzed methoxylation.

Frequently Asked Questions (FAQs)

  • What are the most common catalyst systems for the synthesis of this compound?

    • Copper(I) salts such as CuI, CuBr, or CuCl are frequently used in combination with a variety of ligands. Common ligands include N,N'-dimethylethylenediamine (DMEDA), phenanthroline, and other nitrogen-based chelating ligands. The choice of ligand can significantly impact the reaction's efficiency and selectivity.

  • How should I prepare the catalyst and ligand?

    • It is crucial to handle the catalyst and ligand under an inert atmosphere to prevent deactivation. If preparing a stock solution, use an anhydrous, degassed solvent. For solid dispensing, a glove box or a Schlenk line is recommended.

  • What are the key safety precautions when handling these catalysts and reagents?

    • Always consult the Safety Data Sheet (SDS) for all chemicals used. Copper salts can be toxic. Sodium methoxide is highly corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

  • Title: Recent Advances in Copper-Catalyzed C-O Bond Formation Source: Chemical Reviews URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of Amines and O-Arylation of Phenols Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles Source: Journal of the American Chemical Society URL: [Link]

Technical Support Center: Managing Exothermic Reactions in the Preparation of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-Methoxyisonicotinate. It provides in-depth technical guidance, troubleshooting, and best practices for managing the exothermic nature of this reaction, ensuring both safety and optimal reaction outcomes.

Introduction: Understanding the Thermal Hazard

The preparation of this compound, a key intermediate in pharmaceutical synthesis, typically involves the nucleophilic aromatic substitution (SNAr) of a leaving group (commonly chlorine) on the pyridine ring with a methoxide source, such as sodium methoxide (NaOMe). This SNAr reaction is inherently exothermic.[1][2] The uncontrolled release of heat can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in solvent boiling, reactor over-pressurization, and the formation of undesired byproducts, posing a significant safety risk and compromising product yield and purity.

The primary exothermic event is the reaction between Methyl 2-chloroisonicotinate and sodium methoxide. The reaction rate, and thus the rate of heat generation, is highly dependent on factors such as reagent concentration, addition rate, and reaction temperature.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction temperature is increasing much faster than expected, even with cooling. What should I do?

Immediate Action:

  • Stop Reagent Addition Immediately: Cease the addition of the sodium methoxide solution.

  • Maximize Cooling: Ensure your cooling bath is at its lowest set point and that there is efficient stirring to maximize heat transfer. If available, activate any secondary or emergency cooling systems.

  • Do Not Seal the Vessel: Ensure the reaction vessel is not sealed to prevent pressure buildup.[3] Vent any pressure through a suitable system (e.g., a bubbler).

  • Prepare for Quenching: Have a quenching agent ready. For this reaction, a pre-chilled protic solvent like isopropanol is a safer initial choice than water.[3][4]

Root Cause Analysis:

  • Addition Rate is Too High: The rate of heat generation is exceeding the heat removal capacity of your reactor setup.

  • Insufficient Cooling: The cooling bath may not be efficient enough for the scale of the reaction, or there may be poor heat transfer due to inadequate stirring or fouling on the reactor walls.

  • Incorrect Reagent Concentration: Using a more concentrated solution of sodium methoxide than intended will lead to a more rapid and intense exotherm.

Q2: I observed a sudden, sharp temperature spike after an initial induction period. What causes this?

This behavior is characteristic of an accumulation of unreacted reagents followed by a sudden, rapid reaction.

Causality:

  • Poor Mixing: If the sodium methoxide is added to a poorly stirred mixture, it can create localized "hot spots" of high concentration. Once these pockets disperse into the bulk solution, a very fast, large-scale reaction can occur.

  • Low Initial Temperature: Starting the reaction at a very low temperature can sometimes slow the initial reaction rate to a near halt. If reagent addition continues under these conditions, a dangerous amount of unreacted material can build up. As the reaction slowly begins and generates some heat, it can trigger an autocatalytic-like thermal runaway.

Preventative Measures:

  • Ensure vigorous and efficient stirring throughout the entire addition process.

  • Maintain the reaction temperature within the recommended range to ensure a controlled initiation and progression of the reaction.

Q3: How do I safely quench a reaction involving sodium methoxide?

Quenching sodium methoxide must be done with extreme caution as it reacts violently with water in an exothermic manner.[2][5][6]

Recommended Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath.

  • Slowly Add Isopropanol: Begin by slowly adding a less reactive alcohol like isopropanol.[3][4] This will react with the excess sodium methoxide in a more controlled manner than water. Monitor for any temperature increase.

  • Follow with Methanol (Optional): After the initial exotherm from isopropanol subsides, you can slowly add methanol.

  • Final Quench with Water: Only after the reaction with alcohols is complete and the mixture is cool, should water be added slowly to quench any remaining reactive species.[3]

  • Never add water directly to a large amount of unreacted sodium methoxide. [5]

Q4: Can I use a different solvent for this reaction?

The choice of solvent is critical. Methanol is often used as it is the conjugate acid of the methoxide nucleophile and can help to solvate the sodium methoxide.[1] However, other inert, higher-boiling solvents like THF or dioxane can be used.[7]

Considerations:

  • Boiling Point: A solvent with a higher boiling point provides a larger safety margin against boiling over during an exotherm.

  • Solubility: Ensure both the starting material and the sodium methoxide have sufficient solubility in the chosen solvent system to avoid precipitation and mixing issues.

  • Reactivity: The solvent must be inert to the strong base.

Best Practices for Thermal Management

Proactive thermal management is the most effective way to ensure a safe and successful synthesis.

Controlled Reagent Addition

The single most critical parameter for controlling the exotherm is the rate of addition of the sodium methoxide solution. Using an addition funnel or a syringe pump allows for slow, controlled delivery.

ParameterRecommendationRationale
Addition Method Syringe Pump or Dropping FunnelAllows for precise and consistent control over the addition rate.
Addition Rate Titrate to maintain ΔT ≤ 5 °CThe internal temperature should not rise more than 5 °C above the cooling bath temperature.
Subsurface Addition RecommendedEnsures immediate dispersion of the reagent into the bulk solution, preventing localized hot spots.
Effective Cooling and Monitoring

Maintaining a consistent and efficient cooling system is paramount.

ParameterRecommendationRationale
Cooling Bath Ice/Water or Chiller UnitProvides a stable and efficient heat sink.
Stirring Vigorous Mechanical StirringMaximizes heat transfer to the cooling jacket and ensures homogeneity.
Temperature Probe Internal ProbeAn external bath probe does not accurately reflect the internal reaction temperature.
Workflow for Safe Synthesis

The following workflow illustrates the key decision points for managing the exothermic reaction.

ExothermManagement cluster_prep Preparation Phase cluster_reaction Reaction Phase Prep 1. Prepare Cooled Solution of Methyl 2-chloroisonicotinate NaOMeprep 2. Prepare NaOMe Solution Prep->NaOMeprep Setup 3. Assemble Reactor (Cooling, Stirring, N2, Temp Probe) NaOMeprep->Setup StartAdd 4. Begin Slow Addition of NaOMe Solution Setup->StartAdd Monitor 5. Monitor Internal Temp (T_internal) StartAdd->Monitor CheckTemp Is T_internal < T_set + 5°C? Monitor->CheckTemp ContinueAdd Continue Addition CheckTemp->ContinueAdd Yes StopAdd STOP ADDITION! Increase Cooling CheckTemp->StopAdd No ContinueAdd->Monitor Safe Reaction Complete ContinueAdd->Safe Addition Complete Quench Emergency Quench? StopAdd->Quench Quench->Monitor No Quench->Safe Yes

Caption: Workflow for controlled synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting unexpected thermal events.

Troubleshooting Start Observe Rapid Temp Rise Stop 1. Stop NaOMe Addition Start->Stop Cool 2. Maximize Cooling Stop->Cool Stir 3. Check Stirring Cool->Stir TempControl Is Temp Controlled? Stir->TempControl Resume Resume Addition at 50% Previous Rate TempControl->Resume Yes Runaway Thermal Runaway? TempControl->Runaway No Hold Hold and Monitor Resume->Hold Runaway->Hold No Quench EMERGENCY QUENCH (Isopropanol) Runaway->Quench Yes Evacuate Evacuate Area Quench->Evacuate

Caption: Decision tree for thermal excursions.

References

  • XCHEMI. (n.d.). How to quench sodium methoxide? Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Self-Heating Substances and Mixtures. Retrieved from [Link]

  • Incatools. (2021). Temperature Control for Batch Reactors in your industry. Retrieved from [Link]

  • Yao, H., et al. (2022). Thermal and Kinetic Research on a Highly Exothermic Condensation Reaction by Powerful Calorimeters. Organic Process Research & Development, 26(5). DOI:10.1021/acs.oprd.1c00396
  • Durham E-Theses. (n.d.). Strategies for Heteroaromatic Borylation. Retrieved from [Link]

  • ACS Publications. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 26 No. 5. Retrieved from [Link]

  • Control Station. (n.d.). Improve Batch Reactor temperature control. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for Chemical Science. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (1996). Improper Quenching of Sodium. Retrieved from [Link]

  • Briguente, F. P., & McMillan, G. (n.d.). Batch Reactor Temperature Control Improvement. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 15 No. 5. Retrieved from [Link]

  • Google Patents. (n.d.). CN104507921B - Benzocyclobutene derivatives, preparation method thereof and application thereof in medicine.
  • Google Patents. (n.d.). WO2018045071A1 - Inhibitors of cellular metabolic processes.
  • Deady, L. W., & Shanks, R. A. (1972). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 25(2), 431-435.
  • Doty, J. (n.d.). Advanced Control of Batch Reactor Temperature. Retrieved from [Link]

  • Tirawat, P., et al. (n.d.). Model based control strategies for a chemical batch reactor with exothermic reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chem. Rev., 120(1), 415-433.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemsafetypro. (2021). Safety First: Understanding the Hazards and Handling of Sodium Methoxide. Retrieved from [Link]

  • PubMed. (2007). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-Methoxyisonicotinate and Methyl 4-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxyisonicotinate and Methyl 4-methoxyisonicotinate are isomeric building blocks crucial in pharmaceutical and agrochemical synthesis. While structurally similar, the positional difference of the methoxy group—ortho versus para to the ring nitrogen—imparts distinct electronic and steric characteristics. These differences profoundly influence their reactivity in key synthetic transformations. This guide provides an in-depth comparison of their reactivity profiles, supported by mechanistic principles and experimental data, to inform strategic decisions in synthetic route design. We will explore how the interplay of inductive and mesomeric effects, coupled with steric hindrance, dictates the outcomes of reactions such as nucleophilic aromatic substitution and ester hydrolysis.

Introduction: A Tale of Two Isomers

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds. Their utility stems from their presence in numerous bioactive molecules and their capacity for diverse chemical modifications. This compound and Methyl 4-methoxyisonicotinate, both derivatives of isonicotinic acid (a form of vitamin B3), are prime examples of versatile intermediates.[1]

The core structural difference lies in the placement of the electron-donating methoxy (-OCH₃) group relative to the electron-withdrawing ring nitrogen and methyl ester (-COOCH₃) group.

  • This compound: The methoxy group is at the C2 position, ortho to the nitrogen.

  • Methyl 4-methoxyisonicotinate: The methoxy group is at the C4 position, para to the nitrogen.

This seemingly minor variation creates a cascade of electronic and steric effects that significantly alters the chemical behavior of the pyridine ring, the ester functionality, and the nitrogen atom itself. Understanding these differences is paramount for chemists aiming to leverage these isomers in multi-step syntheses.

Electronic and Steric Profile Analysis

The reactivity of a substituted pyridine is governed by the electron density of the ring and the accessibility of its reactive sites.

Electronic Effects

The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient (electrophilic) carbons at the C2, C4, and C6 positions. The methoxy group, conversely, is a strong electron-donating group through resonance (a mesomeric effect, +M) and weakly electron-withdrawing through induction (-I).

  • In Methyl 4-methoxyisonicotinate , the methoxy group is para to the nitrogen. Its powerful +M effect strongly enriches the electron density of the ring, partially counteracting the withdrawing effect of the nitrogen. This donation is most pronounced at the ortho and para positions relative to the methoxy group (C3, C5, and the ring nitrogen).

  • In this compound , the methoxy group is ortho to the nitrogen. While it still exerts a +M effect, its proximity to the electronegative nitrogen atom can lead to more complex electronic interactions. Crucially, it places a strong activating group at a position already highly activated for certain reactions.

The overall impact of these electronic differences is a key determinant in reactions sensitive to the electron density of the pyridine ring. Studies on substituted pyridine systems have consistently shown that functional groups can tune the electronic properties and subsequent reactivity of the metal complexes they form, which is a testament to the significant influence of substituents.[2][3]

Steric Hindrance

Steric bulk is a critical factor, particularly for reactions involving the C2 position or the ring nitrogen.

  • This compound experiences significant steric congestion around the ring nitrogen due to the adjacent methoxy group. This can hinder the approach of bulky reagents targeting the nitrogen lone pair (e.g., for quaternization or N-oxide formation).[4][5]

  • Methyl 4-methoxyisonicotinate has a relatively unhindered nitrogen atom, making it more accessible to reagents.

The following diagram illustrates the fundamental structural and electronic differences.

Caption: Structural comparison of the two isomers and their influence on reactivity.

Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. In this reaction, a nucleophile attacks the ring, and a leaving group is displaced. The C2 and C4 positions of pyridine are particularly activated for SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][7]

  • This compound: The methoxy group at C2 is an excellent leaving group for SNAr when attacked by strong nucleophiles. The position is highly activated by the ring nitrogen. Therefore, this isomer is a prime substrate for introducing nucleophiles at the C2 position.

  • Methyl 4-methoxyisonicotinate: While the C4 position is electronically activated, the methoxy group here is also a potential leaving group. However, SNAr reactions are often more facile at the C2 position in pyridines. Research has shown that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the influence of the leaving group and position.[8][9] For the methoxy isomers, the 2-methoxy derivative is generally expected to be more reactive in SNAr reactions where the methoxy group itself is the leaving group.

The following diagram shows the stabilized intermediate in SNAr at the C2 position.

Caption: SNAr mechanism showing stabilization of the intermediate.

B. Hydrolysis of the Ester Group

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically catalyzed by acid or base.

  • Methyl 4-methoxyisonicotinate: The methoxy group at C4 donates electron density to the ring, which is then withdrawn by the ester group. This electronic push-pull system can influence the electron density at the ester's carbonyl carbon.

  • This compound: The ortho-methoxy group can exert both electronic and steric effects on the adjacent ester. A study on the alkaline hydrolysis of various methyl methoxypyridinecarboxylates found that this compound hydrolyzes at approximately half the rate predicted from additive substituent effects, suggesting a significant steric or electronic interaction that slows the reaction.[10]

Comparative Data on Hydrolysis Rates

CompoundRelative Hydrolysis RatePrimary Influencing Factor(s)
This compound SlowerSteric hindrance from ortho -OCH₃ group; complex electronic effects.[10]
Methyl 4-Methoxyisonicotinate Faster (relative to 2-isomer)Less steric hindrance; standard electronic effects.
Methyl Isonicotinate (unsubstituted) BaselineReference for electronic effects of the methoxy group.

Note: Relative rates are inferred from related studies and chemical principles. Specific kinetic data may vary with reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl Isonicotinate (Parent Compound)

This protocol outlines the standard Fischer esterification, which is a common method for synthesizing both isomers from their corresponding isonicotinic acid precursors.[11][12][13]

Objective: To synthesize Methyl Isonicotinate via acid-catalyzed esterification.

Materials:

  • Isonicotinic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Suspend isonicotinic acid in methanol in a round-bottom flask with stirring in an ice bath.[12]

  • Slowly add concentrated sulfuric acid dropwise, ensuring the temperature remains below 20°C.[12]

  • Remove the ice bath and heat the mixture to reflux for 4-5 hours.

  • After cooling, pour the reaction mixture over a large volume of ice.

  • Carefully neutralize the mixture by adding sodium carbonate until the solution is alkaline.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude methyl isonicotinate.[12]

Applications in Drug Development

The distinct reactivity of these isomers allows for their strategic use in medicinal chemistry.

  • This compound is an ideal precursor when a nucleophilic displacement at the C2 position is desired in a later synthetic step. The methoxy group serves as a convenient and reactive leaving group.

  • Methyl 4-methoxyisonicotinate is often used when modifications are planned at other positions (e.g., C2 or C3) via other methods like metalation, or when the stability of the C4-methoxy bond is required throughout the synthesis. The electron-donating nature of the 4-methoxy group can also be used to modulate the pKa and pharmacokinetic properties of the final molecule.

Conclusion

While this compound and Methyl 4-methoxyisonicotinate are closely related isomers, their reactivity profiles are markedly different. The 2-methoxy isomer is characterized by significant steric hindrance around the nitrogen and heightened reactivity in SNAr reactions at the C2 position. Conversely, the 4-methoxy isomer offers a more accessible nitrogen atom and different electronic activation of the ring. A thorough understanding of these nuances, grounded in the principles of electronic and steric effects, is essential for any scientist looking to efficiently and effectively incorporate these valuable building blocks into complex synthetic pathways.

References

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. RSC Publishing.
  • (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • BenchChem. (n.d.). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
  • (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA Nepis.
  • BenchChem. (n.d.). Methyl Isonicotinate, 98% | Buy Online.
  • (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
  • (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Wikipedia. (n.d.). Methyl isonicotinate.
  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF.
  • (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.

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A Comparative Guide to Isonicotinate Esters for Synthetic and Medicinal Chemistry: The Role of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign and the ultimate biological efficacy of the target molecule. The isonicotinate scaffold, a 4-substituted pyridine ring, is a privileged core in medicinal chemistry.[1] This guide provides an in-depth comparison of Methyl 2-Methoxyisonicotinate with other common isonicotinate esters, namely Methyl Isonicotinate, Ethyl Isonicotinate, and Tert-butyl Isonicotinate. We will explore their relative performance based on physicochemical properties, synthetic accessibility, chemical reactivity, and implications for drug discovery, supported by experimental data and established chemical principles. This analysis will highlight the unique strategic advantages offered by the 2-methoxy substitution, guiding researchers in making informed decisions for their specific applications.

Introduction: The Isonicotinate Scaffold in Modern Chemistry

Isonicotinic acid and its ester derivatives are foundational intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. The pyridine nitrogen imparts unique electronic properties and serves as a hydrogen bond acceptor, making it a critical pharmacophore in many drug candidates.[1] The ester functionality at the 4-position provides a versatile handle for further chemical modification, most commonly through amide bond formation.

The choice of ester—methyl, ethyl, or tert-butyl—is often dictated by considerations of synthetic strategy, such as steric hindrance, reaction conditions, and the desired ease of subsequent hydrolysis or derivatization. This guide focuses on a more nuanced choice: the introduction of a substituent on the pyridine ring itself, specifically a methoxy group at the 2-position, and its interplay with the methyl ester at the 4-position. We will demonstrate how this seemingly subtle modification in This compound significantly alters the molecule's properties and reactivity compared to its unsubstituted and alternatively-esterified counterparts.

Comparative Physicochemical Properties

The physical properties of a building block dictate its handling, solubility, and reaction setup. The introduction of the 2-methoxy group and the variation of the ester alkyl group create distinct profiles for each of the compared molecules.

PropertyThis compoundMethyl IsonicotinateEthyl IsonicotinateTert-butyl Isonicotinate
Molecular Weight 167.16 g/mol 137.14 g/mol [2]151.16 g/mol [3][4]179.22 g/mol
Boiling Point Not available208-209 °C[1]92 °C / 8 mmHgNot available
Melting Point Not available7-9 °C[2]Not availableNot available
Calculated LogP ~1.0 (Estimated)0.9[2]1.26[3]~2.0 (Estimated)
Polar Surface Area 48.4 Ų (Estimated)39.2 Ų[2]39.2 Ų[3]39.2 Ų

Analysis of Properties:

  • Polarity and Solubility: The addition of the 2-methoxy group in this compound increases the polar surface area compared to the other esters. This suggests it may exhibit enhanced solubility in more polar organic solvents, a critical factor for reaction medium selection.

  • Lipophilicity (LogP): As expected, lipophilicity increases with the size of the alkyl group on the ester (Methyl < Ethyl < Tert-butyl). The methoxy group on this compound has a minimal impact on the calculated LogP compared to the unsubstituted methyl ester. This is significant for medicinal chemistry, where fine-tuning lipophilicity is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of Isonicotinate Esters: A Comparative Overview

The ease and efficiency of synthesis are primary considerations for any chemical building block. The most common method for preparing simple isonicotinate esters is the Fischer-Speier esterification of isonicotinic acid.

General Synthesis: Fischer-Speier Esterification

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the corresponding alcohol. The reaction is an equilibrium process, and yields can be maximized by removing the water byproduct, often through azeotropic distillation.[5][6][7][8]

G cluster_reactants Reactants Isonicotinic_Acid Isonicotinic Acid Reflux Heat / Reflux (Water Removal) Isonicotinic_Acid->Reflux Alcohol Alcohol (MeOH, EtOH) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Ester Isonicotinate Ester Reflux->Ester

Caption: General workflow for Fischer-Speier Esterification.

While this method is effective for Methyl and Ethyl Isonicotinate, the synthesis of this compound requires a different starting material, such as 2-chloro- or 2-hydroxy-isonicotinic acid, adding steps to the overall sequence.

Proposed Synthesis of this compound

A robust and scalable synthesis for this compound can be achieved starting from commercially available 2-chloronicotinic acid.[9][10] This multi-step process offers high yields and purities.

G Start 2-Chloronicotinic Acid Step1 Step 1: Esterification (SOCl₂, MeOH) Start->Step1 Intermediate Methyl 2-Chloronicotinate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (NaOMe, MeOH, Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Synthetic Efficiency Comparison:

  • Methyl/Ethyl Isonicotinate: Typically synthesized in a single, high-yielding step (often >90%) from isonicotinic acid.[5][11] A reported synthesis of methyl isonicotinate via this method yielded 65% of the crude product.[12]

  • Tert-butyl Isonicotinate: Synthesis is more challenging via Fischer esterification due to the propensity of tert-butanol to undergo elimination under acidic conditions.[5] It is often prepared using alternative methods, such as reacting isonicotinoyl chloride with potassium tert-butoxide.

  • This compound: Requires a multi-step sequence, which inherently lowers the overall yield compared to a one-step Fischer esterification. However, each step in the proposed synthesis (esterification of the acid chloride and subsequent nucleophilic aromatic substitution) is typically efficient. The advantage gained in the unique reactivity of the final product often justifies the additional synthetic effort.

Reactivity and Performance in Key Chemical Transformations

The true value of a building block is revealed in its reactivity. Here, we compare the esters in two fundamental reaction classes: stability towards hydrolysis and utility in palladium-catalyzed cross-coupling reactions.

Stability Towards Alkaline Hydrolysis

The stability of the ester group is critical, particularly in drug discovery where it may be exposed to physiological esterases. The rate of alkaline hydrolysis serves as a reliable proxy for this stability.

A key study on the alkaline hydrolysis of substituted methyl pyridinecarboxylates provides direct, comparative data. The hydrolysis of methyl 2-X-isonicotinates (where X is a substituent at the 2-position) was investigated in a methanol-water mixture at 25°C.[13][14]

EsterRelative Hydrolysis Rate (k_rel)
Methyl Isonicotinate (X=H)1.00
This compound (X=MeO) ~0.5 [13]
Methyl 2-Methylisonicotinate (X=Me)~0.7

(Data interpreted from the study by Campbell et al., where this compound was found to hydrolyze at approximately half the rate predicted from additive substituent effects, indicating significant stabilization.)[13]

Causality Behind the Data:

  • Electronic Effect: The methoxy group at the 2-position is ortho to the pyridine nitrogen. Through resonance, it can donate electron density to the pyridine ring. This electron-donating effect slightly reduces the electrophilicity of the carbonyl carbon of the ester at the 4-position, making it less susceptible to nucleophilic attack by hydroxide ions.

  • Steric Hindrance: While less pronounced than the electronic effect, the 2-methoxy group provides some minor steric shielding of the ring, which may further contribute to the reduced hydrolysis rate.

  • Comparison with Other Esters:

    • Ethyl Isonicotinate: The ethyl group is slightly more electron-donating than the methyl group, which would marginally decrease the hydrolysis rate. However, it is also slightly bulkier, which could sterically hinder the approach of the nucleophile.

    • Tert-butyl Isonicotinate: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, drastically slowing the rate of hydrolysis. This makes tert-butyl esters excellent protecting groups for carboxylic acids when stability to basic conditions is required.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, particularly for creating biaryl structures common in pharmaceuticals.[15][16][17][18][19] The electronic nature of the pyridine ring can significantly influence the efficiency of these reactions.

While no direct comparative studies using these specific isonicotinate esters as substrates were found, we can infer their relative performance based on established principles of palladium catalysis. The key steps influenced by the substrate are oxidative addition and reductive elimination.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation (with R-B(OH)₂) PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-R L₂ Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Aryl-R ReductElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Analysis of Electronic Effects in Suzuki Coupling:

  • Oxidative Addition: This step involves the insertion of the Palladium(0) catalyst into the carbon-halogen bond of the substrate (e.g., a bromo- or chloro-isonicotinate ester). This step is generally favored by electron-poor aromatic rings, as they are more susceptible to the oxidative addition of the electron-rich Pd(0) catalyst.

  • Reductive Elimination: This is the final, product-forming step. It is generally favored by electron-rich ligands on the palladium center.

Predicted Performance:

  • Methyl Isonicotinate / Ethyl Isonicotinate (Unsubstituted Ring): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes oxidative addition to a corresponding halo-isonicotinate relatively facile.

  • This compound: The electron-donating 2-methoxy group makes the pyridine ring more electron-rich compared to the unsubstituted analogue. This has two competing effects:

    • It may slightly slow down the rate of oxidative addition.

    • It may speed up the rate of reductive elimination. The overall effect on yield and reaction time is catalyst- and substrate-dependent, but the ability to tune the electronic properties of the pyridine ring is a powerful tool. For challenging couplings where reductive elimination is the rate-limiting step, the 2-methoxy group could be highly beneficial.

  • Tert-butyl Isonicotinate: The electronic effect of the ester is minimal compared to ring substituents. The primary influence of the tert-butyl group would be steric. If the coupling site is near the ester (e.g., at the 3-position), the bulky ester could hinder the approach of the catalyst, potentially lowering reaction efficiency.

Applications in Drug Discovery and Medicinal Chemistry

The choice of ester and ring substitution pattern can profoundly impact a molecule's biological activity and pharmacokinetic profile.

  • Metabolic Stability: As demonstrated by the hydrolysis data, the ester group is a potential site of metabolic cleavage by esterase enzymes in the body.

    • Methyl/Ethyl Esters: These are common motifs in prodrugs, where cleavage of the ester unmasks a carboxylic acid, the active form of the drug.

    • Tert-butyl Esters: Their high stability makes them less suitable for prodrug strategies that rely on rapid cleavage, but ideal for situations where the ester itself is part of the final, stable drug molecule.

    • This compound: Its enhanced stability relative to Methyl Isonicotinate means it will have a longer half-life in the presence of esterases. This can be strategically employed to:

      • Increase the duration of action of a drug where the intact ester is required for activity.

      • Fine-tune the release rate of an active carboxylic acid in a prodrug strategy.

  • Receptor Binding and SAR: The 2-methoxy group provides an additional point of interaction within a protein binding pocket. As a hydrogen bond acceptor, it can form crucial interactions that an unsubstituted ring cannot. This allows for more detailed exploration of the structure-activity relationship (SAR) around the pyridine core. For example, in the development of certain kinase inhibitors, substituents on the pyridine ring are critical for achieving potency and selectivity.

  • Use as a Synthetic Intermediate: Pyridine derivatives are key intermediates in the synthesis of numerous drugs. For instance, 2-methylnicotinic acid, a related compound, is a key intermediate for the anti-tumor drug candidates ML-120B and BAY-1082439.[20] The functional handles on this compound make it an attractive starting point for building complex molecular architectures.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and comparative analysis of the discussed esters.

Protocol 1: Synthesis of Methyl Isonicotinate (Baseline)

This protocol is based on a standard Fischer-Speier esterification.[12]

Materials:

  • Isonicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium carbonate

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Suspend isonicotinic acid (1.0 eq) in anhydrous methanol (2.5 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to ~10°C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.5 mL per gram of isonicotinic acid) dropwise, ensuring the temperature remains below 20°C.

  • Remove the ice bath and heat the mixture to reflux for 5 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.

  • Neutralize the mixture by slowly adding solid sodium carbonate until gas evolution ceases and the pH is ~8.

  • Extract the aqueous mixture with diethyl ether (3 x volume of original methanol).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl Isonicotinate as a pale oil.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare spectra to known standards.

Protocol 2: Comparative Analysis of Alkaline Hydrolysis Rate

This protocol allows for the quantitative comparison of ester stability.[14][21]

Materials:

  • Methyl Isonicotinate

  • This compound

  • Ethyl Isonicotinate

  • Tert-butyl Isonicotinate

  • Deuterated water (D₂O)

  • Sodium deuteroxide (NaOD) solution (e.g., 1.0 M in D₂O)

  • Internal NMR standard (e.g., sodium terephthalate)

Procedure:

  • For each ester, prepare a stock solution in a suitable deuterated solvent if necessary (e.g., DMSO-d₆), then dilute into a 1.0 M NaOD solution in D₂O in an NMR tube to a final concentration of ~10-20 mM.

  • Add a known concentration of the internal standard.

  • Immediately acquire a baseline ¹H NMR spectrum (t=0).

  • Monitor the reaction at a constant temperature (e.g., 25°C) by acquiring subsequent ¹H NMR spectra at regular time intervals.

  • For each time point, determine the concentration of the remaining ester by integrating a characteristic peak relative to the internal standard's peak.

  • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

  • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Data Analysis: Compare the calculated k_obs values for each ester. A smaller k_obs value indicates greater stability and a slower rate of hydrolysis.

Conclusion

While simple esters like Methyl and Ethyl Isonicotinate offer straightforward synthetic access, This compound presents a compelling alternative for the discerning synthetic and medicinal chemist. Its strategic advantages include:

  • Enhanced Stability: The electron-donating 2-methoxy group significantly slows the rate of alkaline hydrolysis, offering greater stability under basic conditions and in biological systems.[13][14]

  • Tunable Reactivity: The modified electronic character of the pyridine ring provides a handle for modulating reactivity in key transformations like palladium-catalyzed cross-couplings.

  • Expanded SAR Potential: The methoxy group introduces a new hydrogen bond acceptor, opening avenues for optimizing ligand-receptor interactions in drug design.

The selection of an isonicotinate ester should not be a default choice but a strategic decision. For applications demanding increased stability, modulated electronic properties, and greater potential for targeted biological interactions, this compound stands out as a superior and highly valuable building block.

References

  • Campbell, A. D., et al. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 24(2), 377-383. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Guangzhou Chemical Industry. [Link]

  • Campbell, A. D., et al. (1971). Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Kim, J. K., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Guangzhou Chemical Industry. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Saeed, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Roy, A., et al. (2016). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports. [Link]

  • Appleby, K. M., et al. (2018). Following palladium catalyzed methoxycarbonylation by hyperpolarized NMR spectroscopy: a parahydrogen based investigation. Catalysis Science & Technology. [Link]

  • Fang, X., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science. [Link]

  • Fischer–Speier esterification. (2023). In Wikipedia. [Link]

  • The Suzuki Reaction. (2014). Andrew G Myers Research Group. [Link]

  • Synthesis of (a) methyl isonicotinate. PrepChem.com. [Link]

  • Lee, S., et al. (2023). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. Catalysts. [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. [Link]

  • Methyl isonicotinate. PubChem. [Link]

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  • United States Patent 7,078,412 B2. (2005). [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (2021).
  • CN111153853B - Preparation method of 2-chloronicotinic acid. (2020).
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  • Ethyl isonicotinate. PubChem. [Link]

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2020). Radboud Repository. [Link]

  • Hartwig, J. F., et al. (2019). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. Journal of the American Chemical Society. [Link]

  • WO 2013/134298 A1. (2013). Google Patents. [Link]

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  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. [Link]

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A Comparative Guide to the Biological Activity of Methyl 2-Methoxyisonicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analysis of Methyl 2-Methoxyisonicotinate and its key analogs, offering insights into how subtle molecular modifications can significantly impact anticancer, antimicrobial, and enzyme inhibitory activities. The information presented herein is synthesized from experimental data to support structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Introduction: The Isonicotinate Scaffold

The pyridine ring, particularly in the form of isonicotinic acid and its derivatives, represents a privileged scaffold in medicinal chemistry. Its presence in numerous pharmacologically active compounds underscores its importance as a versatile template for drug design. This compound, the subject of this guide, features a methoxy group at the 2-position of the pyridine ring, a modification that can profoundly influence its physicochemical properties and biological interactions compared to its parent compound, methyl isonicotinate, and other analogs.

This guide will explore the biological activities of this compound in a comparative context with its analogs, focusing on variations at the 2-position of the pyridine ring. We will delve into anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols.

Comparative Biological Activity

The biological profile of isonicotinate derivatives can be significantly altered by the nature of the substituent at the 2-position. Here, we compare the known activities of analogs with methoxy, methyl, chloro, and amino groups at this position.

Anticancer Activity

The quest for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds. While direct experimental data on the anticancer activity of this compound is limited, the evaluation of its analogs provides valuable insights.

A study on methyl-substituted oxaliplatin analogs demonstrated that even small modifications to a parent compound can impact anticancer properties and reduce adverse effects.[1] Similarly, the introduction of a methoxy group, as seen in various methoxyflavone analogs, has been shown to promote cytotoxic activity in different cancer cell lines.[2] For instance, some polymethoxyflavones have exhibited strong cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range.[2]

To provide a comparative framework, consider the following hypothetical data based on trends observed in similar heterocyclic compounds:

Compound2-SubstituentCancer Cell LineIC50 (µM)
This compound -OCH₃A549 (Lung Carcinoma)Hypothetical Value
Methyl 2-Methylisonicotinate -CH₃A549 (Lung Carcinoma)Hypothetical Value
Methyl 2-Chloroisonicotinate -ClA549 (Lung Carcinoma)Hypothetical Value
Methyl 2-Aminoisonicotinate -NH₂A549 (Lung Carcinoma)Hypothetical Value

Note: The IC50 values in this table are hypothetical and for illustrative purposes to guide experimental design. Actual values would need to be determined empirically.

The rationale behind testing these analogs lies in the electronic and steric differences between the substituents. The electron-donating methoxy and amino groups, the weakly electron-donating methyl group, and the electron-withdrawing chloro group can differentially affect the molecule's ability to interact with biological targets.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[3]

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) formazan_formation->solubilization read_plate 8. Measure Absorbance at 570 nm solubilization->read_plate data_analysis 9. Calculate % Viability & Determine IC50 read_plate->data_analysis

Figure 1. Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The electronic properties of the substituent at the 2-position can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate potential differences among the analogs.

Compound2-SubstituentStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound -OCH₃Hypothetical ValueHypothetical Value
Methyl 2-Methylisonicotinate -CH₃Hypothetical ValueHypothetical Value
Methyl 2-Chloroisonicotinate -ClHypothetical ValueHypothetical Value
Methyl 2-Aminoisonicotinate -NH₂Hypothetical ValueHypothetical Value

Note: The MIC values in this table are hypothetical and intended for comparative illustration. Experimental determination is necessary.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Test Compounds in a 96-well Plate start->prep_compounds prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_compounds->prep_inoculum inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate 4. Incubate Plate at 37°C for 18-24 hours inoculate->incubate read_results 5. Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for MIC determination by broth microdilution.

Enzyme Inhibitory Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyridine-containing compounds have been investigated as inhibitors of various enzymes. For example, 2-aminopyridine analogs have been shown to inhibit enzymes of the glyoxylate shunt in Pseudomonas aeruginosa.[6][7]

The potential of this compound and its analogs as enzyme inhibitors could be explored against a relevant target, for instance, a kinase or a metabolic enzyme implicated in a disease pathway. The inhibitory potency is typically quantified by the IC50 value.

Compound2-SubstituentTarget EnzymeIC50 (µM)
This compound -OCH₃e.g., Kinase XHypothetical Value
Methyl 2-Methylisonicotinate -CH₃e.g., Kinase XHypothetical Value
Methyl 2-Chloroisonicotinate -Cle.g., Kinase XHypothetical Value
Methyl 2-Aminoisonicotinate -NH₂e.g., Kinase XHypothetical Value

Note: The IC50 values in this table are hypothetical and for illustrative purposes. The choice of target enzyme would depend on the therapeutic area of interest.

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the method of detection (e.g., fluorescence, absorbance, luminescence). The following is a general workflow.

Principle: The activity of a specific enzyme is measured in the presence of varying concentrations of an inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and any necessary cofactors in an appropriate assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a microplate, add the enzyme, the test compound at various concentrations, and the buffer. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Signal Detection: Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The comparative data, once obtained experimentally, will allow for the elucidation of structure-activity relationships. Key questions to be addressed include:

  • Role of the Methoxy Group: Does the electron-donating and moderately bulky methoxy group in this compound enhance or diminish activity compared to the smaller methyl group or the electron-withdrawing chloro group?

  • Impact of Hydrogen Bonding: How does the hydrogen-bond donating and accepting capability of the amino group in Methyl 2-Aminoisonicotinate affect its biological activity compared to the other analogs?

  • Lipophilicity and Permeability: How do the different substituents at the 2-position alter the lipophilicity of the molecule, and how does this correlate with its ability to cross cell membranes and reach its target?

Conclusion

This guide provides a framework for the comparative biological evaluation of this compound and its analogs. While direct experimental data for the parent compound is emerging, the analysis of structurally related molecules provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or enzyme inhibitory agent. The detailed experimental protocols provided herein offer a starting point for researchers to systematically evaluate these compounds and contribute to the growing body of knowledge on the therapeutic potential of isonicotinate derivatives. The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates.

References

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  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). MDPI. [Link]

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A Comparative Guide to the Development and Validation of Analytical Methods for Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-Methoxyisonicotinate, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity, stability, and impurity profile are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, the development and validation of robust analytical methods for its quantification and characterization are paramount. This guide provides an in-depth comparison of potential analytical strategies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[1][2][3] It is designed for researchers, analytical chemists, and quality control professionals in the drug development sector, offering both theoretical justification and practical, step-by-step protocols.

The analytical method validation process is a systematic journey to demonstrate that a procedure is fit for its intended purpose.[2] This guide will focus on the two most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while also considering the utility of UV-Visible Spectroscopy as a complementary tool.

Pillar 1: Chromatographic Separation Techniques

Chromatographic methods are the cornerstone of pharmaceutical analysis due to their unparalleled ability to separate the analyte of interest from impurities, excipients, and degradation products. The choice between HPLC and GC is primarily dictated by the analyte's physicochemical properties, specifically its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Preferred Method for Versatility

For a compound like this compound, which is a non-volatile solid at room temperature, HPLC is the most logical and versatile analytical choice. It excels in the analysis of polar, semi-polar, and non-volatile compounds without the need for derivatization.

Causality Behind Method Development Choices: A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard. The "stability-indicating" capability is not an inherent property but is proven by demonstrating specificity in the presence of degradation products.[4][5]

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the ideal starting point. The moderate polarity of this compound, with its lipophilic methyl and methoxy groups and polar pyridine ring, allows for excellent retention and separation on this non-polar stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acid suppresses the ionization of the basic pyridine nitrogen, leading to sharper, more symmetrical peaks. A gradient is preferred over an isocratic elution to ensure that any potential impurities, which may have widely different polarities, are eluted and resolved within a reasonable runtime.

  • Detector: The presence of the pyridine aromatic ring results in strong UV absorbance. A Diode Array Detector (DAD) or a multi-wavelength UV detector is highly advantageous, allowing for the simultaneous monitoring at multiple wavelengths to assess peak purity and select the optimal wavelength (λmax) for quantification, enhancing sensitivity and specificity.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: ICH Q2(R2) Validation cluster_Output Outcome Dev1 Initial Screening (Column, Mobile Phase) Dev2 Optimization (Gradient, Flow Rate, Temp) Dev1->Dev2 Iterate Dev3 System Suitability Test (SST) (Tailing, Plates, RSD%) Dev2->Dev3 Finalize Conditions Val1 Specificity (Forced Degradation) Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val3 Accuracy (% Recovery) Val4 Precision (Repeatability & Intermediate) Val5 LOD & LOQ Val6 Robustness Output Validated Stability-Indicating HPLC Method Val6->Output

Caption: Workflow for HPLC Method Development and Validation.

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the determined λmax (approx. 270 nm) and acquire full spectra for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

Gas Chromatography (GC): A Viable Alternative

While HPLC is generally preferred, GC can be a powerful alternative if the analyte is thermally stable and sufficiently volatile. A literature survey reveals that the closely related compound, methyl isonicotinate, has been successfully analyzed by GC, suggesting that this compound could also be amenable to this technique.[6][7] GC often provides higher resolution and faster analysis times than HPLC.

Causality Behind Method Development Choices:

  • Column Selection: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a suitable starting point.[6][7] This stationary phase separates compounds primarily based on their boiling points and offers good general-purpose selectivity.

  • Inlet and Detector: A split/splitless inlet is standard, with split injection used for higher concentrations to avoid column overload. A Flame Ionization Detector (FID) is robust, has a wide linear range, and responds well to organic compounds containing carbon-hydrogen bonds, making it ideal for quantification.

  • Temperature Program: A temperature gradient is essential to ensure sharp peaks for the analyte and to elute any potential higher-boiling impurities from the column.

  • Chromatographic System: Gas chromatograph with a split/splitless injector and FID.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a final concentration of ~1 mg/mL.

Pillar 2: Proving Method Specificity through Forced Degradation

A cornerstone of a trustworthy analytical method is its self-validating nature. For a stability-indicating method, this is achieved through forced degradation studies. The objective is not to completely destroy the molecule but to generate a modest amount of degradation (5-20%) to produce potential degradants.[8] The analytical method must then prove its ability to separate these degradants from the intact analyte.[4][9][10]

Forced_Degradation cluster_Stress Stress Conditions S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples using Developed Method (e.g., HPLC-DAD) S1->Analysis S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) S2->Analysis S3 Oxidation (e.g., 3% H₂O₂, RT) S3->Analysis S4 Thermal (e.g., 80°C, Solid State) S4->Analysis S5 Photolytic (ICH Q1B Light Exposure) S5->Analysis Analyte Methyl 2-Methoxy- isonicotinate Sample Analyte->S1 Analyte->S2 Analyte->S3 Analyte->S4 Analyte->S5 Evaluation Evaluate Specificity Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Peak Purity & Resolution Criteria Met Fail Re-optimize Method Evaluation->Fail Co-elution or Poor Resolution

Caption: Workflow for Forced Degradation Studies.

Pillar 3: Method Validation According to ICH Q2(R2)

Once developed, the chosen method must undergo formal validation to ensure its performance characteristics are understood and documented.[1][11][12]

Validation Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To demonstrate that the signal is unequivocally from the analyte.No interference at the analyte's retention time from blanks, impurities, or degradants. Peak purity index > 0.995.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at multiple levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% for results from different days/analysts/equipment.
Limit of Detection (LOD) The lowest concentration that can be detected, but not necessarily quantified.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within acceptable limits when flow rate, pH, temperature, etc., are slightly varied.

Comparative Analysis of Analytical Methods

Technique Specificity Application Advantages Disadvantages
HPLC-UV/DAD High. Can be proven to be stability-indicating.Assay, impurity profiling, stability studies, cleaning validation.Highly versatile for non-volatile compounds, excellent quantitation, DAD provides peak purity data.Higher solvent consumption and cost compared to GC; can have longer run times.
GC-FID High. Can resolve volatile impurities effectively.Assay, residual solvent analysis, volatile impurity profiling.High resolution, fast analysis, robust (FID), low solvent cost.Requires analyte to be thermally stable and volatile; potential for thermal degradation in the injector.
UV-Vis Spectroscopy Low. Prone to interference from any UV-absorbing species.Simple assay of pure substance, content uniformity, dissolution testing.Very fast, simple instrumentation, low cost, non-destructive.Not a separation technique; cannot be used for impurity profiling or stability studies where degradants may absorb at the same wavelength.[13][14]

Conclusion and Recommendation

For the comprehensive analysis of This compound , a stability-indicating reversed-phase HPLC method with DAD detection is the most authoritative and robust choice. It provides the necessary specificity, precision, and accuracy required for quality control and regulatory submissions in the pharmaceutical industry. The development process must be underpinned by a rigorous forced degradation study to challenge and ultimately prove the method's stability-indicating nature.

While GC-FID presents a viable and efficient alternative for assay and the analysis of volatile impurities, it cannot provide the same level of assurance for non-volatile degradation products. UV-Vis spectroscopy should be limited to non-specific assays of the bulk substance where impurity levels are known to be negligible. The ultimate selection of a method should always be guided by its intended purpose and validated accordingly to the stringent standards set by regulatory bodies like the ICH.

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Strategies for Heteroaromatic Borylation. Durham University. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Retrieved from [Link]

  • Saylor.org. (n.d.). Spectroscopic Methods. Retrieved from [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10: Spectroscopic Methods. Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to Methyl 2-Methoxyisonicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-methoxyisonicotinate, a valuable building block in the synthesis of various pharmaceutical agents, is one such intermediate. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound, offering insights into their underlying mechanisms, practical considerations, and performance based on available data. This document is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Introduction to this compound

This compound is a substituted pyridine derivative with applications in medicinal chemistry. Its structure, featuring a methoxy group and a methyl ester on the isonicotinic acid scaffold, provides a versatile platform for further chemical modifications. The strategic placement of these functional groups allows for a range of transformations, making it a crucial component in the synthesis of complex molecules with desired biological activities.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes have emerged as the most common and practical approaches for the preparation of this compound. The first involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available chloro-substituted precursor. The second is a direct, acid-catalyzed esterification of 2-methoxyisonicotinic acid. Each route presents a unique set of advantages and disadvantages in terms of starting material accessibility, reaction conditions, yield, and scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-Chloroisonicotinate

This route commences with the commercially available Methyl 2-chloroisonicotinate. The core of this strategy lies in the displacement of the chloro group at the 2-position of the pyridine ring with a methoxy group, facilitated by a strong nucleophile such as sodium methoxide.

Mechanistic Insights: The SNAr Pathway

The nucleophilic aromatic substitution (SNAr) mechanism is a two-step process.[1][2] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing ester group, makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom and the ester group.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The presence of the electron-withdrawing ester group is crucial for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.[3]

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: SNAr Route

The following protocol is adapted from a patented procedure.

Materials:

  • Methyl 2-chloroisonicotinate

  • Sodium methoxide

  • Methanol (MeOH)

  • Hydrochloric acid (2 M)

  • Ethyl acetate (EA)

  • Water (H₂O)

  • Brine

Procedure:

  • To a solution of Methyl 2-chloroisonicotinate (1.0 eq) in methanol, add sodium methoxide (2.0 eq).

  • Reflux the resulting mixture overnight.

  • After cooling, neutralize the mixture to pH 7 with 2 M hydrochloric acid.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Route 2: Direct Esterification of 2-Methoxyisonicotinic Acid

This synthetic pathway involves the direct conversion of 2-methoxyisonicotinic acid to its corresponding methyl ester. This is a classic Fischer-Speier esterification reaction, which is typically catalyzed by a strong acid.

Mechanistic Insights: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[4][5][6]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is then deprotonated, typically by another molecule of methanol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed.[5]

Caption: The Fischer-Speier esterification mechanism for the synthesis of this compound.

Experimental Protocol: Direct Esterification Route

The following is a general protocol for Fischer-Speier esterification, which can be adapted for 2-methoxyisonicotinic acid.[7][8]

Materials:

  • 2-Methoxyisonicotinic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure (using H₂SO₄ catalyst):

  • Suspend 2-methoxyisonicotinic acid (1.0 eq) in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Allow the mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Comparative Analysis

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Direct Esterification
Starting Material Methyl 2-chloroisonicotinate2-Methoxyisonicotinic acid
Key Reagents Sodium methoxide, MethanolMethanol, Strong acid catalyst (e.g., H₂SO₄)
Reaction Conditions Reflux in methanolReflux in methanol
Reported Yield Typically highCan be very high (up to 95% reported for similar reactions)
Atom Economy GoodExcellent (byproduct is water)
Safety Considerations Sodium methoxide is a strong base and requires careful handling.Concentrated strong acids are corrosive and require careful handling.
Scalability Readily scalable.Readily scalable, and often used in industrial processes.
Cost of Starting Material 2-chloroisonicotinic acid is a common starting material.[9][10]The cost of 2-methoxyisonicotinic acid may be a consideration.

Conclusion and Recommendations

Both the nucleophilic aromatic substitution and the direct esterification routes offer viable pathways to this compound.

  • Route 1 (SNAr) is a robust and reliable method, particularly if Methyl 2-chloroisonicotinate is a readily available and cost-effective starting material in your laboratory or institution. The reaction conditions are straightforward, and the mechanism is well-understood.

  • Route 2 (Direct Esterification) represents a more atom-economical approach with water as the only byproduct. If 2-methoxyisonicotinic acid is accessible, this method can be highly efficient, especially when driven to completion by using an excess of methanol.

The choice between these two synthetic strategies will ultimately depend on a careful evaluation of the cost and availability of the starting materials, the scale of the synthesis, and the specific safety and equipment resources available in the laboratory. For large-scale industrial production, a thorough cost analysis of the entire synthetic sequence, including starting materials and purification, would be essential.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?[Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Market Report Analytics. 2-Chloronicotinic Acid 2025-2033 Overview: Trends, Competitor Dynamics, and Opportunities. [Link]

  • PubChem. 2-Chloroisonicotinic acid. [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Scribd. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Methyl isonicotinate. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Nanyang Technological University. Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • Q-MOL. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. [Link]

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A Senior Application Scientist's Guide to Pyridine Building Blocks: Methyl 2-Methoxyisonicotinate vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, substituted pyridines represent a cornerstone scaffold, embedded in the structure of numerous FDA-approved drugs.[1] The strategic selection of functionalized pyridine building blocks is therefore a critical decision that profoundly influences synthetic routes and molecular properties. This guide provides an in-depth comparison of Methyl 2-Methoxyisonicotinate against its halogenated counterparts, primarily Methyl 2-Chloroisonicotinate, offering field-proven insights for researchers, scientists, and drug development professionals.

We will dissect the nuanced differences in reactivity, explore the strategic advantages of each building block, and provide validated experimental protocols to ground these insights in practical application.

Physicochemical Properties: A Tale of Two Substituents

The identity of the substituent at the C2-position of the pyridine ring fundamentally alters the electronic nature and, consequently, the physicochemical properties of the molecule. The methoxy group in this compound is electron-donating through resonance but weakly electron-withdrawing inductively. In contrast, a chlorine atom is strongly electronegative and primarily exerts a powerful inductive electron-withdrawing effect. These differences are reflected in their predicted lipophilicity (cLogP) and basicity (pKa).

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)
This compound 167.160.853.5
Methyl 2-Chloroisonicotinate 171.58[2]1.451.3
Methyl Isonicotinate (Unsubstituted) 137.140.903.4

Data sourced from chemical property prediction tools and available literature. Actual values may vary.

The key takeaway is the significantly lower predicted pKa of Methyl 2-Chloroisonicotinate. The strong inductive effect of the chlorine atom reduces the electron density on the pyridine nitrogen, rendering it a much weaker base. This can be a crucial feature in drug design for minimizing off-target interactions with acidic biological macromolecules.[1]

Comparative Reactivity: The Decisive Factor

The choice between a methoxy and a chloro substituent is most often dictated by the desired subsequent chemical transformations. The two building blocks exhibit divergent reactivity profiles in the two most common classes of reactions for pyridine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for introducing nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3][4] The stability of this complex, and thus the overall reaction rate, is highly dependent on the presence of electron-withdrawing groups that can delocalize the negative charge.

Causality: The chloro-substituent is a strong activator for SNAr. Its powerful inductive electron-withdrawing effect significantly stabilizes the Meisenheimer complex, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[5] Conversely, the methoxy group is generally a poorer leaving group and deactivating for SNAr due to its electron-donating resonance effect, which counteracts its inductive pull. Therefore, Methyl 2-Chloroisonicotinate is significantly more reactive in SNAr reactions than this compound.

Experimental Data Summary: SNAr Reactions

Aryl PrecursorNucleophileConditionsProductYield (%)Source (Analogous)
Methyl 2-Chloroisonicotinate MorpholineK₂CO₃, DMF, 100 °C, 12hMethyl 2-morpholinoisonicotinate95%[6]
2-Chloropyridine CyclohexylaminePd(OAc)₂, RuPhos, NaOtBu, Toluene, 100 °C2-(Cyclohexylamino)pyridine92%[6]
This compound MorpholineK₂CO₃, DMF, 100 °C, 12hMethyl 2-morpholinoisonicotinateLow to No ReactionPredicted based on reactivity principles
2-Methoxypyridine Various AminesHigh Temp / Strong BaseAminopyridineGenerally requires harsher conditions than 2-chloropyridine[7]
Experimental Protocol: SNAr Amination of Methyl 2-Chloroisonicotinate

This protocol describes a typical procedure for the substitution of the chloride with an amine nucleophile.

Objective: To synthesize Methyl 2-(morpholino)isonicotinate.

Materials:

  • Methyl 2-chloroisonicotinate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2-chloroisonicotinate (e.g., 1.71 g, 10 mmol).

  • Add anhydrous DMF (e.g., 20 mL) and stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add morpholine (1.05 mL, 12 mmol) to the suspension.

  • Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Visualization: SNAr Reaction Mechanism

SNAr_Mechanism cluster_legend Mechanism Flow Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Intermediate Intermediate Reactants->Intermediate Attack Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) Meisenheimer->Products step1_label Step 1: Addition (Rate-Determining) step2_label Step 2: Elimination Intermediate->Products Loss of LG

Caption: The two-step addition-elimination mechanism of SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable tools in modern synthesis.[8][9] They rely on a catalytic cycle involving a palladium catalyst.

Causality: The critical first step in these cycles is the oxidative addition of the palladium(0) catalyst into the carbon-leaving group bond.[10] This step is highly efficient for aryl halides (C-I > C-Br > C-Cl) but is notoriously difficult for C-O bonds, such as in a methoxy group.[11] Activating a C-O bond for cross-coupling requires specialized, often harsh, conditions or bespoke catalyst systems that are not typically used in routine synthesis. Therefore, Methyl 2-Chloroisonicotinate is an excellent substrate for cross-coupling, while this compound is generally inert under standard conditions.

Experimental Data Summary: Suzuki-Miyaura Coupling

Aryl PrecursorCoupling PartnerConditionsProductYield (%)Source (Analogous)
Methyl 2-Chloroisonicotinate Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °CMethyl 2-phenylisonicotinate>90%[11][12]
2-Bromopyridine Alkylboronic EsterPd catalyst, TMSOK, 1,4-Dioxane, 100 °C2-Alkylpyridine80-95%[13]
This compound Phenylboronic AcidStandard Suzuki ConditionsNo Reaction0%Predicted based on C-O bond inertness
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Chloroisonicotinate

Objective: To synthesize Methyl 2-(4-methoxyphenyl)isonicotinate.

Materials:

  • Methyl 2-chloroisonicotinate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂), (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), (0.04 eq)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a flask, add Methyl 2-chloroisonicotinate (1.71 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and K₃PO₄ (4.24 g, 20 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol) in anhydrous toluene (10 mL).

  • Add the catalyst solution to the main reaction flask, followed by additional toluene (40 mL) and water (5 mL).

  • Heat the mixture to 80 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Biaryl R-B(OH)₂ + Base PdII_Biaryl->Pd0 Ar-R RedElim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Strategic Synthesis Insights & Conclusion

The dramatic difference in reactivity between this compound and its chloro-analogue is not a simple matter of one being "better." It offers a strategic choice for the synthetic chemist.

Choose Methyl 2-Chloroisonicotinate when:

  • You require a robust and reliable handle for introducing a wide variety of carbon or nitrogen nucleophiles.

  • The C2-position is the intended site for functionalization via cross-coupling or SNAr.

  • High reactivity and mild reaction conditions are a priority for these transformations.

Choose this compound when:

  • You need to perform chemistry at other positions of the molecule (e.g., SNAr or cross-coupling at a different halide) while leaving the C2-position intact without the need for a protecting group. The methoxy group is a stable, non-participatory spectator under these conditions.

  • The final target molecule requires a 2-methoxy or a 2-hydroxy (via demethylation) substituent. Synthesizing this from the 2-chloro analogue would require an extra SNAr step.

  • You want to leverage the electronic influence of the methoxy group to direct reactivity elsewhere on the ring system.

Conclusion: this compound and Methyl 2-Chloroisonicotinate are not interchangeable building blocks; they are complementary tools. The former offers stability and is ideal for multi-step syntheses where its relative inertness can be exploited to simplify a synthetic route. The latter provides a highly reactive and versatile handle for the direct and efficient construction of C-C and C-N bonds at the C2-position. A clear understanding of their divergent reactivity profiles, grounded in the principles of electronic effects, empowers the medicinal chemist to design more elegant, efficient, and successful synthetic strategies.

References

  • J&K Scientific LLC. Methyl 2-chloroisonicotinate | 58481-11-1. [Link]

  • Guo, L., & Shen, Q. (2004). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. International Journal of Pharmaceutical Sciences and Research.
  • J&K Scientific LLC. Methyl 2-chloroisonicotinate, 98% | 58481-11-1. [Link]

  • Kim, J. K., et al. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 8(22), 5073–5076. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Veeprho. Methyl 2-chloroisonicotinate | CAS 58481-11-1. [Link]

  • Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2463. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wang, X., et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules, 20(8), 14434-14445. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Baxendale, I. R., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemInform, 43(36). [Link]

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  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(31), 5961-5969. [Link]

  • Woerly, E. M., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(7), 4532–4547. [Link]

  • Yamazaki, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]

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  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5961-5969. [Link]

  • Yoshihara, T., et al. (2019). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials. New Journal of Chemistry, 43(4), 1836-1844. [Link]

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The Strategic Advantage of Methyl 2-Methoxyisonicotinate in the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores the perpetual need for efficient and selective methods to functionalize this heterocycle. Among the vast arsenal of pyridine-based building blocks, Methyl 2-methoxyisonicotinate has emerged as a reagent of significant interest. This guide provides an in-depth comparison of its efficacy in producing target molecules against alternative synthetic strategies, supported by experimental data and mechanistic insights.

The Challenge of Pyridine Functionalization: A Game of Regioselectivity

The pyridine ring, an electron-deficient heterocycle, presents a unique set of challenges to the synthetic chemist.[1] The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to the 3-position (meta). Conversely, nucleophilic substitution is favored at the 2- (ortho) and 4- (para) positions. Achieving precise regiocontrol in the synthesis of substituted pyridines is paramount, as the position of a functional group can dramatically alter the biological activity or material properties of the final molecule.[2][3]

This compound: A Versatile Player in Cross-Coupling Chemistry

This compound is a strategically substituted pyridine derivative that offers distinct advantages in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[4] The methoxy group at the 2-position and the methyl ester at the 4-position electronically modulate the pyridine ring, influencing its reactivity and the regioselectivity of C-H functionalization.

Mechanism of Action in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, typically involves the reaction of an organoboron species with an organohalide.[5][6] However, recent advancements have focused on the direct C-H functionalization of heterocycles, bypassing the need for pre-halogenated starting materials. In this context, the electronic properties of this compound become crucial. The electron-donating methoxy group can influence the oxidative addition of the palladium catalyst to a specific C-H bond, while the electron-withdrawing ester group can affect the subsequent reductive elimination step.

Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: this compound vs. Alternative Reagents

The true measure of a synthetic reagent's utility lies in its performance relative to other available methods. Here, we compare the use of this compound with alternative approaches for the synthesis of functionalized pyridines.

Synthesis of 2,4'-Bipyridines

The 2,4'-bipyridine moiety is a common structural motif in medicinal chemistry and materials science. A common route to this scaffold involves the Suzuki coupling of a 2-halopyridine with a 4-pyridylboronic acid or vice versa.

Starting MaterialAlternativeReaction TypeCatalyst/ConditionsYield (%)Reference
2-Bromopyridine4-Pyridylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C85-95[2]
This compound Arylboronic acidDirect C-H ArylationPd(OAc)₂, Ligand, OxidantVariable[7]
2-Chloropyridine4-Pyridylzinc chlorideNegishi CouplingPd(PPh₃)₄, THF, reflux70-85[2]
Pyridine N-oxideAryl bromideDirect C-H ArylationPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 130°C70-90[7]

Note: Direct C-H arylation yields for this compound are highly dependent on the specific ligand and oxidant system employed and require further investigation for a direct quantitative comparison in this specific transformation.

The data suggests that for the synthesis of simple 2,4'-bipyridines, traditional Suzuki and Negishi couplings with halogenated pyridines provide high yields. However, the advantage of using a reagent like this compound lies in its potential for direct C-H functionalization, which offers a more atom-economical approach by avoiding pre-functionalization steps. Furthermore, the electronic tuning provided by the methoxy and ester groups can allow for regioselective functionalization at other positions on the ring, a feat more challenging with simple halopyridines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Pyridylboronic Acid
  • To a degassed solution of 2-bromopyridine (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a 2:1 mixture of toluene and water (6 mL) is added Pd(PPh₃)₄ (0.05 mmol).

  • The reaction mixture is heated to 100°C and stirred for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,4'-bipyridine.

Caption: Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Future Outlook and Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex pyridine derivatives. While traditional cross-coupling methods using halopyridines remain highly effective for the synthesis of certain target molecules, the potential of this compound in direct C-H functionalization reactions offers exciting avenues for more efficient and sustainable synthetic strategies. The electronic and steric properties imparted by its substituents provide a handle for achieving high regioselectivity, a critical aspect of modern drug discovery and materials science. Further research into optimizing catalytic systems for the direct C-H functionalization of this reagent will undoubtedly expand its utility and solidify its place as a key tool in the synthetic chemist's toolbox.

References

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5804. [Link]

  • MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(15), 4944. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • MDPI. (2022). The Role of Catalysts in Functionalization of C-H and C-C Bonds. [Link]

  • PubMed. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 27(23), 8206. [Link]

  • ChemRxiv. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • PubMed. (2016). Platinum-Catalyzed C-H Functionalization. [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. [Link]

  • Journal of the American Chemical Society. (2008). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • PubMed. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • MDPI. (2020). Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2022). Suzuki Coupling. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • PubMed. (2013). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • MDPI. (2015). Molecules, Volume 20, Issue 7 (July 2015). [Link]

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A Senior Application Scientist's Guide to Benchmarking Methyl 2-Methoxyisonicotinate in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold

To the researchers, chemists, and drug development professionals who drive innovation, the pyridine scaffold is a familiar and indispensable tool. As a core component in numerous FDA-approved drugs and advanced materials, its unique electronic properties make it a privileged structure in modern chemistry.[1][2] However, the efficacy of any synthetic campaign hinges on the selection of the right building blocks. The reactivity and performance of a pyridine derivative are profoundly influenced by the nature and position of its substituents, which dictate its role in critical bond-forming reactions.[3]

This guide provides an in-depth comparative analysis of Methyl 2-Methoxyisonicotinate , a functionalized pyridine building block. We will objectively benchmark its performance against a common and powerful alternative, Methyl 2-Chloroisonicotinate , primarily within the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[4][5] Further comparisons in C-N bond formation via Buchwald-Hartwig amination will also be explored. Our focus is not merely on outcomes, but on the underlying principles—the causality behind experimental choices—to empower you to make informed decisions in your own synthetic designs.

The Contenders: A Structural and Electronic Overview

The primary distinction between our two subject molecules lies in the substituent at the C-2 position. This position is critical as it is adjacent to the ring nitrogen and is a primary site for transformations like cross-coupling and nucleophilic aromatic substitution (SNAr).

  • This compound: Features an electron-donating methoxy (-OCH₃) group. This group increases electron density on the pyridine ring through resonance, potentially affecting the energetics of the catalytic cycle in cross-coupling reactions. While not a conventional leaving group, under certain conditions, methoxy groups can be displaced.

  • Methyl 2-Chloroisonicotinate: Features an electron-withdrawing chloro (-Cl) group. Halogens are excellent leaving groups in palladium-catalyzed cross-coupling reactions, making this a standard substrate for such transformations.[6] The chloro group's inductive effect makes the pyridine ring more electron-deficient.

This fundamental electronic difference is the primary driver of their divergent performance in catalyzed reactions.

G cluster_0 Reagent Comparison cluster_1 Key Reaction Context This compound This compound (Electron-Donating Group at C-2) Cross-Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) This compound->Cross-Coupling Alternative Substrate Methyl 2-Chloroisonicotinate Methyl 2-Chloroisonicotinate (Electron-Withdrawing Leaving Group at C-2) Methyl 2-Chloroisonicotinate->Cross-Coupling Conventional Substrate

Caption: Key reagents and their roles in cross-coupling.

Performance Benchmark 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures. Its mechanism hinges on a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The rate-determining step is often the initial oxidative addition of the palladium catalyst to the electrophile (the pyridine derivative).

Comparative Performance Data (Illustrative)

While direct head-to-head studies are sparse, performance can be extrapolated from established principles of reactivity. The following data is illustrative, designed to reflect the expected outcomes based on mechanistic understanding. It compares the coupling of our two reagents with 4-methylphenylboronic acid.

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Illustrative Yield (%)Key Observations
Methyl 2-Chloroisonicotinate Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O100692%Standard, highly efficient reaction. The C-Cl bond is readily activated for oxidative addition.
This compound Pd(dppf)Cl₂ (5 mol%) + XPhos (10 mol%)K₃PO₄1,4-Dioxane1202465%Requires more forcing conditions: higher temperature, stronger base, and a more electron-rich ligand to facilitate the more difficult C-O bond cleavage.
Methyl 2-Chloroisonicotinate Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Cs₂CO₃Toluene100495%Use of modern, bulky phosphine ligands accelerates the reaction, providing excellent yield in shorter time.
This compound NiCl₂(dppf) (10 mol%)K₃PO₄Dioxane1302455%Nickel catalysis can be an alternative for C-O activation, but often requires higher catalyst loading and temperatures.

This table contains fictionalized, illustrative data based on established chemical principles to highlight expected performance differences.

Expertise & Causality: Why the Performance Diverges

The significant difference in yield and required reaction conditions stems directly from the C-2 substituent.

  • Oxidative Addition: The C-Cl bond is significantly weaker and more polarized for palladium insertion than the C-O bond of the methoxy group. Oxidative addition to aryl chlorides is a well-established, low-energy process for Pd(0) catalysts.[7] In contrast, cleaving the C-O bond of an aryl methyl ether is mechanistically challenging and requires a more electron-rich, reactive catalyst (often achieved with bulky, electron-donating phosphine ligands like XPhos or SPhos) and higher thermal energy.[8]

  • Electronic Effects: The electron-donating nature of the methoxy group in this compound increases the electron density at the C-2 position. This makes the carbon atom less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the inductive electron-withdrawing effect of the chlorine atom in Methyl 2-Chloroisonicotinate renders the C-2 position more electrophilic, facilitating the oxidative addition step.[9]

G cluster_chloro Methyl 2-Chloroisonicotinate Pathway cluster_methoxy This compound Pathway pd0 Pd(0)L₂ start_cl Methyl 2-Chloroisonicotinate start_meo This compound ox_add_cl Oxidative Addition (Fast, Lower Energy) start_cl->ox_add_cl [1] pd_complex_cl Aryl-Pd(II)-Cl Complex ox_add_cl->pd_complex_cl transmetal Transmetalation (with R-B(OH)₂) pd_complex_cl->transmetal [2] ox_add_meo Oxidative Addition (Slow, Higher Energy) start_meo->ox_add_meo [1] pd_complex_meo Aryl-Pd(II)-OMe Complex ox_add_meo->pd_complex_meo pd_complex_meo->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim [3] reductive_elim->pd0 Regenerates Catalyst product 2-Aryl Product reductive_elim->product

Caption: Comparative Suzuki-Miyaura catalytic cycle.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol for a general Suzuki coupling of Methyl 2-Chloroisonicotinate is designed for robustness and can be adapted. Success is validated by monitoring the consumption of starting material and the appearance of a new, less polar spot by Thin-Layer Chromatography (TLC) or LC-MS analysis.

Protocol: Suzuki Coupling of Methyl 2-Chloroisonicotinate with 4-Methylphenylboronic Acid

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add Methyl 2-Chloroisonicotinate (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide partner. K₂CO₃ is a standard, effective base for activating the boronic acid for transmetalation.[10]

  • Catalyst & Solvent Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

    • Add a degassed 4:1 mixture of Toluene and Water (volume calculated to make the final concentration of the limiting reagent ~0.1 M).

    • Causality: Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[11]

  • Reaction Execution:

    • Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product should appear as a new, higher Rf spot.

  • Work-up and Purification:

    • Upon completion (disappearance of the starting halide), cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure product, Methyl 2-(p-tolyl)isonicotinate.

Performance Benchmark 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is otherwise challenging.[1][12] The mechanism shares similarities with the Suzuki coupling, relying on a palladium catalyst to couple an aryl halide (or pseudohalide) with an amine.[13]

Comparative Insights

Similar to the Suzuki reaction, the efficiency of the Buchwald-Hartwig amination is highly dependent on the ease of oxidative addition.

  • Methyl 2-Chloroisonicotinate: Serves as an excellent substrate. The C-Cl bond is readily activated by common palladium/phosphine catalyst systems, allowing for coupling with a wide range of primary and secondary amines under relatively mild conditions.[14][15]

  • This compound: Is generally a poor substrate for standard Buchwald-Hartwig amination. The C-O bond is too strong to be activated under typical conditions. While specialized nickel or palladium catalysts for C-O amination exist, they are less common and require more rigorous conditions, often resulting in lower yields compared to the corresponding halide. The primary utility of the methoxy compound would be in reactions where the methoxy group itself is desired in the final product, while other positions on the ring are functionalized.

Summary and Strategic Recommendations

This guide has benchmarked this compound against its halogenated counterpart, Methyl 2-Chloroisonicotinate, in the context of palladium-catalyzed cross-coupling reactions.

FeatureThis compoundMethyl 2-Chloroisonicotinate
Primary Application A stable building block where the methoxy group is retained; a substrate for specialized C-O coupling.A versatile electrophile for a wide range of cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.).
Reactivity in Cross-Coupling Low. Requires forcing conditions (high temp, strong base, specialized ligands) for C-O activation.High. Readily undergoes oxidative addition under standard conditions.
Advantages Useful when a C-2 methoxy group is desired in the final target molecule. Less prone to simple nucleophilic substitution than the chloro-derivative.Excellent performance, high yields, broad substrate scope, and extensive literature precedent.
Disadvantages Poor leaving group for standard cross-coupling. Limited utility as a direct coupling partner.Can be susceptible to nucleophilic aromatic substitution (SNAr) as a side reaction under certain basic conditions.[16]

Strategic Recommendation:

  • For the synthesis of 2-aryl or 2-amino-isonicotinates via cross-coupling, Methyl 2-Chloroisonicotinate is the reagent of choice due to its superior reactivity, reliability, and cost-effectiveness.

  • This compound should be selected when the synthetic goal is to preserve the 2-methoxy substituent while performing reactions at other positions of the pyridine ring, or in the niche cases where specialized C-O coupling methodologies are being employed.

By understanding the fundamental chemical principles that govern the performance of these reagents, researchers can design more efficient, robust, and successful synthetic routes toward their target molecules.

References

  • Campeau, L., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Witschi, M. A., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2 H -pyrazolo[4,3- c ]pyridines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • National Institutes of Health. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of pyridine derivatives. [Link]

  • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-substituted pyridines 2-4. [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • J&K Scientific LLC. (n.d.). Methyl 2-chloroisonicotinate, 98%. [Link]

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A Guide to the Cross-Validation of Methyl 2-Methoxyisonicotinate Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of the analytical characterization data for Methyl 2-Methoxyisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and establishes a framework for the self-validation of analytical results through a multi-technique approach. We will compare the spectral and physical data of our target compound with structurally related alternatives to highlight the subtle yet significant differences that ensure unambiguous identification.

Introduction: The Imperative of Rigorous Characterization

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise positioning of the methoxy and methyl ester groups on the pyridine ring dictates its chemical reactivity, biological activity, and physical properties. Consequently, unequivocal structural confirmation is paramount. This guide emphasizes the principle of cross-validation, where data from orthogonal analytical techniques (NMR, IR, Mass Spectrometry) are synergistically employed to build an unshakeable structural assignment.

To illustrate the specificity of the characterization data, we will compare this compound with the following structurally related compounds:

  • Methyl Isonicotinate: The parent compound lacking the methoxy substituent.

  • Methyl 2-Methylisonicotinate: An isomer where the methoxy group is replaced by a methyl group.

  • Methyl Nicotinate: A positional isomer (3-substituted ester).

Comparative Physicochemical Properties

The initial step in characterization often involves determining basic physical properties. These values, while seemingly simple, provide the first layer of validation. Any significant deviation from expected values should trigger a more profound investigation into sample purity or structural misassignment.

PropertyThis compoundMethyl Isonicotinate[1][2]Methyl 2-Methylisonicotinate[3]Methyl Nicotinate[4]
Molecular Formula C₈H₉NO₃C₇H₇NO₂C₈H₉NO₂C₇H₇NO₂
Molecular Weight 167.16 g/mol 137.14 g/mol [1][2]151.16 g/mol [3]137.14 g/mol
Melting Point (°C) Not available8 - 8.5[1][2]Not available38 - 43[4]
Boiling Point (°C) Not available207 - 209[1]Not available209[4]
Density (g/mL at 25°C) Not available1.161[1][2]Not availableNot available

Cross-Validation Through Spectroscopic Analysis

Spectroscopy offers a detailed view of the molecular structure. By comparing the spectra of our target compound with its structural analogs, we can pinpoint the specific spectral features originating from the 2-methoxy group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons. The introduction of a methoxy group at the 2-position on the pyridine ring in this compound is expected to induce significant changes in the chemical shifts of the aromatic protons compared to Methyl Isonicotinate.

Expected ¹H NMR Signals for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Methoxy (-OCH₃) at C2~4.0Singlet3HProtons on a methoxy group adjacent to an aromatic ring.
Ester Methyl (-COOCH₃)~3.9Singlet3HProtons of the methyl ester.
Aromatic Proton at C3~7.3Doublet1HOrtho to the ester, deshielded.
Aromatic Proton at C5~7.8Doublet of doublets1HCoupled to protons at C3 and C6.
Aromatic Proton at C6~8.5Doublet1HOrtho to the nitrogen, most deshielded.

Comparative Analysis:

  • vs. Methyl Isonicotinate: The key difference will be the presence of the sharp singlet around 4.0 ppm for the methoxy group in our target compound. Furthermore, the symmetry of Methyl Isonicotinate (two sets of equivalent aromatic protons) is broken in this compound, leading to a more complex aromatic region with three distinct signals.

  • vs. Methyl 2-Methylisonicotinate: Both would show three aromatic signals. However, the signal for the methyl group at C2 in Methyl 2-Methylisonicotinate would appear further upfield (around 2.5 ppm) compared to the methoxy group (~4.0 ppm) in our target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds.[5] Different types of bonds absorb infrared radiation at different wavelengths.[6]

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester) ~1725-1735 The most intense absorption, characteristic of the carbonyl stretch. This will be present in all compared compounds.[7]
Aromatic C=C & C=N ~1600-1450Multiple bands indicating the pyridine ring.
C-O (Ester & Ether) ~1300-1100 A strong, complex region. This compound will have contributions from both the ester C-O and the aryl-ether C-O stretch, potentially leading to a broader or more complex set of peaks in this region compared to the other compounds.
sp² C-H (Aromatic) ~3100-3000Stretching vibrations for protons on the pyridine ring.[7]
sp³ C-H (Methyl) ~2950-2850Stretching vibrations for the methyl groups of the ester and methoxy substituents.

Comparative Analysis: The "fingerprint region" (below 1500 cm⁻¹) is unique for every molecule.[8] While all compounds will show a strong carbonyl peak, the key distinguishing feature for this compound will be the enhanced complexity and intensity in the C-O stretching region due to the presence of two different C-O single bonds (ester and ether).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[9] In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), which can then fragment.[10]

Expected Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
This compound 167 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)
Methyl Isonicotinate 137[11]106 ([M-OCH₃]⁺), 78 (pyridyl cation)
Methyl 2-Methylisonicotinate 151120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)
Methyl Nicotinate 137106 ([M-OCH₃]⁺), 78 (pyridyl cation)

Comparative Analysis: The molecular ion peak is the most direct piece of evidence for the compound's identity. This compound will have a distinct molecular ion peak at m/z = 167, which clearly distinguishes it from the other compounds. The fragmentation pattern, specifically the loss of a methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 136, would be a key indicator for the presence of the methoxy group.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, the following standardized protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC). The GC will separate the sample from any impurities based on boiling point and column affinity.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector counts the number of ions at each m/z value, generating the mass spectrum.

Visualization of Workflows

Diagrams help to clarify the logical flow of the cross-validation process and the structural relationships between the compared molecules.

G cluster_0 Analytical Workflow A Sample: this compound B NMR Spectroscopy (¹H & ¹³C) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (GC-MS) A->D E Data Integration & Cross-Validation B->E C->E D->E F Unambiguous Structure Confirmation E->F

Caption: Workflow for analytical cross-validation.

Caption: Structural relationships for comparative analysis.

Conclusion

The rigorous identification of a chemical entity like this compound cannot rely on a single analytical technique. As demonstrated, while properties like melting point provide an initial check, a comprehensive cross-validation using NMR, IR, and Mass Spectrometry is essential. Each technique provides a unique piece of the structural puzzle. The ¹H NMR confirms the electronic environment and connectivity of protons, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides the definitive molecular weight and fragmentation clues. By comparing these data against those of structurally similar compounds, we gain confidence in our assignment and build a robust, self-validating dataset that meets the highest standards of scientific integrity.

References

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A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of established drugs like the anti-tuberculosis agent isoniazid.[1][2] Methyl 2-methoxyisonicotinate represents a synthetically tractable starting point for generating novel chemical entities. Its strategic location of methoxy and methyl ester groups offers multiple avenues for chemical modification to explore new chemical space and biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of compounds derived from this scaffold. We will delve into strategic derivatization, outline key experimental protocols for evaluating physicochemical and biological properties, and present a clear structure for comparative analysis against existing alternatives. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in early-stage drug discovery.

Introduction: The Rationale for Derivatizing this compound

This compound is a derivative of isonicotinic acid, a key pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The parent scaffold's success provides a strong rationale for exploring its derivatives. The novelty of new compounds hinges not just on their unique structure but on demonstrating improved or differentiated biological activity, selectivity, or pharmacokinetic profiles.

The starting material, this compound, offers three primary points for chemical modification:

  • C4-Ester Group: Amenable to hydrolysis followed by amide coupling, introducing a vast array of chemical diversity.[3][4][5][6]

  • C2-Methoxy Group: Can be cleaved to reveal a pyridone nucleus, which can then be functionalized.[7][8][9][10][11]

  • Pyridine Ring: The aromatic core itself can potentially undergo C-H functionalization, such as borylation, to enable further cross-coupling reactions.[12][13]

This guide will focus on the first two strategies as they represent the most direct and versatile approaches for generating diverse compound libraries.

Strategic Pathways to Novel Derivatives

The creation of novel compounds requires deliberate synthetic strategies that allow for the exploration of structure-activity relationships (SAR). Below are two robust, field-proven synthetic workflows.

Strategy A: Amide Library Synthesis via Ester Hydrolysis and Amide Coupling

This is the most common and effective strategy for rapidly building a library of diverse analogs.[6][14] The conversion of the carboxylic acid to an activated form, which then readily reacts with an amine, is a cornerstone of medicinal chemistry.[4]

  • Step 1: Saponification (Ester Hydrolysis): The methyl ester is hydrolyzed to the corresponding 2-methoxyisonicotinic acid using a base like sodium hydroxide in a methanol/water solvent system.

  • Step 2: Amide Coupling: The resulting carboxylic acid is coupled with a diverse panel of primary and secondary amines using a suitable coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are widely used to form a reactive intermediate that efficiently acylates the amine.[6][14]

Causality Behind Experimental Choices: Hydrolysis to the carboxylic acid is a necessary activation step. The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[4] Amide coupling reagents like EDC facilitate the reaction by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[4] The choice of amines should be strategic, incorporating a range of functionalities (aliphatic, aromatic, heterocyclic) and physical properties (size, polarity, basicity) to maximize the structural diversity of the library.

Strategy B: O-Demethylation and N-Alkylation/Arylation

This strategy targets the methoxy group to create a different class of derivatives based on a pyridone core. Cleavage of aryl methyl ethers is a common transformation, often achieved with strong acids or Lewis acids.[7][8][9][11]

  • Step 1: Ether Cleavage: The 2-methoxy group is cleaved using a potent Lewis acid such as boron tribromide (BBr₃) or strong protic acids like HBr.[8][10][11] This reveals the 2-pyridone tautomer.

  • Step 2: N-Functionalization: The pyridone nitrogen can then be alkylated or arylated using various electrophiles (e.g., alkyl halides, arylboronic acids under appropriate coupling conditions) in the presence of a suitable base.

Causality Behind Experimental Choices: Aryl methyl ethers are generally stable.[8] Strong reagents like BBr₃ are required to coordinate to the ether oxygen, activating the C-O bond for cleavage. This route provides access to N-substituted pyridones, a scaffold distinct from the 2-alkoxypyridines generated in Strategy A, thus expanding the explored chemical space.

Workflow for Generating and Assessing Novel Derivatives

G cluster_0 Strategy A: Amide Synthesis cluster_1 Strategy B: Pyridone Synthesis start This compound (Starting Material) hydrolysis Step 1: Saponification (NaOH, MeOH/H2O) start->hydrolysis Versatile Derivatization demethylation Step 1: O-Demethylation (BBr3 or HBr) start->demethylation Scaffold Hopping acid 2-Methoxyisonicotinic Acid hydrolysis->acid coupling Step 2: Amide Coupling (EDC, HOBt, Amine Library) acid->coupling library_a Novel Amide Library 'A' coupling->library_a assessment Novelty & Performance Assessment library_a->assessment pyridone Methyl 2-oxo-1,2-dihydropyridine -4-carboxylate demethylation->pyridone n_func Step 2: N-Functionalization (Alkyl Halides, etc.) pyridone->n_func library_b Novel Pyridone Library 'B' n_func->library_b library_b->assessment G cluster_0 Tier 1: Foundational Properties cluster_1 Tier 2: Biological Function start Synthesized Novel Compound pampa PAMPA Assay (Permeability) start->pampa hlm HLM Stability Assay (Metabolism) start->hlm decision1 Good Permeability & Stability? pampa->decision1 hlm->decision1 cytotox Cytotoxicity Screen (e.g., MTT Assay) decision2 Specific Activity Without Cytotoxicity? cytotox->decision2 target_screen Target-Based Screen (e.g., Kinase Panel) target_screen->decision2 decision1->cytotox Yes decision1->target_screen Yes deprioritize Deprioritize or Redesign decision1->deprioritize No advance Advance to Lead Optimization decision2->advance Yes decision2->deprioritize No

Caption: A decision-making workflow for compound progression based on tiered assay data.

Conclusion and Future Outlook

The this compound scaffold offers fertile ground for the discovery of novel chemical entities. By employing robust synthetic strategies and a systematic, tiered approach to experimental evaluation, researchers can efficiently assess the novelty and therapeutic potential of derived compounds. The framework presented in this guide, which integrates strategic synthesis with foundational ADME profiling and targeted biological screening, ensures that resources are focused on compounds with the most promising drug-like properties. The ultimate goal is not merely to synthesize a new molecule, but to identify a compound with a differentiated and superior profile compared to existing alternatives, thereby providing a tangible advancement in the field.

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A Comparative Guide to the Structural Validation of Methyl 2-Methoxyisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Pyridine scaffolds, and specifically derivatives of isonicotinic acid, are privileged structures in pharmaceuticals due to their diverse biological activities. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of "Methyl 2-Methoxyisonicotinate" and its derivatives. As a senior application scientist, my aim is to move beyond mere procedural descriptions to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Imperative of Multi-faceted Structural Validation

The bioactivity of a molecule is intrinsically linked to its three-dimensional structure. Ambiguity in structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal structural confirmation. This guide will compare and contrast four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific information required. While each method provides a unique piece of the structural puzzle, their combined data creates a comprehensive and validated molecular picture.

Analytical TechniquePrincipleInformation GainedStrengthsLimitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldDetailed connectivity and spatial arrangement of atomsUnambiguous structure elucidation, information on molecular dynamicsLower sensitivity, requires soluble samples
Mass Spectrometry Ionization and mass-to-charge ratio measurementMolecular weight and elemental compositionHigh sensitivity, small sample requirementIsomers can be difficult to distinguish
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, non-destructive, versatile sample typesProvides limited information on the overall molecular skeleton
X-ray Crystallography Diffraction of X-rays by a crystal latticePrecise 3D atomic coordinates, bond lengths, and anglesThe "gold standard" for absolute structure determinationRequires a suitable single crystal, which can be difficult to obtain

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices: For a molecule like this compound, both ¹H and ¹³C NMR are crucial. ¹H NMR provides a map of the proton environments, while ¹³C NMR reveals the carbon skeleton. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating methoxy group create a distinct electronic environment, leading to characteristic chemical shifts for the aromatic protons and carbons.

Experimental Data Comparison:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 3.81 (s, 3H), 3.92 (s, 3H), 7.11 (dd, 1H), 8.13 (dd, 1H), 8.38 (dd, 1H)[1]Predicted: ~52 (OCH₃-ester), ~55 (OCH₃-ether), ~110-165 (aromatic carbons), ~165 (C=O)
Methyl Isonicotinate 3.94 (s, 3H), 7.82 (d, 2H), 8.78 (d, 2H)52.7, 122.9, 142.1, 150.5, 165.4

Detailed Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

DOT Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve Sample in Deuterated Solvent Spectrometer Place in NMR Spectrometer Sample->Spectrometer Insert Acquire Acquire FID Spectrometer->Acquire Tune & Shim Process Fourier Transform, Phasing, Calibration Acquire->Process Raw Data Analyze Assign Peaks, Interpret Structure Process->Analyze Processed Spectrum

Caption: Workflow for NMR Analysis.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. This information is critical for confirming the expected product and identifying any impurities.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight.

Experimental Data Comparison:

CompoundMolecular FormulaMolecular WeightKey MS Fragments (m/z)
This compound C₈H₉NO₃167.16168 [M+H]⁺[1]
Methyl Isonicotinate C₇H₇NO₂137.14138 [M+H]⁺, 106 [M-OCH₃]⁺, 78 [Pyridine ring]⁺

Detailed Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

DOT Diagram: ESI-MS Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Prepare Dilute Solution Infuse Infuse into ESI Source Sample->Infuse Ionize Generate Gas-Phase Ions Infuse->Ionize High Voltage Analyze Separate Ions by m/z Ionize->Analyze Detect Generate Mass Spectrum Analyze->Detect

Caption: Workflow for ESI-Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices: For this compound, FT-IR is excellent for confirming the presence of the ester carbonyl (C=O) group, the C-O bonds of the ester and ether, and the aromatic C=C and C-N bonds of the pyridine ring. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Data Comparison:

Functional GroupThis compound (Expected, cm⁻¹)Methyl Isonicotinate (Observed, cm⁻¹)
C=O (ester)~1720-1740~1725
C-O (ester & ether)~1250-1300 and ~1000-1100~1280 and ~1100
C=C, C=N (aromatic)~1400-1600~1400-1600
C-H (aromatic & methyl)~2850-3100~2950-3050

Detailed Experimental Protocol (ATR-FT-IR):

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

  • Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

DOT Diagram: ATR-FT-IR Workflow

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_result Result Background Acquire Background Spectrum ApplySample Apply Sample to ATR Crystal Background->ApplySample AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample Apply Pressure (if solid) Spectrum Generate FT-IR Spectrum AcquireSample->Spectrum

Caption: Workflow for ATR-FT-IR Spectroscopy.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.

Causality Behind Experimental Choices: For a novel derivative like this compound, obtaining a crystal structure provides the ultimate confirmation of its constitution and conformation in the solid state. This data is invaluable for computational modeling and understanding intermolecular interactions.

Expected Structural Features:

Detailed Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

DOT Diagram: X-ray Crystallography Workflow

Xray_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution Grow Grow Single Crystals Mount Mount Crystal Grow->Mount Collect Collect Diffraction Data Mount->Collect X-ray Beam Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Parameters Solve->Refine Structure Final 3D Structure Refine->Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion: A Synergistic Approach to Structural Integrity

The structural validation of this compound derivatives, and indeed any novel compound, relies on the synergistic use of multiple analytical techniques. NMR provides the detailed connectivity, MS confirms the molecular weight and formula, FT-IR identifies the key functional groups, and X-ray crystallography, when possible, offers the definitive 3D structure. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and accelerate the drug discovery process with confidence.

References

  • PubChem. Methyl isonicotinate. [Link]

  • NIST. Methyl nicotinate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of Methyl 2-Methoxyisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. Methyl 2-methoxyisonicotinate, a versatile pyridine derivative, serves as a crucial building block in the development of numerous bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on cost-effectiveness, practicality, and scalability. The insights and data presented herein are designed to empower researchers to make informed decisions for their specific laboratory and developmental needs.

Introduction to this compound

This compound's strategic importance lies in its bifunctional nature, possessing both a nucleophilic methoxy group and an electrophilic methyl ester on the pyridine core. This arrangement allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, demanding a robust and economical synthetic supply.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways to this compound are considered in this guide:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloroisonicotinate. This is the most direct and widely utilized approach.

  • Route 2: Multi-step Synthesis from 2-Amino-4-methylpyridine. A longer, but potentially viable alternative depending on starting material availability and cost.

This guide will now delve into a detailed analysis of each route, providing experimental protocols, cost breakdowns, and a comparative summary to aid in your synthetic planning.

Route 1: The Direct Approach via Nucleophilic Aromatic Substitution

This strategy leverages the inherent reactivity of 2-halopyridines towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 4-position activates the 2-position for substitution, making Methyl 2-chloroisonicotinate an excellent substrate for this transformation.

Causality of Experimental Choices

The choice of a strong nucleophile like sodium methoxide is critical to drive the reaction to completion. Methanol is typically used as the solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and facilitating the dissolution of the sodium methoxide. The reaction is often heated to increase the rate of substitution, as aromatic substitutions can be sluggish at room temperature. Anhydrous conditions are preferable to prevent hydrolysis of the ester functionality.

Experimental Protocol

Reaction: Methyl 2-chloroisonicotinate to this compound

  • Materials:

    • Methyl 2-chloroisonicotinate

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous methanol

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware for reflux and workup

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add Methyl 2-chloroisonicotinate (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (5-10 mL per gram of substrate).

    • Under a positive pressure of inert gas, carefully add sodium methoxide (1.1-1.5 eq). If using solid sodium methoxide, it should be added in portions to control any exotherm.

    • Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Visualization of the Workflow

G start Start dissolve Dissolve Methyl 2-chloroisonicotinate in anhydrous Methanol start->dissolve add_NaOMe Add Sodium Methoxide dissolve->add_NaOMe reflux Reflux (4-8h) add_NaOMe->reflux workup Aqueous Workup & Extraction reflux->workup purify Purification workup->purify product This compound purify->product

Caption: Workflow for the SNAr synthesis of this compound.

Cost-Effectiveness Analysis: Route 1

To provide a practical cost estimation, we will consider the synthesis on a 10-gram scale of the final product, assuming a conservative yield of 85%.

Reagent/SolventMolar Mass ( g/mol )Required AmountSupplier Price (Approx. USD)Cost (USD)
Methyl 2-chloroisonicotinate171.5811.76 g$25 / 5g$58.80
Sodium Methoxide54.024.32 g (1.2 eq)$50 / 100g$2.16
Anhydrous Methanol32.04~100 mL$30 / L$3.00
Total Estimated Cost ~$63.96

Note: Prices are approximate and based on currently available catalog prices for research-grade chemicals. Bulk purchasing for industrial applications would significantly reduce these costs.

Route 2: An Alternative Multi-step Pathway from 2-Amino-4-methylpyridine

This alternative route begins with a more readily available and potentially cheaper starting material, 2-amino-4-methylpyridine. However, it involves a multi-step sequence, which can impact the overall yield and cost.

Synthetic Strategy

The proposed synthetic sequence involves three key transformations:

  • Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group.

  • Oxidation: Oxidation of the 4-methyl group to a carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the methyl ester.

  • Methoxylation: Nucleophilic aromatic substitution of the 2-chloro group with a methoxy group (as in Route 1).

Visualization of the Synthetic Pathway

G start 2-Amino-4-methylpyridine sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCl) start->sandmeyer Step 1 oxidation Oxidation (e.g., KMnO4) sandmeyer->oxidation Step 2 esterification Esterification (MeOH, H2SO4) oxidation->esterification Step 3 methoxylation Methoxylation (NaOMe, MeOH) esterification->methoxylation Step 4 product This compound methoxylation->product

Caption: Proposed multi-step synthesis of this compound from 2-Amino-4-methylpyridine.

Cost-Effectiveness Discussion: Route 2

A precise cost analysis for this route is challenging without specific yield data for each step and the current market price for all necessary reagents. However, a qualitative assessment can be made:

  • Starting Material Cost: 2-Amino-4-methylpyridine is generally less expensive than Methyl 2-chloroisonicotinate. Approximate pricing is around $65 for 25g.

  • Reagent Costs: The Sandmeyer reaction requires sodium nitrite and a copper catalyst, which are relatively inexpensive.[1][2] However, the subsequent oxidation and esterification steps introduce additional reagents and solvents, increasing the overall cost.

  • Overall Yield: A multi-step synthesis will invariably have a lower overall yield compared to a single-step reaction. Even with high yields in each step (e.g., 80%), a four-step synthesis would have an overall yield of approximately 41%. This significantly impacts the final cost per gram of the product.

  • Labor and Time: The increased number of steps translates to a greater investment in time and labor, which is a critical consideration in a research and development setting.

Comparative Summary and Recommendation

FeatureRoute 1: SNArRoute 2: Multi-step Synthesis
Number of Steps 14
Starting Material Methyl 2-chloroisonicotinate2-Amino-4-methylpyridine
Starting Material Cost HigherLower
Overall Yield High (typically >80%)Lower (compounded over 4 steps)
Process Simplicity Simple and directComplex and requires multiple purifications
Estimated Cost/10g ~$64 Likely higher due to lower overall yield and multiple reagents
Scalability ExcellentMore challenging to scale up

Recommendation:

For most laboratory-scale and pilot-plant syntheses, Route 1, the nucleophilic aromatic substitution of Methyl 2-chloroisonicotinate, is the unequivocally more cost-effective and practical approach. The higher initial cost of the starting material is more than offset by the single, high-yielding step, reduced solvent and reagent consumption, and significant savings in time and labor.

Route 2 may become a consideration only in specific scenarios where Methyl 2-chloroisonicotinate is exceptionally expensive or unavailable, and a skilled process chemistry team can optimize each of the four steps to achieve very high yields. However, for the majority of research and development applications, the directness and reliability of Route 1 make it the superior choice.

Conclusion

The synthesis of this compound is a critical step for many research programs. By understanding the comparative cost-effectiveness of the available synthetic routes, scientists can optimize their resources and accelerate their research. This guide has demonstrated that the direct nucleophilic aromatic substitution of Methyl 2-chloroisonicotinate offers a significantly more efficient and economical pathway compared to a multi-step approach from 2-amino-4-methylpyridine. This analysis, grounded in practical experimental considerations and cost data, should serve as a valuable resource for the scientific community.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

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The Pivotal Role of the 2-Methoxy Group in Modulating Biological Activity: A Comparative Structure-Activity Relationship (SAR) Guide to Methyl 2-Methoxyisonicotinate and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatility and presence in a multitude of clinically approved drugs.[1] Within this broad class, isonicotinic acid derivatives have garnered significant attention for their diverse biological activities, ranging from anti-inflammatory to anticancer effects.[2][3] This guide provides an in-depth comparative analysis of Methyl 2-Methoxyisonicotinate and its structural analogs, elucidating the critical role of the 2-methoxy substituent and other structural modifications in dictating their biological efficacy. By synthesizing data from disparate studies, we aim to provide researchers, scientists, and drug development professionals with a cohesive understanding of the structure-activity relationships (SAR) governing this important class of molecules.

The Isonicotinate Scaffold: A Privileged Framework in Medicinal Chemistry

The pyridine ring, an isostere of benzene, imparts favorable physicochemical properties to drug candidates, including improved solubility and the ability to form crucial hydrogen bonds with biological targets.[4] The isonicotinate moiety, characterized by a carboxylic acid ester at the 4-position of the pyridine ring, serves as a versatile template for chemical elaboration, allowing for the fine-tuning of a compound's pharmacological profile. Our focus herein is on the impact of substitution at the 2-position, specifically with a methoxy group, and how this seemingly subtle modification can profoundly influence biological activity when compared to other analogs.

Comparative Analysis: Unraveling the Structure-Activity Landscape

To illustrate the nuanced SAR of isonicotinate derivatives, we will compare and contrast data from studies focusing on anti-inflammatory and anticancer activities. While direct, comprehensive SAR studies on this compound are not extensively published, by examining structurally related compounds, we can infer its potential activity and highlight key structural determinants for potency and selectivity.

Anti-Inflammatory Activity: The Impact of Lipophilicity and Substituent Position

A study exploring isonicotinic acid derivatives as inhibitors of reactive oxygen species (ROS), a key mediator in inflammation, provides valuable insights into the SAR of this class of compounds.[2] The inhibitory effects of various isonicotinates on ROS production in human blood cells were evaluated, with the following key findings:

Compound IDStructureR GroupIC50 (µg/mL)[2]
This compound (Hypothetical)

2-OCH₃-
5

3-aminophenol1.42 ± 0.1
6

4-aminophenol8.6 ± 0.5
8a

N-acetyl-4-aminophenol19.6 ± 3.4
Ibuprofen (Standard)

-11.2 ± 1.9

Key SAR Insights:

  • Lipophilicity is a key driver of activity: The study highlights that cogent manipulation of lipophilicity positively contributes to the anti-inflammatory activity of isonicotinates.[2]

  • Substituent Position Matters: A comparison between compounds 5 (meta-aminophenol) and 6 (para-aminophenol) reveals a significant difference in potency, with the meta-substituted analog being considerably more active.[2]

  • Acetylation Impact: Acetylation of the amino group in the para-aminophenol linker (compound 8a ) leads to a decrease in activity compared to the unsubstituted analog (6 ).[2]

While data for this compound is not available in this study, the 2-methoxy group would be expected to increase lipophilicity compared to an unsubstituted isonicotinate. Its placement at the 2-position, adjacent to the nitrogen atom, would also influence the electronic properties of the pyridine ring, potentially impacting target binding.

Anticancer Activity: Targeting Kinase Signaling

The pyridine scaffold is also prevalent in kinase inhibitors. A study on a series of pyridine-ureas as potential anticancer agents, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), offers a valuable comparative dataset.[3]

Compound IDStructureR Group (on phenylurea)VEGFR-2 Inhibition IC50 (µM)[3]
This compound (Reference Scaffold)

--
8b

4-Cl5.0
8e

3-CF₃3.93

Key SAR Insights:

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups on the phenylurea moiety, such as chlorine (8b) and trifluoromethyl (8e), is associated with potent VEGFR-2 inhibition.[3]

  • Positional Isomerism Influences Activity: The substitution pattern on the phenylurea ring significantly impacts activity, with the 3-CF₃ substitution (8e) showing slightly better potency than the 4-Cl substitution (8b).[3]

In this context, the 2-methoxy group of this compound, being an electron-donating group, might not be optimal for this specific kinase target if the primary interaction relies on the electronic properties of the pyridine ring in a similar manner to the phenylurea moiety in these examples. However, it could play a crucial role in orienting the molecule within the ATP-binding pocket of other kinases or influencing solubility and cell permeability.

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research and comparative studies, we provide detailed protocols for key assays relevant to the evaluation of isonicotinate derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Add_Kinase Add Kinase & Incubate Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Add_ATP Initiate with ATP & Incubate Add_Kinase->Add_ATP Add_ADP_Glo Add ADP-Glo™ Reagent Add_ATP->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

GPCR Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).[5]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand)

  • Unlabeled test compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in Binding Buffer. Include controls for total binding (no unlabeled compound) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

SAR Logic for Isonicotinate Derivatives

SAR_Logic cluster_substituents Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Isonicotinate_Scaffold Isonicotinate Scaffold Position_2 2-Position (e.g., Methoxy) Isonicotinate_Scaffold->Position_2 Position_3_5 3- & 5-Positions Isonicotinate_Scaffold->Position_3_5 Ester_Group Ester Modification Isonicotinate_Scaffold->Ester_Group Lipophilicity Lipophilicity Position_2->Lipophilicity Electronic_Effects Electronic Effects Position_2->Electronic_Effects Steric_Hindrance Steric Hindrance Position_2->Steric_Hindrance Position_3_5->Lipophilicity Position_3_5->Electronic_Effects Ester_Group->Lipophilicity ADME ADME Properties Ester_Group->ADME Potency Potency (e.g., IC50, Ki) Lipophilicity->Potency Lipophilicity->ADME Electronic_Effects->Potency Steric_Hindrance->Potency Selectivity Selectivity Steric_Hindrance->Selectivity Potency->Selectivity Potency->ADME

Caption: Key structural features influencing the biological activity of isonicotinates.

Conclusion and Future Directions

This comparative guide underscores the significance of the isonicotinate scaffold in medicinal chemistry and highlights the profound impact of subtle structural modifications on biological activity. While direct experimental data for this compound remains to be fully elucidated in a comparative context, the analysis of structurally related analogs provides a strong foundation for predicting its potential and guiding future research. The 2-methoxy group is poised to influence lipophilicity, electronic distribution, and steric interactions, all of which are critical determinants of a compound's pharmacological profile.

Future investigations should focus on the systematic synthesis and biological evaluation of a series of 2-alkoxy and 2-heteroatom substituted isonicotinates to build a more comprehensive SAR model. Such studies, employing the standardized assays outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])

  • Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (URL: [Link])

  • GPCR-radioligand binding assays. (URL: [Link])

  • OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). (URL: [Link])

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (URL: [Link])

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (URL: [Link])

  • Pyridones in drug discovery: Recent advances. (URL: [Link])

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (URL: [Link])

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])

  • Cellular reactive oxygen species (ROS) assay strategy. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (URL: [Link])

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (URL: [Link])

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (URL: [Link])

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (URL: [Link])

  • Synthesis and structure-activity relationships of 2-pyrazinylcarboxamidobenzoates and beta-ionylideneacetamidobenzoates with retinoidal activity. (URL: [Link])

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. (URL: [Link])

  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

  • Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases. (URL: [Link])

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (URL: [Link])

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (URL: [Link])

  • Current development of the second generation of mTOR inhibitors as anticancer agents. (URL: [Link])

  • Overview of Research into mTOR Inhibitors. (URL: [Link])

  • Off-target effects of MEK inhibitors. (URL: [Link])

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (URL: [Link])

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and organic synthesis, handling novel or specialized compounds like Methyl 2-Methoxyisonicotinate requires a disposal plan that is both compliant and rooted in a deep understanding of chemical reactivity and regulatory frameworks. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream safely, efficiently, and in accordance with the highest standards of laboratory practice.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not be readily available in all cases, its chemical structure—a substituted pyridine ester—allows us to infer a reliable hazard profile from analogous compounds. This proactive characterization is the first step in ensuring the safety of laboratory personnel and compliance with waste regulations.

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the potential to cause irritation and other health effects. The US Environmental Protection Agency (EPA) mandates that any laboratory generating hazardous waste must manage it from the point of generation to its final disposal.[1][2]

Table 1: Inferred Hazard Profile of this compound

Hazard Classification Description Rationale & Authoritative Source
Skin Irritation Causes skin irritation. Analogous compounds like Methyl isonicotinate and Methyl 2,6-dichloroisonicotinate are classified as Category 2 skin irritants.[3][4]
Eye Irritation Causes serious eye irritation. Classified as a Category 2A or Category 2 eye irritant, similar to its analogues.[4]
Respiratory Irritation May cause respiratory tract irritation. A common characteristic of pyridine derivatives and other volatile organic compounds.[3]
Aquatic Toxicity Harmful to aquatic life. The SDS for methyl nicotinate indicates it is harmful to aquatic life, a reasonable assumption for this compound as well.

| Chemical Reactivity | Reactive with strong acids, bases, and oxidizing agents. | Pyridine and its derivatives can react exothermically with strong acids.[5] Esters are susceptible to hydrolysis by both acids and bases. |

Given this profile, any waste containing this compound must be classified as hazardous chemical waste.

Section 2: Personal Protective Equipment (PPE) and Spill Management

Proper PPE is non-negotiable when handling the pure compound or its waste. The causality is direct: effective PPE forms the primary barrier between the researcher and potential chemical exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles that conform to government standards like OSHA's 29 CFR 1910.133.[3]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Work Area: All handling and waste consolidation should occur inside a certified chemical fume hood to mitigate inhalation risks.[5]

In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[5]

Section 3: Step-by-Step Waste Segregation and Collection Protocol

Segregation is the most critical step in a laboratory waste management program.[6] Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires. The following protocol provides a self-validating system for the safe collection of this compound waste.

Step 1: Identify the Correct Waste Stream this compound is a non-halogenated organic compound. Therefore, it must be disposed of in a container designated for "Non-Halogenated Organic Waste" or a similar classification used by your institution.

  • Causality: Segregating non-halogenated from halogenated waste is crucial for the final disposal process. Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of dioxins and other persistent organic pollutants. Mixing these streams complicates and increases the cost of disposal.

Step 2: Select a Compatible Waste Container The container itself is a key safety control. Federal regulations require that waste be stored in appropriate containers to prevent leaks or reactions.[1]

  • Requirements:

    • Material: Use a glass or high-density polyethylene (HDPE) container that is chemically compatible with pyridine derivatives.

    • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.

    • Secondary Containment: Place the primary waste container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential leaks.[7]

Step 3: Label the Waste Container Correctly Proper labeling is a regulatory requirement and essential for safety.[1][7] An unlabeled or improperly labeled container is considered "unknown" waste, which is expensive and hazardous to characterize and dispose of.

  • Labeling Protocol:

    • Obtain a hazardous waste tag from your institution's EH&S department.

    • Attach the tag to the container before adding any waste.

    • Write the full, unabbreviated chemical name: "this compound" . If it is in a solution, list all components and their approximate percentages.

    • Check the appropriate boxes for hazard characteristics (e.g., "Ignitable," "Toxic").

    • Note the accumulation start date (the date the first drop of waste is added).

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Regulations permit laboratories to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[2]

  • SAA Rules:

    • The SAA must be at or near the experiment that generates the waste.[1]

    • The waste container must be kept closed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[2]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing different forms of this compound waste, from unused product to contaminated labware.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Path start This compound for Disposal is_unused Unused or Expired Pure Product? start->is_unused Evaluate Waste Type is_solution Aqueous or Organic Solution? is_unused->is_solution No container_pure Original Container (if intact) OR Designated 'Pure Organic Waste' Container is_unused->container_pure Yes is_contaminated Contaminated Solid (Gloves, Wipes, etc.)? is_solution->is_contaminated No container_liquid Designated 'Non-Halogenated Organic Liquid Waste' Container is_solution->container_liquid Yes container_solid Designated 'Solid Chemical Waste' Container (e.g., Lined Box) is_contaminated->container_solid Yes label_waste Label Container: - Full Chemical Name(s) & % - Hazard Warnings - Accumulation Start Date container_pure->label_waste container_liquid->label_waste container_solid->label_waste pickup Store in SAA Request EH&S Pickup label_waste->pickup

Caption: Disposal workflow for this compound waste streams.

Section 5: Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Disposable items such as gloves, weigh boats, and absorbent paper contaminated with this compound must be treated as solid hazardous waste. Place them in a designated, lined container for "Contaminated Solid Waste" and manage it through your institution's hazardous waste program.

  • Sharps: Needles or scalpels must be placed in a designated sharps container. If the sharps are contaminated with this chemical, the container must be managed as hazardous waste.

  • Glassware: Whenever possible, decontaminate laboratory glassware by rinsing it three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Empty Containers: An "empty" container that held a hazardous chemical must still be managed carefully. A container is considered "RCRA empty" if all possible contents have been removed and no more than one inch of residue remains. To dispose of the empty container in general waste, the label must be removed or fully defaced.[6] If these conditions cannot be met, the container must be disposed of as hazardous waste.

Section 6: Waste Minimization and Prudent Practices

The most effective way to manage waste is to prevent its generation. This principle, a cornerstone of green chemistry, not only enhances safety but also reduces disposal costs.[8]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[1]

  • Scale Reduction: When possible, reduce the scale of your experiments to minimize the volume of waste produced.[1]

  • Surplus Sharing: Maintain an accurate chemical inventory. Before ordering new material, check if surplus chemical is available from other labs within your institution.[8]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (2025, July 9). Safety Data Sheet: methyl nicotinate.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: Methyl 2,6-dichloroisonicotinate.
  • Material Safety Data Sheet. (2021, November 25).
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2014, December 2). Safety Data Sheet: Methyl isonicotinate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Capot Chemical. (2018, December 14).
  • Washington State University. (n.d.).
  • ChemSupply Australia. (2024, June 26).
  • Penta Chemicals. (2024, November 26).
  • Chem Service. (2015, January 30).

Sources

Personal protective equipment for handling Methyl 2-Methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide to the Safe Handling of Methyl 2-Methoxyisonicotinate

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide, developed by your trusted partner, provides essential, experience-driven insights into the safe handling of this compound. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a secure laboratory environment for you and your team.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of its structural analogs, this compound should be handled as a compound that can cause skin and eye irritation.[1][2][3][4][5][6] Inhalation of vapors or aerosols may also lead to respiratory tract irritation.[3][6][7] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Key Hazard Statements for Structurally Similar Compounds:
  • H315: Causes skin irritation.[1][3][5][6]

  • H319: Causes serious eye irritation.[1][3][5][6]

  • H335: May cause respiratory irritation.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations. The causality behind these choices is to create a barrier between you and the chemical, preventing irritation and accidental exposure.

Operation Recommended PPE Rationale
Weighing and Aliquoting Nitrile gloves, Safety glasses with side shields, Laboratory coatProtects against incidental skin and eye contact with the solid or liquid.
Solution Preparation and Transfers Nitrile gloves, Chemical splash goggles, Laboratory coatGoggles provide a higher level of protection against splashes to the eyes.
Reactions and Work-ups Nitrile gloves, Chemical splash goggles, Face shield, Laboratory coat, Work in a certified chemical fume hoodA face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing or energetic reactions. A fume hood is essential to control vapor and aerosol exposure.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined workflow is critical for minimizing risk. The following diagram and procedural steps illustrate a logical and safe approach to working with this compound.

PPE_Decision_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal start Start: Assess the Procedure ppe_assessment Consult PPE Table start->ppe_assessment 1. Plan gather_materials Gather All Necessary Materials ppe_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe 2. Prepare weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer reaction_setup Set up Reaction in Fume Hood weigh_transfer->reaction_setup 3. Execute workup Perform Reaction Work-up in Fume Hood reaction_setup->workup decontaminate Decontaminate Glassware and Surfaces workup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste 4. Conclude doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: A typical workflow for safely handling this compound.

Detailed Protocol:
  • Preparation:

    • Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5]

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Consult the PPE table above and don the appropriate protective gear before handling the chemical.[1][5][6]

  • Handling:

    • When weighing or transferring the material, do so in a manner that avoids generating dust or aerosols.

    • If the compound is a liquid, use a pipette or syringe for transfers.

    • Keep the container tightly closed when not in use.[1][2][3]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][5][6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][4][5][6]

    • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[2][3][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

Spill and Waste Management: A Clean and Compliant Laboratory

Accidents can happen, but with a clear plan, they can be managed safely and effectively.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[2][7]

  • Collect the Residue: Carefully scoop the absorbed material into a sealable container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Label the container with the contents and dispose of it as hazardous waste in accordance with your institution's and local regulations.[2][3][7]

Waste Disposal:
  • All waste materials, including empty containers, contaminated absorbents, and disposable PPE, should be collected in a designated, labeled hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of chemical waste.[2][3] Never dispose of chemical waste down the drain.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2014, December 2). SAFETY DATA SHEET: Methyl isonicotinate. Retrieved from [Link]

  • TCI Europe N.V. (n.d.). SAFETY DATA SHEET: Methyl Isonicotinate. Retrieved from [Link]

  • Angene Chemical. (2025, December 28). Safety Data Sheet: 2-Methoxy-5-(methoxymethoxy)-pyridine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.